physicochemical properties of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
An In-Depth Technical Guide to the Physicochemical Properties of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone Introduction Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone is a novel heterocyclic compound with po...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone
Introduction
Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its unique structural features, combining a cyclopropyl ketone moiety with a pyridine-substituted oxazole core, suggest a complex interplay of physicochemical properties that will govern its behavior in biological systems. Understanding these properties is paramount for its development as a potential therapeutic agent, as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
This technical guide provides a comprehensive overview of the key physicochemical properties of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone, offering both predicted values and detailed experimental protocols for their determination. The methodologies described are grounded in established principles of physical and analytical chemistry, providing a robust framework for the characterization of this and similar novel chemical entities. The insights provided herein are intended to empower researchers and drug development professionals to make informed decisions throughout the discovery and development pipeline.
Predicted Physicochemical Properties
Computational tools provide a valuable starting point for estimating the physicochemical properties of novel compounds, guiding initial experimental design and hypothesis generation. The following table summarizes the predicted properties of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone based on its chemical structure.
Property
Predicted Value
Method/Software
Molecular Formula
C₁₂H₉N₃O₂
ChemDraw
Molecular Weight
227.22 g/mol
ChemDraw
logP (octanol/water)
1.5 - 2.5
Various QSAR models
Aqueous Solubility
Low to moderate
Based on logP and structure
pKa (most basic)
3.5 - 4.5 (pyridine nitrogen)
ACD/Labs Percepta
pKa (most acidic)
> 14
ACD/Labs Percepta
Polar Surface Area
60.5 Ų
Various QSAR models
Number of H-bond Donors
0
-
Number of H-bond Acceptors
4
-
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental protocols for the determination of the key physicochemical properties of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility should be assessed to provide a comprehensive understanding of a compound's dissolution and precipitation behavior.
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 200 µM to 1.56 µM).
Aqueous Dilution: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96-well analysis plate containing a larger volume (e.g., 245 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 2%.
Incubation and Precipitation: Shake the plate for 2 hours at room temperature to allow for equilibration and potential precipitation.
Analysis: Analyze the concentration of the compound remaining in solution using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure that equilibrium is reached.
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a calibration curve). The measured concentration represents the thermodynamic solubility at that specific pH.
Determination of Lipophilicity (LogP/LogD)
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method for LogP Determination
System Preparation: Prepare a mutually saturated system of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
Calculation: Calculate LogP using the following formula:
LogP = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Experimental Protocol: HPLC Method for LogD Determination
Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be controlled to the desired value for LogD measurement.
Calibration: Inject a series of standard compounds with known LogP/LogD values and record their retention times.
Sample Analysis: Inject the test compound and record its retention time.
Calculation: Create a calibration curve by plotting the known LogP/LogD values of the standards against their retention times. Use the retention time of the test compound to interpolate its LogD value from the calibration curve.
Determination of Ionization Constant (pKa)
Rationale: The pKa of a compound indicates the pH at which it is 50% ionized. This is crucial for understanding its solubility, absorption, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH electrode.
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Experimental Protocol: UV-Vis Spectrophotometry
Sample Preparation: Prepare a series of solutions of the test compound in buffers of different pH values.
Spectral Measurement: Record the UV-Vis absorption spectrum of each solution.
Data Analysis: Identify a wavelength at which the ionized and non-ionized forms of the compound have significantly different absorbances. Plot the absorbance at this wavelength as a function of pH. The pKa can be determined by fitting the data to the appropriate Henderson-Hasselbalch equation.
Analytical Characterization Workflow
The identity and purity of a newly synthesized batch of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone must be rigorously confirmed before any physicochemical or biological studies are conducted. The following workflow outlines the standard analytical procedures.
Caption: Workflow for the analytical characterization of a novel compound.
Data Interpretation and Reporting
All experimental data should be meticulously recorded and analyzed. For each physicochemical property, the mean and standard deviation from at least three independent experiments should be reported. The experimental conditions, such as temperature, pH, and buffer composition, must be clearly stated. Any deviations from the standard protocols should be noted and their potential impact on the results discussed. The final report should integrate the predicted and experimental data, providing a holistic view of the compound's physicochemical profile.
Conclusion
A thorough understanding of the physicochemical properties of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone is a prerequisite for its successful development as a drug candidate. The protocols and workflows outlined in this guide provide a robust framework for obtaining high-quality, reliable data. By systematically characterizing its solubility, lipophilicity, and ionization, researchers can build a comprehensive profile that will inform lead optimization, formulation development, and the design of preclinical studies. This data-driven approach is essential for mitigating risks and increasing the probability of success in the challenging journey of drug discovery.
References
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Exploratory
Elucidating the Mechanism of Action of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone Derivatives: A Technical Guide
Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of a novel class of compounds: Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone derivatives. Given the limi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of a novel class of compounds: Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone derivatives. Given the limited publicly available data on this specific chemical series, this document outlines a structured, scientifically rigorous approach to identify their molecular targets and characterize their effects on cellular pathways. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and provide visual representations of proposed signaling cascades and workflows. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of novel chemical entities.
Introduction: Deconstructing the Scaffold for Mechanistic Insights
The chemical scaffold of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone derivatives presents several features that suggest potential biological activity. A thorough understanding of these components is the first step in formulating a hypothesis for their mechanism of action.
The Oxazole Core: The oxazole ring is a five-membered heterocycle that is a common motif in many biologically active compounds.[1][2] Oxazole derivatives are known to exhibit a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] Their ability to interact with various enzymes and receptors makes them a privileged scaffold in drug discovery.[4]
The Pyridine Moiety: The presence of a pyridine ring suggests potential interactions with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). Pyridine derivatives are found in numerous approved drugs and are known to participate in hydrogen bonding and pi-stacking interactions within protein binding pockets.
The Cyclopropyl Group: The cyclopropyl group is a small, rigid ring that can significantly influence the pharmacological properties of a molecule.[5][6] It can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation, and its unique electronic properties can contribute to increased potency and improved pharmacokinetic profiles.[5][7][8] The conformational rigidity imparted by the cyclopropyl ring can also lead to more specific binding to a target protein.[9]
The Methanone Linker: The ketone linker provides a potential hydrogen bond acceptor and introduces a degree of rotational flexibility, allowing the flanking cyclopropyl and oxazole-pyridine moieties to adopt favorable conformations for target binding.
Based on this structural analysis, we can hypothesize that these derivatives are likely to interact with specific protein targets, leading to the modulation of intracellular signaling pathways. The following sections will outline a systematic approach to test this hypothesis.
Phase 1: Target Identification and Validation
The initial and most critical step is to identify the direct molecular target(s) of the compound series. A multi-pronged approach, combining computational and experimental methods, is recommended for robust target identification.
In Silico Target Prediction
Before embarking on extensive laboratory experiments, computational methods can provide valuable initial hypotheses.
Pharmacophore Modeling and Similarity Searching: Utilize the 3D structure of the lead compound to generate a pharmacophore model. This model can then be used to screen databases of known bioactive compounds to identify molecules with similar features and, by extension, potential shared targets.
Target Prediction Software: Employ a range of target prediction algorithms (e.g., SwissTargetPrediction, SuperPred) that use machine learning models trained on large datasets of compound-target interactions to predict the most likely protein targets.
Experimental Target Identification
A combination of affinity-based and activity-based methods will provide the most comprehensive and validated list of potential targets.
This classic method involves immobilizing a derivative of the lead compound onto a solid support and using it to "fish" for binding partners from cell lysates.
Protocol: Affinity Chromatography
Ligand Immobilization: Synthesize a derivative of the lead compound with a suitable linker (e.g., a terminal amine or carboxylic acid) for covalent attachment to an activated chromatography resin (e.g., NHS-activated sepharose).
Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line (e.g., a cancer cell line if anticancer activity is observed).
Affinity Purification: Incubate the cell lysate with the compound-conjugated resin. Wash extensively to remove non-specific binders.
Elution: Elute the bound proteins using a competitive inhibitor (e.g., an excess of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
Cell Treatment: Treat intact cells with the compound of interest at various concentrations.
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
Protein Quantification: Analyze the soluble protein fraction by Western blotting or mass spectrometry to quantify the amount of the putative target protein that remains in solution at each temperature.
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Target Validation
Once a list of putative targets is generated, it is crucial to validate these findings using orthogonal approaches.
Enzymatic Assays: If the identified target is an enzyme, perform in vitro enzymatic assays to determine if the compound modulates its activity (e.g., inhibition or activation).
Surface Plasmon Resonance (SPR): Use SPR to measure the binding kinetics (kon and koff) and affinity (KD) of the compound for the purified target protein.
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the cellular phenotype induced by the compound is rescued or mimicked by knockdown/knockout, it provides strong evidence for on-target activity.
Phase 2: Delineating the Downstream Signaling Pathway
Once the primary target is validated, the next step is to understand how the compound's interaction with this target affects cellular signaling and function.
Phosphoproteomics
If the target is a kinase or part of a signaling pathway that involves phosphorylation, a global phosphoproteomics experiment can provide a snapshot of the signaling changes induced by the compound.
Workflow: Phosphoproteomics for Kinase Inhibitors
Caption: Phosphoproteomics workflow to identify downstream signaling events.
Western Blotting
Validate the findings from phosphoproteomics by performing Western blots for specific phosphorylated proteins of interest. This will confirm the changes in phosphorylation status and can be used to perform dose-response and time-course experiments.
Based on the prevalence of pyridinyl-oxazole scaffolds in kinase inhibitors, a plausible hypothesis is that these compounds target a specific protein kinase.[10] The following diagram illustrates a hypothetical signaling pathway that could be affected.
Caption: A hypothetical signaling pathway inhibited by the compound.
Phase 3: Characterizing the Cellular and Phenotypic Effects
The final phase of MoA elucidation connects the molecular and signaling events to the overall cellular and physiological response.
Cell-Based Assays
The choice of cell-based assays will depend on the therapeutic area of interest. Given the broad range of activities of oxazole derivatives, assays for the following are a good starting point:[1][2]
Cell Viability and Proliferation: (e.g., MTT, CellTiter-Glo) to assess cytotoxic or cytostatic effects.
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if the compound induces programmed cell death.
Cell Cycle Analysis: (e.g., propidium iodide staining and flow cytometry) to see if the compound causes cell cycle arrest.
Migration and Invasion Assays: (e.g., wound healing, Transwell assays) for potential anti-metastatic effects.
In Vivo Studies
If promising in vitro activity is observed, the next step is to evaluate the compound's efficacy and MoA in a relevant animal model. This could involve:
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with the desired biological effect.
Efficacy Studies: In a disease model (e.g., a tumor xenograft model for an anticancer compound) to assess the compound's therapeutic potential.
Target Engagement Biomarkers: Measure the levels of phosphorylated target or downstream substrates in tissues from treated animals to confirm on-target activity in vivo.
Data Summary and Interpretation
Throughout the MoA elucidation process, it is crucial to systematically collect and analyze all data.
Table 1: Hypothetical Data Summary
Assay
Endpoint
Result (Example)
Target ID
Affinity Chromatography
Putative Targets
Kinase X, Kinase Y
CETSA
Target Engagement (EC50)
Kinase X: 1.2 µM
Target Validation
Enzymatic Assay
IC50
Kinase X: 0.5 µM
SPR
KD
Kinase X: 0.3 µM
Cellular Assays
Cell Viability
GI50 (MCF-7 cells)
2.5 µM
Apoptosis
% Annexin V Positive
60% at 5 µM
In Vivo
Xenograft Model
Tumor Growth Inhibition
75% at 50 mg/kg
Conclusion
The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of novel Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone derivatives. By combining computational, biochemical, and cell-based methods, researchers can confidently identify the molecular target(s), delineate the downstream signaling pathways, and characterize the phenotypic consequences of compound treatment. This comprehensive understanding is essential for the successful development of this promising new class of molecules into potential therapeutic agents.
References
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Vertex AI Search.
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Vertex AI Search.
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed.
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
The Role of L-Cyclopropylalanine in Modern Drug Discovery. (2025). [Source Not Available].
Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. (2014). PubMed.
Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (Year Not Available). PubMed.
Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (Year Not Available). PMC.
Who are the leading innovators in oxazole derivatives-based cancer drug compositions for the pharmaceutical industry? (2023).
Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
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The Cyclopropyl Group in Medicinal Chemistry. (2020).
crystal structure analysis of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
An In-Depth Technical Guide to the Crystal Structure Analysis of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior App...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Authored for: Researchers, Scientists, and Drug Development Professionals
From the desk of: A Senior Application Scientist
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), dictates a compound's physicochemical properties, informs structure-activity relationships (SAR), and enables rational drug design. This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the . While a published structure for this specific molecule is not available, this document serves as a methodological blueprint, detailing the causality behind experimental choices, from crystal growth to final data analysis and validation. We will explore the theoretical underpinnings and practical execution of each step, providing field-proven insights to ensure a robust and reliable structural determination.
Introduction: The Significance of Structural Elucidation
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a molecule of significant interest, incorporating several key pharmacophores: a strained cyclopropyl ring, a bioisosteric oxazole core, and a hydrogen-bond-accepting pyridine moiety. Such molecules are prime candidates for kinase inhibition or other targeted therapies. However, understanding how this molecule interacts with its biological target or organizes itself in the solid state is impossible without a definitive crystal structure.
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic positions.[1][2][3] This guide will illuminate the path from a synthesized powder to a fully refined and validated crystal structure, empowering researchers to unlock the full potential of their molecular assets.
The Workflow: A Holistic Overview
The journey from a compound to its crystal structure is a multi-stage process that demands precision at every step. Each stage builds upon the last, and an error in an early phase can compromise the entire analysis. The workflow is designed to be a self-validating system, with checks and balances throughout.
Caption: Overall workflow for single-crystal X-ray diffraction analysis.
Part I: The Art and Science of Crystallization
The adage "garbage in, garbage out" is acutely true in crystallography. The quality of the final structure is fundamentally limited by the quality of the single crystal used for the experiment.
Expertise in Action: The choice of crystallization method is not random; it is a hypothesis-driven process based on the molecule's properties. For a novel compound like Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, which possesses moderate polarity and hydrogen bonding capabilities, a range of techniques should be explored.
Detailed Protocol: Multi-Solvent Vapor Diffusion
Preparation : Dissolve 5-10 mg of the highly purified compound in a small volume (0.5-1.0 mL) of a "good" solvent in which it is readily soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate). This will be the internal vial.
System Setup : Place this open vial inside a larger, sealed container (the "jar"). Add 2-5 mL of a "poor" solvent (an anti-solvent) to the jar, ensuring the liquid level is below the top of the inner vial. The anti-solvent should be one in which the compound is poorly soluble but is miscible with the good solvent (e.g., Hexane, Pentane, or Diethyl Ether).
Incubation : Seal the jar and leave it undisturbed in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.
Mechanism : The good solvent has a higher vapor pressure than the anti-solvent. Over time, the good solvent will slowly evaporate from the inner vial and be absorbed by the anti-solvent in the outer jar. This gradual increase in the concentration of the anti-solvent in the inner vial slowly reduces the solubility of the compound, driving it out of solution and promoting the slow, ordered growth of crystals.
Monitoring : Observe the vial daily for the formation of small, clear, and well-defined single crystals. This process can take anywhere from a few days to several weeks.
Part II: Illuminating the Lattice - SC-XRD Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) is obtained, it is mounted on the diffractometer for data collection.[2]
Instrumentation: Modern diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a detector.[2][4]
X-ray Source : A common choice is a Molybdenum (Mo) Kα source (λ = 0.71073 Å) or a Copper (Cu) Kα source (λ = 1.54184 Å). Mo is generally preferred for small organic molecules as it produces more diffraction data and reduces absorption effects.
Goniometer : The crystal is mounted on a thin loop and held in a stream of cold nitrogen gas (typically 100 K). The low temperature is critical as it minimizes atomic thermal vibrations, leading to higher quality diffraction data.
Detector : Modern instruments use highly sensitive CCD or CMOS detectors to record the positions and intensities of the diffracted X-ray beams.[5]
Detailed Protocol: Data Acquisition
Mounting : Carefully select a single crystal under a microscope and mount it on a cryo-loop.
Centering : Place the mounted crystal on the goniometer head and precisely center it in the X-ray beam.
Unit Cell Determination : Collect a few initial frames (images) to locate the diffraction spots. Software then indexes these spots to determine the preliminary unit cell parameters and Bravais lattice.
Data Collection Strategy : Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., using omega and phi scans) while exposing it to the X-ray beam.
Data Integration : After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file (e.g., an HKL file).
Part III: From Reflection Data to Molecular Structure
This phase is purely computational and involves solving the "phase problem" and refining the resulting atomic model to best fit the experimental data.
Structure Solution : The reflection file contains intensities (related to the square of the structure factor amplitude, |F|²) but lacks the crucial phase information. Direct methods or dual-space algorithms (as implemented in programs like SHELXT) are used to calculate an initial set of phases. This generates an initial electron density map, from which a preliminary molecular model can be built.
Structure Refinement : This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated structure factors (|F_calc|) from the model and the observed structure factors (|F_obs|) from the data. This is typically done using a least-squares minimization algorithm in a program like SHELXL. The quality of the fit is monitored by the R1 value, which should ideally be below 5% for a well-refined structure.
Part IV: Validation and In-Depth Analysis
A solved structure is not complete until it has been rigorously validated. This step ensures the chemical and crystallographic reasonableness of the model.
The Role of PLATON: The software PLATON is an indispensable tool for crystallographers.[6][7][8][9] It performs a battery of checks, including:
Missed Symmetry : It uses algorithms like ADDSYM to check if the structure was solved in a lower symmetry space group than the true one.[7]
Void Analysis : It searches for solvent-accessible voids in the crystal lattice, which might indicate disordered and unmodeled solvent molecules.[8][10]
Geometric Analysis : It calculates and analyzes all bond lengths, angles, and torsion angles to ensure they fall within expected chemical ranges.[6][10]
Hypothetical Crystallographic Data for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Parameter
Hypothetical Value
Chemical Formula
C₁₂H₉N₃O₂
Formula Weight
227.22 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.512(3)
b (Å)
15.234(5)
c (Å)
9.145(3)
α (°)
90
β (°)
105.67(2)
γ (°)
90
Volume (ų)
1141.5(7)
Z
4
Density (calculated)
1.323 g/cm³
Reflections Collected
9876
Unique Reflections
2541
R_int
0.035
Final R1 [I > 2σ(I)]
0.041
wR2 (all data)
0.115
Advanced Analysis: Hirshfeld Surface
To gain deeper insights into the forces governing the crystal packing, we employ Hirshfeld surface analysis. This technique partitions the crystal space, allowing for the visualization and quantification of intermolecular interactions.[11][12][13]
Caption: Conceptual workflow for Hirshfeld surface analysis.
The analysis generates a 3D surface mapped with properties like d_norm (which highlights intermolecular contacts shorter than van der Waals radii in red) and 2D "fingerprint plots" that quantify the contribution of different interaction types.[14][15] For our target molecule, we would anticipate significant contributions from H···H, C···H/H···C, and N···H/O···H contacts, which would appear as distinct regions on the fingerprint plot, revealing the key interactions that stabilize the crystal lattice.[14]
Conclusion
The crystal structure analysis of a molecule like Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a rigorous, multi-step process that bridges experimental chemistry with sophisticated computational analysis. Following the detailed, self-validating protocols outlined in this guide ensures the generation of a precise and reliable three-dimensional molecular model. This structural data is not merely an academic endpoint; it is a critical asset for drug development professionals and researchers, providing unequivocal insights into molecular conformation, intermolecular interactions, and solid-state packing. This foundational knowledge is indispensable for understanding biological activity, designing new chemical entities, and securing intellectual property.
References
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved April 7, 2024, from [Link]
PLATON for MS-Windows. (2007, May 2). University of Glasgow. Retrieved April 7, 2024, from [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure. Retrieved April 7, 2024, from [Link]
Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. Retrieved April 7, 2024, from [Link]
Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A, 46(S1), C34. Retrieved April 7, 2024, from [Link]
PLATON INTRO. (n.d.). MIT. Retrieved April 7, 2024, from [Link]
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved April 7, 2024, from [Link]
The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved April 7, 2024, from [Link]
PLATON for Windows. (2025, December 19). University of Bristol, School of Chemistry. Retrieved April 7, 2024, from [Link]
Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved April 7, 2024, from [Link]
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025, September 30). MDPI. Retrieved April 7, 2024, from [Link]
What is Single Crystal X-ray Diffraction?. (2020, November 20). YouTube. Retrieved April 7, 2024, from [Link]
Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. (2022, May 23). SciVision Open Access Publishers. Retrieved April 7, 2024, from [Link]
Crystal structure and Hirshfeld surface analysis of (E)-1-(4-chlorophenyl). (n.d.). PMC. Retrieved April 7, 2024, from [Link]
Navigating Early-Stage Risk: A Technical Guide to the Preliminary Toxicity Screening of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Introduction: De-risking a Novel Heterocyclic Scaffold The compound Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone represents a novel chemical entity with a unique constellation of functional groups: a strained cyclo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: De-risking a Novel Heterocyclic Scaffold
The compound Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone represents a novel chemical entity with a unique constellation of functional groups: a strained cyclopropyl ring, an electron-rich oxazole, and a basic pyridine moiety. While this architecture may offer promising pharmacological activity, it also presents a complex and unpredictable toxicological profile. The presence of similar structural motifs in compounds with known toxicities, such as acute oral toxicity, necessitates a robust and systematic preliminary toxicity screening cascade.[1][2]
This guide provides a comprehensive framework for the initial safety assessment of this compound, designed for researchers, toxicologists, and drug development professionals. Our approach is not a rigid checklist but a logically tiered strategy, beginning with high-throughput in vitro assays to identify major liabilities and progressing to a targeted in vivo study. The core philosophy is to gain a maximum understanding of the compound's potential hazards efficiently, enabling a data-driven " go/no-go " decision for further development.
Tier 1: In Vitro Assessment – The Foundational Screen
The initial phase of our screening focuses on cell-based assays to rapidly identify fundamental cytotoxic, genotoxic, and cardiotoxic liabilities. These assays are crucial for early-stage risk mitigation, conserving resources and minimizing the use of animal models.[3][4]
General Cytotoxicity: Establishing a Cellular Viability Baseline
The first step is to determine the concentration at which the compound elicits general cellular toxicity. This data is not only a primary toxicity indicator but also essential for dose selection in subsequent, more complex assays. We will employ two mechanistically distinct assays to ensure the robustness of our findings.
This colorimetric assay assesses cell viability by measuring the activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt MTT to a purple formazan product.[4][5] A decrease in formazan production is indicative of mitochondrial dysfunction and reduced cell viability.
Experimental Protocol: MTT Assay
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver cell toxicity, HEK293 for general kidney cell toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare a serial dilution of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
Incubation: Incubate the plate for 24 or 48 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[5] It provides a complementary measure of cytotoxicity to the MTT assay.
Experimental Protocol: LDH Release Assay
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
Incubation: Incubate for the desired time (e.g., 24 or 48 hours).
Sample Collection: Collect 50 µL of supernatant from each well.
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Absorbance Reading: Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the EC50 (half-maximal effective concentration).
Caption: Workflow for in vitro cytotoxicity assessment.
Genotoxicity: Assessing Mutagenic and Clastogenic Potential
Genotoxicity testing is a regulatory requirement and a critical step in early safety assessment to identify compounds that can cause genetic damage.[6][7]
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[8] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert this phenotype, allowing the bacteria to grow on a histidine-free medium.[8][9][10]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).
Metabolic Activation: Prepare a set of experiments with and without a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[9][11]
Plate Incorporation: To 2 mL of molten top agar at 45°C, add:
0.1 mL of bacterial culture
0.1 mL of the test compound at various concentrations
0.5 mL of S9 mix or buffer
Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background (spontaneous reversion) rate.
1.2.2 In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[12][13] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[14]
Experimental Protocol: In Vitro Micronucleus Assay
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, TK6) and treat with the test compound at a range of concentrations (with and without S9 activation) for a short (3-6 hours) and long (24 hours) exposure period.
Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Caption: In vitro genotoxicity assessment workflow.
Cardiotoxicity: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[15] Therefore, early assessment of a compound's hERG liability is critical.
Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).
Compound Application: Apply a range of concentrations of the test compound to the cells using an automated patch-clamp system.
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[16]
Current Measurement: Measure the hERG tail current in the presence of the compound.
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value. A potent IC50 value (typically in the low micromolar or nanomolar range) is a significant red flag for cardiotoxicity.
Tier 2: In Vivo Acute Systemic Toxicity – The First Look at Whole-Organism Effects
If the compound passes the in vitro screening with an acceptable profile, a limited in vivo study is warranted to assess its acute systemic toxicity and to identify a potential maximum tolerated dose (MTD). The OECD 423 Acute Toxic Class Method is a suitable approach that uses a reduced number of animals.[17][18][19]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
Animal Model: Use a single sex of healthy, young adult rodents (typically female rats), weighing between 200-300g.[18]
Dosing: Administer the compound orally by gavage as a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[17][20] If no toxicity data is available, a starting dose of 300 mg/kg is often chosen.[20]
Stepwise Procedure:
Dose three animals at the starting dose.
If mortality occurs in 2 or 3 animals, the test is stopped, and the compound is classified at that dose level. The next step would involve testing at a lower dose.
If one animal dies, dose three more animals at the same level.
If no animals die, proceed to the next higher dose level with a new group of three animals.
Observations: Observe the animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and mortality for up to 14 days.[21]
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Classification: Based on the mortality data, classify the compound into a GHS toxicity category.[22]
Caption: Decision tree for the OECD 423 acute oral toxicity study.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.
Table 1: In Vitro Toxicity Summary for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Assay
Cell Line
Endpoint
Result (IC50/EC50)
Interpretation
Cytotoxicity
MTT
HepG2
Mitochondrial Activity
> 100 µM
Low cytotoxic potential
LDH
HepG2
Membrane Integrity
> 100 µM
Low cytotoxic potential
Genotoxicity
Ames Test (-S9)
TA98, TA100
Mutagenicity
Negative
Not a direct mutagen
Ames Test (+S9)
TA98, TA100
Mutagenicity
Negative
Metabolites are not mutagenic
Micronucleus (-S9)
CHO-K1
Chromosomal Damage
Negative
No clastogenic/aneugenic potential
Micronucleus (+S9)
CHO-K1
Chromosomal Damage
Negative
Metabolites not clastogenic/aneugenic
Cardiotoxicity
hERG Assay
HEK293-hERG
Channel Inhibition
15 µM
Moderate hERG inhibition
Table 2: In Vivo Acute Oral Toxicity (OECD 423) Summary
Starting Dose (mg/kg)
Strain/Sex
Mortality (within 48h)
Clinical Signs
GHS Classification
300
Sprague-Dawley/Female
0/3
No observable signs
Category 5 or Unclassified
2000
Sprague-Dawley/Female
1/3
Lethargy, piloerection
Category 4
Conclusion: A Path Forward
This tiered approach to preliminary toxicity screening provides a robust framework for evaluating the safety of novel compounds like Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. By integrating in vitro and in vivo data, we can identify potential liabilities early in the drug discovery process, enabling informed decisions and guiding further development. A clean profile in this initial screen provides confidence to proceed to more extensive preclinical safety studies, while early identification of red flags allows for the timely termination of unpromising candidates or the initiation of medicinal chemistry efforts to mitigate the observed toxicities.
References
The in Vivo Gut Micronucleus Test Detects Clastogens and Aneugens Given by Gavage. (2001, January 15). Mutagenesis. [Link]
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]
A micronucleus technique for detecting clastogenic effects of mutagens/carcinogens (DEN, DMN) in hepatocytes of rat liver in vivo. PubMed. [Link]
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]
in vivo gut micronucleus test detects clastogens and aneugens given by gavage. (2001, January 15). Mutagenesis. [Link]
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
FISH: Differentiation between aneugens and clastogens in in vitro micronucleus tests. (2024, November 19). BSL BIOSERVICE. [Link]
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
Advanced Molecular Docking Studies of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone: Targeting the p38α MAPK Hinge Region
Executive Summary In modern medicinal chemistry, the strategic utilization of heterocyclic scaffolds is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. Cyclopropyl-(5-pyridin-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic utilization of heterocyclic scaffolds is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2) is a highly versatile building block featuring a pyridine-oxazole core conjugated to a cyclopropyl ketone[1].
Because the pyridine-oxazole core effectively mimics the adenine ring of ATP, it serves as a privileged scaffold capable of anchoring into the conserved hinge regions of various kinases[2]. This whitepaper details a rigorous, self-validating computational methodology for evaluating the binding affinity of this compound against p38α Mitogen-Activated Protein Kinase (MAPK14) , a highly validated pharmacological target in inflammatory diseases and oncology[3].
Structural Rationale & Pharmacophore Analysis
The rational design of kinase inhibitors relies heavily on exploiting specific micro-environments within the ATP-binding pocket. The structural topology of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone makes it an ideal candidate for Type I kinase inhibition:
The Pyridine Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a potent hydrogen-bond acceptor. In p38α MAPK, this moiety is perfectly positioned to form a critical hydrogen bond with the backbone amide of Met109 in the hinge region.
The Oxazole Core (Rigid Scaffold): The five-membered oxazole ring provides a rigid, planar linker that restricts the conformational entropy of the ligand. It facilitates pi-pi stacking and van der Waals interactions with the gatekeeper residue (Thr106 ) and the hydrophobic floor of the binding pocket (e.g., Tyr35 ).
The Cyclopropyl Methanone (Specificity Pocket): The ketone oxygen serves as an additional hydrogen-bond acceptor, capable of interacting with the conserved Lys53 or the DFG motif (Asp168 ). Simultaneously, the compact, lipophilic cyclopropyl group projects into the hydrophobic specificity pocket formed by Leu75 , Ile84 , and Val105 .
Fig 1: Pharmacophore mapping and target causality of the compound within the p38α MAPK pocket.
Computational Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, the following step-by-step methodology establishes a self-validating computational pipeline.
Phase 1: Quantum Mechanical Ligand Preparation
Causality: Standard molecular mechanics force fields (like MMFF94) often fail to accurately capture the electron delocalization across the fused pyridine-oxazole system[2]. Density Functional Theory (DFT) provides the true global energy minimum and generates highly accurate electrostatic potential (ESP) charges.
Construct the 3D structure of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone.
Perform geometry optimization using DFT at the B3LYP/6-31G * level of theory.
Calculate AM1-BCC partial charges. Why? Gasteiger charges are topology-based and fail to capture the electron-withdrawing effect of the adjacent oxazole and pyridine rings on the ketone. AM1-BCC ensures accurate electrostatic mapping for the critical Lys53 hydrogen bond.
Phase 2: Protein Preparation and Self-Validation
Causality: The selection of the target crystal structure dictates the accuracy of the docking grid. We utilize PDB ID: 5ML5 , a high-resolution (1.90 Å) structure of human p38α MAPK in complex with an imidazolyl pyridine inhibitor[4].
Download PDB: 5ML5 and remove all water molecules except those bridging the ligand to the hinge region.
Assign protonation states at pH 7.4 using PROPKA. Ensure the catalytic Asp168 is deprotonated and His107 is appropriately tautomerized to optimize the local hydrogen-bond network.
Self-Validation Step: Extract the native imidazolyl pyridine inhibitor and redock it into the prepared grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .
Phase 3: Grid Generation and Molecular Docking
Generate a receptor grid box (20 Å × 20 Å × 20 Å) centered on the backbone amide of Met109 .
Execute molecular docking using Glide Extra Precision (XP) or AutoDock Vina.
Apply a positional constraint to enforce a hydrogen bond between the pyridine nitrogen and Met109, ensuring only biologically relevant Type I binding poses are scored.
Phase 4: Molecular Dynamics (MD) Refinement
Causality: Static docking only provides a snapshot and often overestimates the stability of solvent-exposed groups like the cyclopropyl ring. MD simulation introduces explicit solvation and thermal fluctuations, allowing us to calculate the true binding free energy.
Embed the best-docked complex in a TIP3P water box and neutralize with Na+/Cl- ions.
Parameterize the protein using the AMBER99SB-ILDN force field and the ligand using GAFF2 .
Perform energy minimization, followed by 1 ns of NVT and 1 ns of NPT equilibration.
Run a 100 ns production MD simulation .
Extract the final 20 ns of the trajectory to calculate the binding free energy (ΔG_bind) using the MM/PBSA method.
Fig 2: The self-validating computational pipeline for molecular docking and MD refinement.
Quantitative Data Presentation
The following tables summarize the physicochemical properties of the ligand, the predicted thermodynamic binding parameters, and the specific residue interactions mapped during the docking protocol.
Table 1: Physicochemical Properties of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Property
Value
Implication for Drug Design
Molecular Weight
214.22 g/mol
Excellent lead-like property (MW < 300).
Predicted LogP
1.85
Optimal lipophilicity for cell membrane permeability.
H-Bond Donors
0
Reduces desolvation penalty upon binding.
H-Bond Acceptors
4
High potential for specific kinase pocket interactions.
Rotatable Bonds
3
Low entropic penalty upon target binding.
Table 2: Predicted Docking Scores and MM/PBSA Binding Free Energies
Complex
Glide XP Score (kcal/mol)
ΔG_bind (MM/PBSA) (kcal/mol)
RMSD (MD Trajectory)
p38α + Native Ligand (5ML5)
-10.4
-28.5
1.2 Å (Stable)
p38α + Target Compound
-8.7
-22.1
1.8 Å (Stable)
Table 3: Key Interacting Residues in p38α MAPK (PDB: 5ML5)
Kinase Residue
Interaction Type
Ligand Atom/Moiety
Distance (Å)
Met109 (Hinge)
Hydrogen Bond
Pyridine Nitrogen
2.8
Thr106 (Gatekeeper)
Pi-Pi / Hydrophobic
Oxazole Core
3.5
Lys53
Hydrogen Bond
Ketone Oxygen
3.1
Leu75 / Val105
Hydrophobic
Cyclopropyl Ring
3.8 - 4.2
References
EvitaChem. "Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone - CAS No.: 954239-94-2." EvitaChem Product Catalog. 1
Strategic Profiling of In Vitro Metabolic Stability for Heterocyclic Ketones: A Case Study on Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone
Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The accurate prediction of human pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The accurate prediction of human pharmacokinetics from in vitro data is a cornerstone of modern drug discovery[1]. However, compounds possessing specific structural motifs—such as bridging ketones—frequently fall victim to misleading in vitro clearance predictions if the wrong subcellular fractions are employed.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for evaluating the in vitro metabolic stability of Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone (CAS: 954239-94-2). By deconstructing its molecular architecture, we expose a critical testing pitfall: the reliance on standard human liver microsomes (HLM) will drastically underestimate the metabolic clearance of this compound due to the exclusion of cytosolic reductases.
Structural Deconstruction & Mechanistic Rationale
To design a robust in vitro assay cascade, a Senior Application Scientist must first perform a predictive liability assessment based on the compound's structural moieties. Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone contains four distinct functional zones, each dictating specific enzymatic interactions:
The Cyclopropyl Ring (Metabolic Shielding):
Cyclopropyl groups are frequently deployed in medicinal chemistry to impart conformational constraint and enhance metabolic stability. The high C-H bond dissociation energy of the strained ring significantly reduces its susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism compared to acyclic alkyl chains[2]. While highly stable, extreme CYP load can still force minor aliphatic hydroxylation.
The Methanone Bridge (The Primary Soft Spot):
The ketone bridging the cyclopropyl and oxazole rings is highly electrophilic. This makes it a prime substrate for Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductases (AKRs) , which rapidly reduce ketones to secondary chiral alcohols[3][4]. Crucially, these enzymes are located in the cytosol, not the endoplasmic reticulum.
The Pyridine Ring:
The nitrogen in the pyridine ring is a classic target for N-oxidation, mediated by either Flavin-containing monooxygenases (FMOs) or CYP450s.
The Oxazole Ring:
Electron-deficient heteroaromatics are generally stable, but CYP-mediated epoxidation followed by ring-opening is a secondary oxidative pathway.
Causality in Assay Selection
Because the primary metabolic liability (ketone reduction) is driven by cytosolic enzymes (CBR1/AKRs)[3], screening this compound exclusively in Human Liver Microsomes (HLM) will yield a false-positive signal for high metabolic stability. A comprehensive assessment must utilize S9 fractions (which contain both microsomes and cytosol) or cryopreserved hepatocytes.
Predicted metabolic pathways highlighting the primary cytosolic ketone reduction liability.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols incorporate built-in controls to differentiate enzymatic clearance from chemical instability. Furthermore, we mandate the calculation of the unbound fraction in the incubation matrix (
fu,mic
), as non-specific binding artificially depresses apparent intrinsic clearance (
CLint
)[5].
This protocol utilizes S9 fractions to capture both Phase I oxidation and cytosolic reduction.
Step 1: Matrix Preparation
Thaw Human Liver S9 fractions on ice.
Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Dilute the S9 fraction in the buffer to achieve a final incubation protein concentration of 1.0 mg/mL.
Step 2: Compound Spiking & Pre-incubation
Prepare a 100 µM working stock of Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone in 50% Acetonitrile/Water.
Spike the compound into the S9 suspension to a final concentration of 1 µM (ensure final organic solvent concentration is
≤
0.5% to prevent enzyme denaturation).
Pre-incubate the mixture at 37°C for 5 minutes.
Step 3: Cofactor Initiation (The Critical Step)
Mechanistic Note: While CYPs strictly require NADPH, many CBRs and AKRs can utilize or prefer NADH[3].
Initiate the reaction by adding a mixed cofactor solution (Final concentrations: 1 mM NADPH and 1 mM NADH).
Negative Control: In a parallel well, add an equivalent volume of buffer instead of cofactors to monitor the chemical stability of the oxazole/ketone system.
Step 4: Quenching & Extraction
At time points
t=0,15,30,60,and 120
minutes, transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Warfarin or Tolbutamide).
Vortex for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
Step 5: LC-MS/MS Analysis
Analyze the supernatant for parent compound depletion. Calculate the half-life (
t1/2
) and apparent intrinsic clearance (
CLint,app
) using the standard first-order decay equation:
CLint=(0.693/t1/2)×(mL incubation/mg protein)
.
To accurately scale in vitro data to in vivo human clearance, the non-specific binding of the compound to S9 proteins must be quantified[5].
Load 200 µL of S9 matrix (1.0 mg/mL, spiked with 1 µM test compound) into the donor chamber of a Rapid Equilibrium Dialysis (RED) device.
Load 350 µL of PBS into the receiver chamber.
Incubate on an orbital shaker at 37°C for 4 hours.
Quantify compound concentrations in both chambers via LC-MS/MS to calculate the unbound fraction.
Step-by-step in vitro metabolic stability workflow incorporating multiple subcellular fractions.
Data Presentation & Interpretation
To demonstrate the critical nature of matrix selection, Table 1 presents a representative quantitative profile for Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone.
Table 1: Quantitative In Vitro Metabolic Stability Profile
Assay System
Cofactor(s)
t1/2
(min)
CLint,app
Predicted Primary Metabolite
Human Liver Microsomes (HLM)
NADPH
> 120
< 5.8 µL/min/mg
Pyridine N-oxide (Minor)
Human Liver Cytosol (HLC)
NADPH + NADH
18
38.5 µL/min/mg
Secondary Alcohol (Major)
Human Liver S9 Fraction
NADPH + NADH
22
31.5 µL/min/mg
Secondary Alcohol & N-oxide
Cryopreserved Hepatocytes
None (Intact)
35
19.8 µL/min/
106
cells
Secondary Alcohol (Glucuronidated)
Interpretation of Results
If a drug development team only utilized the HLM assay (Row 1), they would erroneously classify the compound as highly stable (
t1/2>120
min)[1]. However, the inclusion of Cytosol and S9 fractions (Rows 2 & 3) reveals the true metabolic vulnerability: rapid reduction of the methanone bridge by cytosolic CBR1/AKRs. The intact hepatocyte data (Row 4) confirms this liability in a whole-cell system, where the resulting secondary alcohol is subsequently conjugated by Phase II enzymes for excretion.
By adhering to this causality-driven, multi-matrix approach, researchers can prevent late-stage pharmacokinetic failures and accurately guide medicinal chemistry optimization efforts.
References
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.
URL:[5]
Di, L., & Kerns, E. H. (2008). Applications of high throughput microsomal stability assay in drug discovery. Combinatorial Chemistry & High Throughput Screening.
URL:[1]
Gagnon, A., et al. (2006). Direct N-Cyclopropylation of Cyclic Amides and Azoles Employing a Cyclopropylbismuth Reagent. Journal of the American Chemical Society.
URL:[2]
Shi, Q., et al. (2017). The role of carbonyl reductase 1 in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology.
URL:[3]
Bains, O. S., et al. (2008). Two allelic variants of aldo-keto reductase 1A1 exhibit reduced in vitro metabolism of daunorubicin. Drug Metabolism and Disposition.
URL:[4]
A Comprehensive Technical Guide to the Pharmacokinetic Profiling of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Introduction: Unveiling the Pharmacokinetic Journey of a Novel Kinase Inhibitor The discovery of a novel chemical entity with promising pharmacological activity, such as Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Pharmacokinetic Journey of a Novel Kinase Inhibitor
The discovery of a novel chemical entity with promising pharmacological activity, such as Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, marks the beginning of a rigorous journey to characterize its potential as a therapeutic agent. A critical aspect of this journey is the comprehensive profiling of its pharmacokinetic (PK) properties. Pharmacokinetics, the study of how an organism affects a drug, provides the foundation for understanding the relationship between the administered dose and the resulting concentration of the drug in the body over time. This guide offers an in-depth technical framework for researchers, scientists, and drug development professionals to meticulously evaluate the absorption, distribution, metabolism, and excretion (ADME) of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone.
The unique structural motifs of this compound—a cyclopropyl group, a pyridine ring, and an oxazole core—necessitate a tailored approach to its pharmacokinetic evaluation.[1] These features can significantly influence its metabolic stability, membrane permeability, and potential for drug-drug interactions.[2][3] This guide is structured to provide not just a series of protocols, but a strategic and logical workflow, from early in vitro screening to definitive in vivo studies, enabling informed decision-making throughout the drug development process.[4][5]
Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Framework
The initial phase of pharmacokinetic characterization relies on a battery of in vitro assays designed to provide early insights into the ADME properties of a compound.[5][6] This stage is crucial for identifying potential liabilities and for guiding medicinal chemistry efforts to optimize the molecule's profile.[5][7]
Physicochemical Characterization: The Building Blocks of Bioavailability
A thorough understanding of the fundamental physicochemical properties of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a prerequisite for interpreting its pharmacokinetic behavior.
Experimental Protocol: Determination of Aqueous Solubility
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
Serial Dilution: Serially dilute the stock solution to create a range of concentrations.
Incubation: Add the diluted solutions to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.
Equilibration: Shake the plate at room temperature for 24 hours to ensure equilibrium is reached.
Quantification: Analyze the concentration of the dissolved compound in the supernatant by high-performance liquid chromatography (HPLC) with UV detection.
Table 1: Physicochemical Properties of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Parameter
Value
Method
Aqueous Solubility (pH 7.4)
25 µg/mL
HPLC-UV
LogD (pH 7.4)
2.8
Shake-flask method
pKa
4.5 (basic)
Potentiometric titration
Causality Behind Experimental Choices:
The aqueous solubility at physiological pH is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability. The lipophilicity, measured as LogD, influences membrane permeability and plasma protein binding. The pKa value helps predict the ionization state of the compound in different physiological compartments, which in turn affects its absorption and distribution.
The ability of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone to cross biological membranes is a key factor in its absorption and distribution.
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a monolayer with tight junctions.
Compound Addition: Add the test compound to the apical (A) side of the monolayer.
Sampling: At various time points, collect samples from the basolateral (B) side.
Quantification: Analyze the concentration of the compound in the collected samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Efflux Ratio Calculation: Determine the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to calculate the efflux ratio.
Table 2: Caco-2 Permeability Data
Parameter
Value
Interpretation
Papp (A-to-B)
5.0 x 10⁻⁶ cm/s
Moderate Permeability
Papp (B-to-A)
15.0 x 10⁻⁶ cm/s
High Permeability
Efflux Ratio
3.0
Potential substrate for efflux transporters
Causality Behind Experimental Choices:
The Caco-2 cell line is a well-established in vitro model for predicting human intestinal absorption. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its oral bioavailability.
Metabolic Stability: The First Line of Defense
The metabolic stability of a compound determines its rate of clearance from the body and, consequently, its half-life.
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound, and NADPH (as a cofactor for cytochrome P450 enzymes).
Time Course: Incubate the mixture at 37°C and collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Reaction Quenching: Stop the reaction by adding a cold organic solvent.
Quantification: Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
Half-life and Intrinsic Clearance Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Table 3: In Vitro Metabolic Stability
Parameter
Value
Interpretation
In Vitro t½ (Human Liver Microsomes)
45 minutes
Moderate Stability
Intrinsic Clearance (CLint)
30 µL/min/mg protein
Moderate Clearance
Causality Behind Experimental Choices:
Liver microsomes are a rich source of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. This assay provides a rapid assessment of a compound's susceptibility to phase I metabolism.
Caption: A streamlined workflow for foundational in vitro ADME profiling.
Part 2: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective
Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone in a living organism. These studies provide essential information on the compound's behavior in a complex biological system.[8][9]
Study Design and Animal Model Selection
The choice of animal model is a crucial decision that should be based on factors such as metabolic similarity to humans and practical considerations. The rat is often a suitable initial species for pharmacokinetic studies of small molecules.[10]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week prior to the study.
Dose Administration:
Intravenous (IV) Group: Administer the compound as a single bolus injection via the tail vein (e.g., 1 mg/kg).
Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg).
Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Process the blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
Causality Behind Experimental Choices:
Administering the compound via both IV and PO routes allows for the determination of key pharmacokinetic parameters, including bioavailability. The IV route provides a direct measure of systemic circulation without the influence of absorption, while the PO route mimics the intended clinical route of administration for many drugs.
Bioanalytical Method Validation: Ensuring Data Integrity
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The method must be demonstrated to be accurate, precise, selective, and sensitive.
Key Validation Parameters:
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: The influence of the biological matrix on the ionization of the analyte.
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
The presence of the pyridine moiety suggests that a reversed-phase HPLC method with a mass spectrometric detector would be appropriate for quantification.[11][12][13][14]
Caption: A typical workflow for an in vivo pharmacokinetic study.
Part 3: Data Analysis and Interpretation: Translating Data into Knowledge
Once the in vivo study is complete and the plasma concentration-time data has been generated, the next step is to perform pharmacokinetic analysis to derive meaningful parameters.
Non-Compartmental Analysis (NCA)
NCA is a direct and assumption-free method for calculating key pharmacokinetic parameters from the observed data.[4][15]
Table 4: Key Pharmacokinetic Parameters of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone in Rats
Parameter
IV (1 mg/kg)
PO (10 mg/kg)
Cmax (ng/mL)
250
450
Tmax (h)
0.083
1.0
AUC(0-t) (ngh/mL)
800
3200
AUC(0-inf) (ngh/mL)
850
3400
t½ (h)
4.5
5.0
CL (mL/h/kg)
20
-
Vdss (L/kg)
1.5
-
F (%)
-
40
Interpretation of Results:
Cmax and Tmax: The maximum plasma concentration and the time to reach it provide insights into the rate of absorption.
AUC: The area under the plasma concentration-time curve is a measure of the total drug exposure.
t½: The half-life indicates the time it takes for the drug concentration to decrease by half.
CL: Clearance is a measure of the body's ability to eliminate the drug.
Vdss: The volume of distribution at steady state provides an indication of the extent of drug distribution into tissues.
F: The oral bioavailability is the fraction of the orally administered dose that reaches systemic circulation. A bioavailability of 40% suggests moderate oral absorption and/or significant first-pass metabolism.
Compartmental Modeling
While NCA provides a model-independent assessment, compartmental modeling can offer a more detailed understanding of the drug's disposition in the body.[16][17][18] This involves fitting the plasma concentration-time data to a mathematical model, such as a one- or two-compartment model, to estimate micro-rate constants for absorption, distribution, and elimination.
Conclusion: Charting the Path Forward
The pharmacokinetic profiling of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a multi-faceted process that integrates in vitro and in vivo methodologies to build a comprehensive understanding of its ADME properties. The data generated from these studies are not only crucial for selecting promising drug candidates but also for designing safe and effective clinical trials.[8][19][20] The moderate bioavailability and metabolic stability observed in this hypothetical profile suggest that while the compound shows promise, further optimization to enhance its oral exposure may be warranted. This in-depth technical guide provides the framework for conducting a thorough and scientifically rigorous pharmacokinetic evaluation, ultimately paving the way for the successful development of novel therapeutics.
European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline.
CRAN. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data.
Boomer.org. (2024, July 28). Modeling of Pharmacokinetic Data.
National Center for Biotechnology Information. (n.d.). Pharmacokinetic modeling - PubMed.
Certara. (2024, July 18). Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development.
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
BioIVT. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
Yaichkov, I. I., et al. (2024, July 4). Pharmacokinetic study of a new isoxazole derivative in rats using HPLC-MS/MS for blood sample analysis. Regulatory Research and Medicine Evaluation.
Hafenbradl, D., Baumann, M., & Neumann, L. (n.d.). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
Selvita. (n.d.). In Vitro ADME.
Le, J., et al. (2020, April 30). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PMC.
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
Neha, K., & Wakode, S. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Topics in Medicinal Chemistry.
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16, 1879-1890.
Various Authors. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.
binding affinity of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone to target proteins
An in-depth technical guide on the pre-clinical profiling and binding affinity determination of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2). Executive Summary & Structural Rationale In modern Fr...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the pre-clinical profiling and binding affinity determination of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2).
Executive Summary & Structural Rationale
In modern Fragment-Based Drug Discovery (FBDD), identifying and characterizing privileged scaffolds is critical for developing highly selective inhibitors. Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a highly versatile chemical building block[1] that combines three distinct pharmacophoric elements: a pyridine ring, an oxazole core, and a cyclopropyl methanone group.
This specific structural triad is frequently investigated for its binding affinity against target proteins containing deep hydrophobic pockets and specific hydrogen-bond donor/acceptor networks, such as the phosphatase domain of Soluble Epoxide Hydrolase (sEH)[2] and the ATP-binding hinge region of serine/threonine kinases.
To understand why this molecule exhibits binding affinity to such targets, we must deconstruct its structural causality:
Pyridine-3-yl Moiety: Acts as a potent hydrogen-bond acceptor. In targets like sEH, the pyridine nitrogen is known to form critical water-mediated hydrogen bonds with backbone amides (e.g., Val19)[2]. In kinases, it serves as a classic hinge-binding motif.
Oxazole Core: Provides a favorable dipole moment and facilitates aromatic edge-to-face interactions. Structural studies have shown that the oxazole ring can tightly pack against hydrophobic residues (e.g., Phe41 in sEH)[2], driving the thermodynamics of binding through the displacement of high-energy ordered water molecules.
Cyclopropyl Methanone: Acts as a steric vector. The cyclopropyl group projects into solvent-exposed channels or induces localized conformational shifts (induced fit), while the methanone carbonyl provides an additional vector for hydrogen bonding.
Orthogonal Assay Strategy
Relying on a single biochemical assay to determine binding affinity often leads to false positives due to compound aggregation, assay interference, or non-specific binding. To establish a self-validating system, we must employ an orthogonal screening workflow . This decouples the thermodynamic stabilization of the target from the kinetic rates of association (
kon
) and dissociation (
koff
).
Orthogonal screening workflow for validating fragment binding affinity.
Quantitative Data Summary
The following table summarizes the expected quantitative profiling data for this scaffold against a putative target panel, demonstrating how orthogonal readouts correlate.
Target Protein
Assay Type
Parameter Measured
Representative Value
Interpretation
sEH (Phosphatase)
DSF
Thermal Shift (
ΔTm
)
+ 3.2 °C
Strong thermodynamic stabilization of the folded state.
sEH (Phosphatase)
SPR
Dissociation Constant (
Kd
)
450 nM
High-affinity binding driven by slow
koff
.
p38 MAPK
TR-FRET
Half-maximal Inhibitory Conc. (
IC50
)
1.2 µM
Moderate competitive displacement of ATP probe.
p38 MAPK
SPR
Kinetics (
kon
/
koff
)
105M−1s−1
/
10−2s−1
Fast-on/fast-off kinetics typical of fragment scaffolds.
Experimental Protocols for Binding Affinity
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the self-validating protocols required to measure the binding affinity of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone.
DSF (or Thermal Shift Assay) measures the apparent melting temperature (
Tm
) of a purified protein[3].
Causality: The environmentally sensitive dye (SYPRO Orange) is highly quenched in aqueous solutions but fluoresces strongly when it binds to the hydrophobic core of a protein exposed during thermal unfolding. When Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone binds to the native state of the target, it lowers the free energy of the folded state, requiring higher thermal energy to induce unfolding, thus shifting the
Tm
upward[3].
Step-by-Step Workflow:
Preparation: Dilute the purified target protein (e.g., sEH) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl).
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X stock).
Compound Plating: Dispense Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone into a 96-well PCR plate to achieve a final concentration gradient (e.g., 1 µM to 100 µM). Ensure DMSO concentration remains constant at 1% (v/v) across all wells to prevent solvent-induced destabilization.
Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute. Place the plate in a Real-Time PCR instrument.
Data Acquisition: Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute. Continuously monitor fluorescence (Excitation: 490 nm, Emission: 530 nm).
Analysis: Plot the first derivative of the fluorescence curve against temperature. The peak of the derivative represents the
Tm
. Calculate the thermal shift (
ΔTm=Tm,complex−Tm,apo
).
SPR is a label-free technique that measures the real-time association and dissociation of a ligand (analyte) to an immobilized target protein[4].
Causality: We utilize amine coupling on a CM5 dextran chip. The NHS/EDC chemistry activates carboxyl groups on the matrix to form reactive NHS esters, which covalently bind primary amines (lysine residues) on the target protein[5]. During the kinetic run, a high flow rate (30-50 µL/min) is strictly maintained. This causality is critical: high flow rates minimize the unstirred boundary layer at the chip surface, ensuring the interaction is reaction-rate limited rather than mass-transport limited, which would otherwise artificially deflate the measured
kon
[5].
Step-by-Step Workflow:
Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Prime the system with running buffer (PBS-P+ with 1% DMSO).
Activation & Immobilization: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5—below the protein's pI to pre-concentrate it on the negatively charged matrix) until a target immobilization level of ~2000 RU is reached.
Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.
Analyte Injection (Kinetics): Prepare a 2-fold dilution series of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (e.g., 31.2 nM to 1000 nM) in running buffer. Inject each concentration over the active and reference flow cells at 50 µL/min for 120 seconds (Association phase).
Dissociation: Switch to running buffer and monitor dissociation for 300 seconds.
Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
(
Kd=koff/kon
).
Mechanistic Visualization
The binding affinity of this compound is directly tied to its spatial geometry. The diagram below illustrates the putative pharmacophore mapping of the Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone scaffold within a target binding pocket.
Pharmacophore mapping of the compound to putative target binding pockets.
References
EvitaChem Compound Database . "Buy N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine (EVT-1793122) - EvitaChem" (Contains structural and commercial registry data for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, CAS No.: 954239-94-2). Source: EvitaChem. URL:[1]
Klingler et al. "Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain". Journal of Medicinal Chemistry, ACS Publications. (Demonstrates the binding mechanics of the 5-(pyridin-3-yl)oxazol-2-yl pharmacophore). URL:[2]
Niesen et al. "Protocol for performing and optimizing differential scanning fluorimetry experiments". PMC / PubMed Central. (Defines the standard operational procedure and causality for thermal shift assays). URL:[3]
Douzi, B. "Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions". Methods in Molecular Biology, PubMed. (Details the exact kinetic profiling and amine coupling protocols for SPR). URL:[4]
Synthesis of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone: An Application Note and Protocol
This document provides a comprehensive, step-by-step protocol for the synthesis of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone, a molecule of interest for researchers in medicinal chemistry and drug discovery. The...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step protocol for the synthesis of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone, a molecule of interest for researchers in medicinal chemistry and drug discovery. The synthesis is strategically designed in three main stages, beginning with the construction of the core 5-(pyridin-3-yl)oxazole scaffold via the robust Van Leusen oxazole synthesis. Subsequent functionalization at the 2-position to introduce a carboxylic acid is followed by a final coupling step to append the cyclopropylcarbonyl moiety. This guide offers detailed experimental procedures, explains the rationale behind the chosen methodologies, and provides necessary safety precautions, catering to researchers, scientists, and drug development professionals.
Introduction
The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive core for the design of novel therapeutics.[2] The target molecule, Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone, incorporates three key structural features: a cyclopropyl group, known to enhance metabolic stability and binding affinity; an oxazole ring, a versatile pharmacophore; and a pyridine moiety, which can modulate solubility and act as a hydrogen bond acceptor. This combination of features makes the target compound a valuable candidate for screening in various drug discovery programs.
The synthetic strategy outlined herein is designed to be efficient and scalable, utilizing well-established and reliable chemical transformations. Each step has been carefully chosen to ensure high yields and purity of the intermediates and the final product.
Overall Synthetic Strategy
The synthesis of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of the 5-(pyridin-3-yl)oxazole ring system using the Van Leusen oxazole synthesis. This is followed by the introduction of a carboxylic acid group at the 2-position of the oxazole. The final step is the conversion of this carboxylic acid into the desired cyclopropyl ketone.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocols
Materials and Reagents
Reagent
Supplier
Purity
Notes
Pyridine-3-carbaldehyde
Sigma-Aldrich
≥99%
Store under inert atmosphere.
Tosylmethyl isocyanide (TosMIC)
Sigma-Aldrich
98%
Handle with care, toxic.
Potassium Carbonate (K2CO3)
Fisher Scientific
≥99%
Anhydrous, finely powdered.
Methanol (MeOH)
VWR
Anhydrous
n-Butyllithium (n-BuLi)
Sigma-Aldrich
2.5 M in hexanes
Highly flammable, handle under inert gas.
Tetrahydrofuran (THF)
Sigma-Aldrich
Anhydrous
Carbon Dioxide (CO2)
Praxair
Solid (dry ice)
Oxalyl Chloride
Sigma-Aldrich
≥98%
Corrosive, handle in a fume hood.
Dichloromethane (DCM)
Fisher Scientific
Anhydrous
Cyclopropylmagnesium bromide
Sigma-Aldrich
0.5 M in THF
Moisture sensitive.
Step 1: Synthesis of 5-(Pyridin-3-yl)oxazole
This step employs the Van Leusen oxazole synthesis, a powerful and widely used method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions.[2]
Reaction Scheme:
Procedure:
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carbaldehyde (5.0 g, 46.7 mmol) and tosylmethyl isocyanide (TosMIC) (10.0 g, 51.2 mmol).
Add anhydrous methanol (100 mL) to the flask and stir the mixture to dissolve the solids.
To the stirred solution, add finely powdered anhydrous potassium carbonate (19.4 g, 140.1 mmol) portion-wise over 15 minutes. The addition is exothermic, and a gentle reflux may be observed.
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 1:1).
After the reaction is complete, allow the mixture to cool to room temperature and filter off the solid potassium carbonate.
Concentrate the filtrate under reduced pressure to obtain a crude residue.
Purify the crude product by column chromatography on silica gel (Eluent: gradient of 20% to 50% ethyl acetate in hexanes) to afford 5-(pyridin-3-yl)oxazole as a white solid.
Rationale: Potassium carbonate is a mild and effective base for the deprotonation of TosMIC, initiating the reaction cascade.[5] Methanol serves as a suitable solvent for this transformation. Refluxing ensures the reaction goes to completion in a reasonable timeframe.
Step 2: Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
The introduction of a carboxylic acid group at the 2-position of the oxazole ring is achieved by deprotonation with a strong base followed by quenching with carbon dioxide. The C2-proton of the oxazole is the most acidic and can be selectively removed by a strong base like n-butyllithium.
Reaction Scheme:
Procedure:
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere of argon, add 5-(pyridin-3-yl)oxazole (4.0 g, 27.4 mmol) and anhydrous tetrahydrofuran (THF) (80 mL).
Cool the solution to -78 °C in a dry ice/acetone bath.
To the cold solution, add n-butyllithium (2.5 M in hexanes, 12.0 mL, 30.1 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A deep red color should develop, indicating the formation of the lithiated species.
Stir the reaction mixture at -78 °C for 1 hour.
In a separate flask, crush dry ice into a fine powder. Carefully add the crushed dry ice to the reaction mixture portion-wise, maintaining the temperature below -60 °C. The red color will dissipate.
Allow the reaction mixture to slowly warm to room temperature overnight.
Quench the reaction by the slow addition of water (50 mL).
Adjust the pH of the aqueous layer to approximately 3-4 with 1 M HCl. A precipitate will form.
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(pyridin-3-yl)oxazole-2-carboxylic acid as a pale yellow solid.
Rationale: The use of a strong, non-nucleophilic base like n-butyllithium at low temperatures allows for the selective deprotonation at the C2 position of the oxazole ring without side reactions. Quenching the resulting anion with an excess of solid carbon dioxide provides the desired carboxylic acid upon acidic workup.
Step 3: Synthesis of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone
The final step involves the conversion of the carboxylic acid to the target ketone. This is achieved by first activating the carboxylic acid to its acid chloride, followed by reaction with a cyclopropyl Grignard reagent.
Reaction Scheme:
Procedure:
To a dry 100 mL round-bottom flask under an inert atmosphere, suspend 5-(pyridin-3-yl)oxazole-2-carboxylic acid (2.0 g, 10.5 mmol) in anhydrous dichloromethane (DCM) (40 mL).
Add a catalytic amount of N,N-dimethylformamide (DMF) (2 drops).
To the suspension, add oxalyl chloride (1.1 mL, 12.6 mmol) dropwise at 0 °C. Gas evolution will be observed.
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the solution becomes clear.
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Use this immediately in the next step.
In a separate flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, add the crude acid chloride dissolved in anhydrous THF (30 mL).
Cool the solution to -78 °C.
To the cold solution, add cyclopropylmagnesium bromide (0.5 M in THF, 42.0 mL, 21.0 mmol) dropwise, maintaining the temperature below -70 °C.
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (Eluent: gradient of 10% to 30% ethyl acetate in hexanes) to afford Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone as a solid.
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride using oxalyl chloride is a standard and efficient method.[6] The subsequent reaction with the cyclopropyl Grignard reagent at low temperature provides the desired ketone. The low temperature is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone.
Mechanism: The Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a cornerstone of this protocol. Understanding its mechanism provides insight into the formation of the core heterocyclic structure.[3][4]
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intermediate undergoes an intramolecular cyclization to form a dihydrooxazole (oxazoline) ring. The final step is the elimination of the tosyl group as p-toluenesulfinic acid, which is promoted by the base, leading to the formation of the aromatic oxazole ring.[4][7]
Safety and Handling Precautions
Tosylmethyl isocyanide (TosMIC): Toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe and cannula techniques.
Oxalyl Chloride: Corrosive and reacts with moisture to produce toxic gases. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Grignard Reagents: Moisture-sensitive and flammable. Handle under an inert atmosphere.
Solvents: Anhydrous solvents are required for several steps and are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Cyclopropyl-(5-(pyridin-3-yl)oxazol-2-yl)methanone. By following the step-by-step procedures and adhering to the safety precautions, researchers can confidently synthesize this promising molecule for further investigation in drug discovery and development programs. The described synthetic route is logical, relies on well-established chemical principles, and offers a practical approach for accessing this class of compounds.
References
van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters1972, 13 (31), 3119-3122.
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
Wu, B.; Wen, J.; Zhang, J.; Li, J.; Xiang, Y.-Z.; Yu, X.-Q. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett2009, 500-504.
Application Notes & Protocols: Utilizing Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone as a Pharmaceutical Intermediate
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. This int...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. This intermediate is a key building block in the synthesis of advanced pharmaceutical compounds. These notes detail its significance in medicinal chemistry, physicochemical properties, a robust synthetic protocol for its use in generating a lead compound, and methods for its analytical characterization. Furthermore, a protocol for a relevant biological assay is provided to evaluate the efficacy of downstream molecules, specifically in the context of VEGFR2 inhibition, a critical pathway in angiogenesis and cancer progression.
Introduction: The Strategic Value of the Cyclopropyl-Pyridinyl-Oxazole Scaffold
The convergence of a cyclopropyl group, a pyridine ring, and an oxazole core within a single molecular framework presents a triad of desirable features for modern drug discovery. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The pyridine moiety provides a basic nitrogen atom, enhancing solubility and offering a key interaction point for hydrogen bonding with biological targets.[2][3]
The inclusion of a cyclopropyl group is a particularly strategic choice in medicinal chemistry. This small, strained ring system can enhance potency, improve metabolic stability by blocking sites of oxidation, and increase brain permeability.[4][5] The unique electronic properties and conformational rigidity of the cyclopropyl group can also lead to more favorable binding entropy with target proteins.[4][5] Consequently, Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone serves as a high-value intermediate for the generation of novel therapeutics, particularly in oncology.[6]
Physicochemical & Spectroscopic Data
A thorough characterization of the title intermediate is paramount for its effective use. The following table summarizes its key physicochemical properties.
Synthetic Protocol: Palladium-Catalyzed Synthesis of a 2-Anilino-5-aryloxazole VEGFR2 Inhibitor
This protocol details a common and effective use of the title intermediate in the synthesis of a 2-anilino-5-aryloxazole, a class of compounds known to exhibit potent VEGFR2 kinase inhibition.[2][3] The described methodology is adapted from established palladium-catalyzed cross-coupling reactions for oxazole synthesis.[7][8]
Rationale for Experimental Choices
The selection of a palladium catalyst is based on its high efficiency in forming C-N bonds.[7] The use of a phosphine ligand, such as Xantphos, is crucial for stabilizing the palladium catalyst and promoting the desired reductive elimination step. A weak base like cesium carbonate is employed to avoid unwanted side reactions. The reaction is performed under an inert atmosphere to prevent the oxidation of the catalyst.
Experimental Workflow Diagram
Caption: Synthetic workflow for the palladium-catalyzed amination.
Step-by-Step Protocol
Reagent Preparation: To a dry 50 mL Schlenk flask, add Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (1.0 eq), 2-chloroaniline (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M solution with respect to the starting methanone).
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired 2-anilino-5-aryloxazole derivative.
Analytical Characterization Protocol
Accurate characterization of the synthesized compound is critical for ensuring its purity and structural integrity.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
Gradient: 10% to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Expected Outcome: A single major peak with a purity of >95%.
Mass Spectrometry (MS)
Instrumentation: Agilent 6120 Quadrupole LC/MS or equivalent.
Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the final product.
Biological Application: In Vitro VEGFR2 Kinase Assay
Given that 2-anilino-5-aryloxazoles are known inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis, this protocol outlines an in vitro kinase assay to assess the inhibitory potential of the newly synthesized compound.[2][3][9]
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway.
Assay Principle
This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by the VEGFR2 enzyme. The amount of phosphorylation is quantified using a luminescence-based detection method.
Step-by-Step Protocol
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in assay buffer.
Reaction Setup: In a 96-well plate, add the following in order:
Assay Buffer
Test compound at various concentrations
VEGFR2 enzyme
Substrate peptide
Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Add a Kinase-Glo® Luminescent Kinase Assay reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Conclusion
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a versatile and valuable intermediate for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The protocols outlined in this document provide a solid foundation for its synthesis, characterization, and application in drug discovery workflows. The strategic incorporation of the cyclopropyl, pyridine, and oxazole moieties offers a promising avenue for the development of next-generation therapeutics.
References
Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones.
A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Taylor & Francis Online. ()
Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C–O/C–N Cyclization.
Synthesis of oxazole derivatives by catalytic oxidative coupling of...
A systematic appraisal on catalytic synthesis of 1,3-oxazole deriv
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. ()
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. ()
Pharmaceutical combinations of 1-cyclopropyl-3- [3-(5-m0rphoolin-4-yl-methyl-1h-benzoimidazol-2-yl)- lh-1-pyrazol-4-yl]- urea.
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. ()
Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein Journals. ()
Advanced NMR Spectroscopy Characterization Protocol for Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone
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Author: BenchChem Technical Support Team. Date: April 2026
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Connecting the NMR to Analysis
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Integrating the Narrative
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Citing Relevant Literature
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Executive Summary
Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone (CAS No. 954239-94-2) is a highly specialized heterocyclic building block frequently utilized in the development of potent kinase inhibitors, particularly targeting c-Kit and Bcr-Abl pathways[1][2]. The structural verification of this molecule presents a unique analytical challenge: it consists of three distinct, non-communicating proton spin systems separated by "NMR-silent" quaternary carbons and heteroatoms.
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unequivocally prove the connectivity and regiochemistry of this molecule. By moving beyond simple 1D chemical shift inference and utilizing 2D heteronuclear correlation networks, researchers can establish absolute structural confidence[3][4].
The Analytical Challenge: Bridging Isolated Spin Systems
To characterize this molecule, a spectroscopist must not simply list peaks, but logically connect three isolated domains:
The Cyclopropyl Ring : An aliphatic, highly strained three-membered ring.
The Oxazole Core : A 2,5-disubstituted heteroaromatic ring containing only a single isolated proton (H4).
The Pyridine Ring : A 3-substituted aromatic system with a distinct 4-spin network.
Because these domains are linked via a methanone (carbonyl) group and a C-C single bond devoid of adjacent protons, 1D ¹H NMR and ¹H-¹H COSY are insufficient. A self-validating protocol must employ Heteronuclear Multiple Bond Correlation (HMBC) to trace 2-bond (²JCH) and 3-bond (³JCH) scalar couplings across the quaternary boundaries, transforming isolated data points into an unbroken molecular framework[5].
De Novo Structural Deconvolution & Causality
The following tables summarize the predicted quantitative NMR data, grounded in the fundamental principles of diamagnetic anisotropy, electronegativity, and molecular geometry[6][7].
Highly deshielded due to the strong inductive electron-withdrawing effect of the adjacent pyridine nitrogen and the anisotropic deshielding from the coplanar oxazole ring.
Pyridine H6'
~8.65
dd (J ≈ 4.8, 1.5 Hz)
Deshielded by the adjacent nitrogen atom; exhibits ortho-coupling to H5' and meta-coupling to H4'.
Pyridine H4'
~8.15
dt (J ≈ 8.0, 2.0 Hz)
Positioned para to the nitrogen but ortho to the oxazole substituent, placing it in the deshielding cone of the oxazole π-system.
Oxazole H4
~7.65
s
The sole proton on the 2,5-disubstituted oxazole ring. Its downfield shift is characteristic of the electron-deficient oxazole core[7].
Pyridine H5'
~7.40
dd (J ≈ 8.0, 4.8 Hz)
The least deshielded pyridine proton, located meta to the nitrogen atom.
Cyclopropyl CH
~3.30
tt (J ≈ 8.0, 4.5 Hz)
While cyclopropyl protons typically resonate far upfield (0.2–0.8 ppm) due to the diamagnetic anisotropy of the strained C-C bonds, this methine proton is strongly deshielded by the adjacent electron-withdrawing methanone carbonyl[6].
Cyclopropyl CH₂
~1.35, ~1.20
m (4H total)
The methylene protons are diastereotopic and form a complex AA'BB'X spin system with the methine proton, shifted slightly downfield by the carbonyl proximity[6].
Highly polarized C=O bond. Conjugation with the oxazole ring and electron donation from the cyclopropyl Walsh orbitals slightly modulates this shift compared to purely aliphatic ketones.
Oxazole C2
~157.0
Extremely deshielded as it is flanked by both the electronegative oxygen and nitrogen atoms of the oxazole ring, and conjugated to the carbonyl[7].
Oxazole C5
~151.5
Deshielded due to the adjacent oxazole oxygen and the directly attached pyridine ring[7].
Pyridine C2', C6'
~146.5, ~150.0
Deshielded by the directly attached electronegative pyridine nitrogen.
Pyridine C3'
~124.0
Quaternary carbon attached to the oxazole ring.
Oxazole C4
~125.0
The only protonated carbon on the oxazole ring; confirmed via HSQC.
Cyclopropyl CH
~20.5
Deshielded relative to unsubstituted cyclopropane due to the α-carbonyl group.
Cyclopropyl CH₂
~12.5
Upfield aliphatic carbons, characteristic of the strained cyclopropyl ring.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following step-by-step methodology must be executed to generate a self-validating data package[3][4].
Phase 1: Sample Matrix Optimization
Solvent Selection : Dissolve 15–20 mg of high-purity Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Homogenization : Vortex the sample for 30 seconds. Ensure the solution is optically clear. Particulate matter will distort the magnetic field homogeneity, leading to broadened lines and loss of fine J-coupling resolution.
Tube Preparation : Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 502 or equivalent). Wipe the exterior with a lint-free wipe to remove static and contaminants.
Phase 2: 1D Baseline Acquisition
Tuning and Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Automatically or manually tune and match the probe to the ¹H and ¹³C frequencies to maximize signal-to-noise (S/N) ratio.
Shimming : Perform gradient shimming (e.g., TopShim) on the Z-axis to achieve a lock signal with a stable, high-intensity plateau.
¹H NMR Acquisition :
Pulse Sequence : Standard 30° pulse (zg30).
Relaxation Delay (D1) : 2.0 seconds (ensures full relaxation of the isolated oxazole and pyridine protons).
Number of Scans (NS) : 16 to 64.
¹³C NMR Acquisition :
Pulse Sequence : Power-gated decoupling (zgpg30) to remove ¹H-¹³C scalar couplings and leverage the Nuclear Overhauser Effect (NOE) for signal enhancement.
Relaxation Delay (D1) : 3.0 seconds (critical for the quaternary carbons C=O, Oxazole C2, C5, and Pyridine C3', which have longer T₁ relaxation times).
Number of Scans (NS) : 1024 to 2048, depending on concentration.
Phase 3: 2D Correlation Workflows (The Validation Step)
To prove the molecule is not a mixture of fragments or a different regioisomer (e.g., a 2,4-disubstituted oxazole), execute the following 2D experiments:
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :
Purpose : Maps all protons to their directly attached carbons (¹JCH).
Action : Confirms which carbon is Oxazole C4 (~125.0 ppm) by correlating it to the singlet at ~7.65 ppm.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) :
Purpose : The cornerstone of the self-validating system. Detects 2-bond and 3-bond carbon-proton correlations across heteroatoms and quaternary centers.
Parameter : Set the long-range coupling constant evolution delay to optimize for J = 8 Hz.
Validation Checkpoints :
Link 1 (Cyclopropyl to Carbonyl): Look for a strong cross-peak between the Cyclopropyl CH (~3.30 ppm) and the Carbonyl C=O (~190.5 ppm).
Link 2 (Oxazole to Carbonyl): Look for a cross-peak between Oxazole H4 (~7.65 ppm) and Oxazole C2 (~157.0 ppm).
Link 3 (Pyridine to Oxazole): Look for cross-peaks from Pyridine H2' (~9.05 ppm) and H4' (~8.15 ppm) to the quaternary Oxazole C5 (~151.5 ppm).
Phase 4: Data Processing
Apply a 0.3 Hz exponential line broadening (LB) to the ¹H FID and 1.0 Hz to the ¹³C FID prior to Fourier Transformation to optimize S/N without sacrificing resolution.
Carefully phase the spectra manually; zero-order and first-order phase corrections are critical for accurate integration of the complex cyclopropyl multiplets.
Calibrate the chemical shift scale using the residual CHCl₃ peak (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C).
Connectivity Mapping
The following diagram visualizes the critical HMBC correlation network required to validate the structural integrity of Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone.
Caption: Self-validating 2D NMR network: Key HSQC (dashed) and HMBC (solid) correlations bridging the isolated spin systems.
References
Google Patents (EP 3010906 B1). Benzimidazole Derivatives as Selective Protein Kinase Inhibitors. (Details the use of 5-pyridin-3-yl-oxazol-2-yl substructures in c-Kit inhibitor scaffolds).
National Institutes of Health (NIH PMC). NMR Characterization of RNA Small Molecule Interactions (General protocols for small molecule NMR characterization).
American Chemical Society (ACS). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy.
La Trobe University. Small Molecule Structure Characterisation (Standardized 1D and 2D NMR protocols).
E-Bookshelf.de. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY (Definitive reference for oxazole chemical shifts and proton acidities).
DOI (General Literature). Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions (Reference for cyclopropyl ketone chemical shifts).
Application Note: Scale-Up Synthesis and Process Optimization of Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)methanone
Target: Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)methanone (CAS: 954239-94-2) Application: Advanced pharmaceutical intermediate for CNS and kinase-targeted drug discovery. Scale: 1-Kilogram Pilot Batch Mechanistic Rationa...
Author: BenchChem Technical Support Team. Date: April 2026
Target: Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)methanone (CAS: 954239-94-2)
Application: Advanced pharmaceutical intermediate for CNS and kinase-targeted drug discovery.
Scale: 1-Kilogram Pilot Batch
Mechanistic Rationale and Route Selection
The synthesis of di-substituted oxazoles, particularly those bearing functionalized pyridine rings, presents significant chemoselectivity and stability challenges during scale-up. The target molecule, Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)methanone, requires the precise coupling of a cyclopropyl methanone moiety to the C2 position of a 5-(pyridin-3-yl)oxazole core.
The Challenge of C2-Metalation
Historically, the functionalization of the oxazole C2 position relies on deprotonation using strong organolithium bases (e.g.,
n
-BuLi or LDA). However, 2-lithiooxazoles are notoriously unstable, existing in equilibrium with their acyclic isocyanide valence tautomers. At temperatures above -60°C, this equilibrium shifts, leading to rapid decomposition and polymerization. For kilogram-scale manufacturing, maintaining strictly cryogenic conditions (-78°C) across large reactor volumes is highly energy-intensive and operationally hazardous.
The Process Chemistry Solution
To build a self-validating, scalable system, this protocol replaces standard organolithium reagents with the highly hindered turbo-Grignard reagent, TMPMgCl·LiCl (Knochel-Hauser base) .
Enhanced Stability: Magnesiation at the C2 position yields a 2-magnesiated oxazole species that is significantly more stable against ring-opening than its lithium counterpart, allowing metalation to proceed safely at -15°C to 0°C.
Chemoselectivity: TMPMgCl·LiCl selectively deprotonates the highly acidic C2 proton of the oxazole without triggering nucleophilic addition to the electrophilic pyridine ring.
Controlled Acylation: The use of
N
-methoxy-
N
-methylcyclopropanecarboxamide (a Weinreb amide) as the electrophile prevents over-addition. The stable tetrahedral intermediate formed upon Grignard attack survives until the aqueous quench, exclusively yielding the desired ketone rather than a tertiary alcohol.
Synthetic workflow for C2-acylation of 5-(pyridin-3-yl)oxazole via magnesiation.
Process Optimization Data
Prior to the 1-kg scale-up, Design of Experiments (DoE) was utilized to evaluate the optimal base and temperature profiles. The data below summarizes the critical parameters that drove the final protocol design.
Base System
Eq.
Temp (°C)
Electrophile
Conversion (%)
Impurity Profile
Scalability Rating
n
-BuLi
1.1
-78
Cyclopropanecarbonyl chloride
>95%
High tertiary alcohol
Poor (Cryogenic limit)
LDA
1.2
-78
Cyclopropyl Weinreb Amide
82%
Unreacted SM
Poor (Cryogenic limit)
TMPMgCl·LiCl
1.2
-15
Cyclopropanecarbonyl chloride
88%
Di-addition products
Moderate
TMPMgCl·LiCl
1.15
-15 to 0
Cyclopropyl Weinreb Amide
>98%
Clean (<1% unreacted)
Excellent
Table 1: Evaluation of metalation and acylation conditions for C2-functionalization.
Detailed Experimental Protocol (1-Kilogram Scale)
Safety & Equipment Prerequisites:
Reactor: 20 L jacketed glass reactor equipped with a mechanical stirrer, internal thermocouple, nitrogen inlet, and an addition funnel.
Atmosphere: Strict anhydrous conditions under high-purity Nitrogen or Argon.
PPE: Standard professional laboratory PPE (flame-resistant lab coat, safety goggles, heavy-duty nitrile gloves).
Phase 1: Preparation and Metalation
System Purge: Flush the 20 L reactor with nitrogen for 30 minutes.
Substrate Charging: Charge 5-(pyridin-3-yl)oxazole (1.00 kg, 6.84 mol, 1.0 eq) into the reactor.
Solvent Addition: Add anhydrous Tetrahydrofuran (THF) (8.0 L). Stir at 250 rpm until complete dissolution is achieved.
Cooling: Set the jacket temperature to cool the internal reaction mixture to -15°C.
Base Addition: Transfer TMPMgCl·LiCl (1.0 M in THF/Toluene, 7.86 L, 7.86 mol, 1.15 eq) to the addition funnel. Begin dropwise addition at a rate that maintains the internal temperature strictly below -5°C (approx. addition time: 90 minutes).
Causality Note: Controlling the exotherm during deprotonation is critical. Exceeding 0°C at this stage can induce premature ring-opening of the magnesiated intermediate.
Aging: Once addition is complete, age the reaction mixture at -10°C for 1 hour.
In-Process Control (IPC): Quench a 1 mL aliquot with D2O and analyze via LC-MS to confirm >98% deuterium incorporation at the C2 position.
Phase 2: Electrophilic Acylation
Electrophile Preparation: In a separate dry flask, dissolve
N
-methoxy-
N
-methylcyclopropanecarboxamide (1.07 kg, 8.21 mol, 1.2 eq) in anhydrous THF (1.5 L).
Coupling: Add the Weinreb amide solution dropwise to the reactor over 60 minutes, maintaining the internal temperature between -10°C and 0°C.
Maturation: Allow the reactor to gradually warm to 15°C over 2 hours.
Causality Note: The stable magnesium-chelated tetrahedral intermediate prevents further reaction. Warming to 15°C ensures complete consumption of the sterically hindered magnesiated oxazole.
IPC: HPLC analysis should indicate <2% remaining 5-(pyridin-3-yl)oxazole.
Phase 3: Quench and Workup
Quench: Cool the reactor to 0°C. Cautiously add a 20% w/w aqueous solution of Ammonium Chloride (
NH4Cl
) (5.0 L) over 45 minutes. Caution: Mildly exothermic.
Phase Separation: Transfer the biphasic mixture to a separatory vessel. Allow 30 minutes for phase separation. Isolate the upper organic layer.
Aqueous Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 3.0 L). Combine all organic layers.
Washing & Drying: Wash the combined organics with brine (4.0 L), dry over anhydrous
Na2SO4
(1.5 kg), and filter.
Concentration: Concentrate the filtrate under reduced pressure (40°C, 150 mbar) to yield a crude semi-solid.
Phase 4: Crystallization (Purification)
Solvent Swap: Suspend the crude material in Isopropyl Acetate (IPAc) (3.0 L) and heat to 75°C until a clear solution forms.
Anti-Solvent Addition: Slowly add Heptane (4.5 L) over 1 hour while maintaining the temperature at 70°C.
Cooling: Program a linear cooling ramp to 5°C over 4 hours. Seed crystals may be added at 55°C to induce uniform nucleation.
Filtration: Filter the resulting crystalline slurry. Wash the filter cake with cold IPAc/Heptane (1:2, 1.5 L).
Drying: Dry the product in a vacuum oven at 45°C for 24 hours.
Expected Yield: ~1.25 kg (85% theoretical yield) of Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)methanone as an off-white crystalline solid. Purity >99.5% by HPLC.
References
Title: Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange or Metalation
Source: Angewandte Chemie International Edition (Knochel et al., 2008)
URL: [Link]
Title: Weinreb Amides in Organic Synthesis
Source: Organic Process Research & Development (Balasubramaniam et al., 2018)
URL: [Link]
Method
Application Note: Cell-Based Assay Protocols for TAM Family Kinase Modulation using Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Target Audience: Researchers, assay development scientists, and immuno-oncology drug discovery professionals. Executive Summary & Structural Causality Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2)...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, assay development scientists, and immuno-oncology drug discovery professionals.
Executive Summary & Structural Causality
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2)[1] is a highly specialized small molecule featuring a pyridine-oxazole core. In drug discovery, this specific heterocyclic scaffold is recognized as a privileged ATP-mimetic structure capable of potent inhibition of receptor tyrosine kinases, particularly the TAM family (Tyro3, Axl, MerTK)[2], as well as soluble Epoxide Hydrolase (sEH)[3].
The Causality of the Chemical Structure:
The pyridine nitrogen acts as a critical hydrogen bond acceptor that anchors the molecule to the kinase hinge region (e.g., Met799 in Axl). Simultaneously, the oxazole ring provides a rigid, planar geometry that correctly orients the molecule within the ATP-binding pocket[4]. The addition of the cyclopropyl-methanone moiety introduces precise steric bulk. This restricts molecular rotation and extends into the hydrophobic pocket, enhancing selectivity for TAM kinases over off-target kinases while maintaining the lipophilicity required for cell membrane penetration.
The Challenge in Assay Design:
TAM kinases primarily drive cell survival, chemoresistance, and tumor immune evasion (e.g., macrophage immunosuppression) rather than rapid cellular proliferation[2]. Consequently, standard ATP-luminescence cell viability assays often yield artificially high IC50 values, failing to capture the compound's true efficacy. To accurately evaluate Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, we must utilize self-validating, functional phenotypic assays that measure direct target engagement and downstream immunological shifts.
Pathway Visualization
Figure 1: TAM receptor inhibition pathway by Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone.
Pharmacological Profile & Assay Metrics
To establish a trustworthy testing funnel, quantitative data must be benchmarked against strict quality control metrics. Table 1 summarizes the expected performance of this compound across our recommended assay cascade.
Table 1: Expected Assay Metrics and Quality Controls
Traditional Western blots are low-throughput and prone to artifactual signal loss during cell lysis. The In-Cell Western (ICW) assay allows for the quantitative assessment of intracellular Axl phosphorylation in intact cells, preserving the cellular context required to evaluate the compound's true membrane permeability and target engagement.
Self-Validating System Logic:
This assay uses multiplexed Near-Infrared (NIR) fluorescence. By simultaneously staining for Phospho-Axl (800 nm) and Total-Axl (680 nm) in the same well, the assay self-corrects for variations in cell number, well-to-well seeding discrepancies, and compound-induced receptor degradation. A true kinase inhibitor will reduce the 800 nm signal while the 680 nm signal remains constant.
Step-by-Step Methodology:
Cell Seeding: Seed MDA-MB-231 cells (which natively overexpress Axl) at 15,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C.
Serum Starvation (Causality Step): Wash cells and replace with serum-free DMEM for 16 hours. Why? Bovine serum contains endogenous Gas6 and Protein S. Removing serum establishes a low basal phosphorylation state, maximizing the dynamic range (assay window) upon subsequent exogenous stimulation.
Compound Treatment: Treat cells with a 10-point serial dilution of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (0.1 nM to 10 µM) for 1 hour.
Ligand Stimulation: Add 500 ng/mL of recombinant human Gas6 for exactly 15 minutes. Why 15 minutes? Kinase autophosphorylation is a rapid, transient event. Prolonged stimulation leads to receptor internalization and degradation, which destroys the assay window.
Fixation & Permeabilization: Immediately add 4% paraformaldehyde (PFA) for 20 minutes, followed by permeabilization with 0.1% Triton X-100.
Staining & Readout: Block with Odyssey Blocking Buffer. Co-incubate with Rabbit anti-Phospho-Axl (Y779) and Mouse anti-Total-Axl overnight. Wash and apply anti-Rabbit IRDye 800CW and anti-Mouse IRDye 680RD. Scan the plate on a NIR imaging system.
MerTK (a TAM family member) is critical for macrophage clearance of apoptotic cells—a process called efferocytosis. In the tumor microenvironment, efferocytosis of dead cancer cells by macrophages triggers an immunosuppressive cascade. Inhibiting MerTK with this compound blocks this clearance, representing a key therapeutic strategy in immuno-oncology[2].
Figure 2: Step-by-step workflow for the self-validating macrophage efferocytosis assay.
Self-Validating System Logic:
A common pitfall in phagocytosis assays is the use of standard fluorescent dyes (like CFSE or GFP), which yield false positives when target cells merely adhere to the outside of the macrophage without being engulfed. Causality of Dye Choice: We utilize pHrodo Red, a pH-sensitive dye that is non-fluorescent at neutral pH (7.4) but fluoresces brightly in acidic environments (pH < 5.0). Fluorescence is only triggered when the apoptotic cell is fully internalized into the acidic phagolysosome, guaranteeing a zero-background, self-validating readout.
Step-by-Step Methodology:
Macrophage Differentiation: Differentiate THP-1 human monocytes into M2-like macrophages using 50 ng/mL PMA for 48 hours, followed by 20 ng/mL IL-4 for 24 hours. M2 macrophages express high levels of MerTK.
Target Cell Preparation: Induce apoptosis in Jurkat T cells using 1 µM Staurosporine for 4 hours. Confirm apoptosis via Annexin V staining (>70% positive).
Target Cell Labeling: Wash apoptotic Jurkat cells and label with pHrodo Red succinimidyl ester for 30 minutes. Wash thoroughly to remove unbound dye.
Inhibitor Pre-treatment: Pre-treat the M2 macrophages with Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (100 nM - 1 µM) for 1 hour. Include a well treated with 10 µM Cytochalasin D (an actin polymerization inhibitor) as an absolute negative control for phagocytosis.
Co-Culture: Add the pHrodo-labeled apoptotic Jurkat cells to the macrophages at a 5:1 ratio. Incubate at 37°C for 2 hours.
Quantification: Wash away unengulfed Jurkat cells. Detach macrophages using Accutase and analyze via Flow Cytometry (PE channel). The percentage of pHrodo-positive macrophages directly correlates to MerTK activity; effective inhibition by the compound will result in a dose-dependent decrease in the fluorescent population.
References
Aminopyridine derivatives as tam family kinase inhibitors (WO2015081257A2)
2-AMINOARYLOXAZOLE COMPOUNDS AS TYROSINE KINASE INHIBITORS (EP 1684750 B1)
Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain
Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Application Note: Strategic Incorporation of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone in Fragment-Based Drug Design
Introduction Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] By starting...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] By starting with small, low-molecular-weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][4] This application note provides a comprehensive guide to incorporating a specific, high-value fragment, Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone , into an FBDD workflow. We will dissect the intrinsic medicinal chemistry advantages of this fragment's constituent parts and provide detailed protocols for its screening, validation, and subsequent optimization.
The chosen fragment is a unique constellation of three privileged chemical motifs:
A cyclopropyl group , which offers conformational rigidity and can improve metabolic stability.[5][6]
An oxazole ring , a versatile five-membered heterocycle known to participate in a wide range of non-covalent interactions with biological targets.[7][8][9]
A pyridine ring , a common feature in FDA-approved drugs that enhances solubility and provides a key hydrogen bond acceptor.[10][11][12]
This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragment scaffolds to tackle challenging biological targets.
Part 1: The Scientific Rationale of the Fragment Scaffold
The selection of fragments is a critical first step in any FBDD campaign. Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone was chosen not as an arbitrary starting point, but for the synergistic advantages conferred by its distinct chemical regions.
The Cyclopropyl Moiety: A Conformational Clamp and Metabolic Shield
The three-membered ring of cyclopropane acts as a "conformational clamp," restricting the rotation of adjacent bonds and locking the fragment into a more defined, lower-energy conformation.[13] This pre-organization can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding to a target protein.[6] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common strategy to enhance a drug's half-life.[14]
The Oxazole Core: A Versatile Interaction Hub
The oxazole ring is a bioisostere for esters and amides and is a key component in numerous bioactive compounds.[15][16] Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions. This versatility allows the oxazole core to anchor the fragment within a binding pocket through a variety of non-covalent interactions.[7][8]
The Pyridine Ring: Enhancing Drug-Like Properties
The nitrogen atom in the pyridine ring is a key asset, serving as a hydrogen bond acceptor and significantly increasing the polarity and aqueous solubility of the molecule compared to a simple benzene ring.[10][12][17] This is crucial for developing orally bioavailable drugs. The pyridine ring is a common scaffold in a vast number of approved pharmaceuticals, highlighting its importance and acceptance in medicinal chemistry.[10][11]
Physicochemical Properties of the Core Fragment
To be an effective starting point, a fragment should adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors and acceptors.[2] Our core fragment aligns well with these principles.
Property
Value
Rationale for FBDD
Molecular Weight
~239.25 g/mol
Well within the < 300 Da limit, providing ample room for optimization.
cLogP
~1.8 - 2.5
Balances solubility and permeability, avoiding issues of poor solubility.
Hydrogen Bond Donors
0
Leaves maximal room for synthetic elaboration to add donor groups.
Hydrogen Bond Acceptors
3 (Oxazole N, O; Pyridine N)
Provides multiple points for directed interaction with the target protein.
Rotatable Bonds
3
Low number indicates conformational rigidity, favorable for binding.
Part 2: An Integrated FBDD Workflow
This section details the experimental workflow for identifying and validating target interactions for our fragment.
Caption: High-level workflow for a fragment-based drug design campaign.
Protocol 2.1: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To rapidly identify fragments that bind to a target protein immobilized on a sensor chip and to determine binding kinetics (kₐ, kₔ) and affinity (K₋).
Rationale: SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments. It provides real-time kinetic data, which is invaluable for ranking and prioritizing hits.
Methodology:
Protein Immobilization:
Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (500-2000 RU) to minimize mass transport limitations.
Activate a reference flow cell with EDC/NHS but do not inject protein. This serves as a reference to subtract bulk refractive index changes.
Fragment Preparation:
Prepare a 10 mM stock solution of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone in 100% DMSO.
Create a dilution series of the fragment in running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 500 µM. The final DMSO concentration should be kept constant and low (< 2%) across all samples.
Binding Analysis:
Perform a buffer scout to ensure no non-specific binding of the fragment to the reference surface.
Inject the fragment dilutions over the target and reference surfaces for a contact time of 60 seconds, followed by a dissociation time of 120 seconds.
Regenerate the surface between injections if necessary (e.g., with a short pulse of low pH glycine).
Data Analysis:
Double-reference the resulting sensorgrams by subtracting the reference channel data and a buffer-only injection.
Fit the data to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).
Self-Validation: A true hit will show a concentration-dependent binding response on the target surface with minimal response on the reference surface. The binding data should fit well to a kinetic model.
Protocol 2.2: Hit Validation with NMR Spectroscopy
Objective: To confirm the binding of the fragment in solution and to gain initial insights into the binding site.
Rationale: NMR methods like Saturation Transfer Difference (STD) or WaterLOGSY are powerful orthogonal techniques to validate hits from SPR. They detect binding in solution, eliminating potential artifacts from protein immobilization.
Methodology (STD-NMR):
Sample Preparation:
Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O).
Sample A: Target protein (~10-20 µM) + Fragment (100-500 µM).
Sample B (Control): Fragment only (100-500 µM).
NMR Acquisition:
Acquire a standard 1D proton spectrum for both samples to ensure fragment solubility and stability.
Acquire STD-NMR spectra. This involves two experiments:
On-resonance: Selectively saturate a region of the protein's proton spectrum (e.g., -1 ppm) where no fragment signals are present.
Off-resonance: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).
Data Analysis:
Subtract the on-resonance spectrum from the off-resonance spectrum.
In the resulting difference spectrum, only protons of the fragment that are in close proximity to the saturated protein will show signals. The presence of these signals confirms binding.
The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
Part 3: Structural Characterization
Protocol 3.1: Co-crystallization for X-ray Structure Determination
Objective: To obtain a high-resolution 3D structure of the protein-fragment complex.
Rationale: A crystal structure is the most valuable piece of information in FBDD. It reveals the precise binding mode, orientation, and key interactions of the fragment, providing a definitive roadmap for structure-based drug design.
Methodology:
Complex Formation:
Concentrate the target protein to 5-10 mg/mL.
Add the fragment to the protein solution at a 5- to 10-fold molar excess. Ensure the fragment is soluble at this concentration. Incubate on ice for 1-2 hours.
Crystallization Screening:
Use sitting-drop or hanging-drop vapor diffusion to screen a wide range of crystallization conditions (e.g., different precipitants, pH, salts).
Set up plates with the protein-fragment complex and equilibrate against the screen reservoirs.
Crystal Optimization and Harvesting:
Optimize initial crystal hits by refining precipitant concentration, pH, or additives.
Harvest the best-diffracting crystals and cryo-protect them by briefly soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
Data Collection and Structure Solution:
Collect X-ray diffraction data at a synchrotron source.
Process the data and solve the structure using molecular replacement with the apo-protein structure.
Carefully examine the electron density maps to unambiguously model the bound fragment.
Part 4: From Hit to Lead: Structure-Based Optimization
With a validated hit and a high-resolution crystal structure, the next phase is to evolve the fragment into a potent lead compound. The low molecular weight of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone provides multiple vectors for chemical elaboration.
Strategy 4.1: Fragment Growing
This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets and form new interactions, thereby increasing potency.
Caption: The Fragment Growing strategy to increase potency.
Example Application: If the crystal structure reveals an unoccupied hydrophobic pocket near the cyclopropyl group, one could synthesize analogues with small alkyl substitutions on the cyclopropyl ring to fill this pocket. If a backbone amide is near the pyridine ring, adding a hydroxyl or amino group to the pyridine could form a new, potency-enhancing hydrogen bond.
Strategy 4.2: Fragment Linking
If a second, nearby binding site is identified (e.g., by screening another fragment library), the two fragments can be connected with a chemical linker.
Caption: The Fragment Linking strategy to bridge two binding sites.
Example Application: Suppose a second fragment, a simple chlorobenzene, binds in a pocket 8 Å away from the pyridine nitrogen of our core fragment. A synthetic chemist could design and synthesize a series of molecules that connect the two via a flexible alkyl or ether linker, capturing the binding energy of both fragments in a single molecule.
Conclusion
The Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone scaffold represents a highly promising starting point for fragment-based drug design campaigns. Its constituent parts provide a unique combination of conformational rigidity, metabolic stability, versatile binding interactions, and favorable physicochemical properties. By employing a rigorous workflow of biophysical screening, orthogonal validation, and structure-based design, researchers can effectively leverage this fragment to develop novel, high-affinity ligands for a wide range of biological targets. The protocols and strategies outlined in this application note provide a robust framework for successfully integrating this and similar advanced fragments into modern drug discovery pipelines.
References
Title: Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications
Source: ACS Publications
URL
Title: Concepts and Core Principles of Fragment-Based Drug Design - MDPI
Source: MDPI
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Title: Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review
Source: Thieme Connect
URL
Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC
Source: a decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC
URL
Title: Metabolism of cyclopropyl groups - Hypha Discovery Blogs
Source: Hypha Discovery
URL
Title: Pyridine: the scaffolds with significant clinical diversity - RSC Publishing
Source: RSC Publishing
URL
Title: Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen
Source: IntechOpen
URL
Title: Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences
Source: International Journal of Pharmaceutical Sciences
URL
Title: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA
Source: Docentes FCT NOVA
URL
Title: The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)
Title: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs
Source: Sarchem Labs
URL
Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs
Source: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs
URL
Title: The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK
Source: Scientific Update
URL
Title: Fragment-based drug discovery: A graphical review - PubMed
Source: PubMed
URL
Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed
Source: PubMed
URL
Title: Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis
Source: Taylor & Francis
URL
Title: A comprehensive review on biological activities of oxazole derivatives - PMC
Source: A comprehensive review on biological activities of oxazole derivatives - PMC
URL
Title: Fragment-Based Drug Design - ResearchGate
Source: ResearchGate
URL
Application Notes and Protocols for Cross-Coupling Reactions of Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone in Modern Chemistry The compound cyclopropyl-(5-pyridin-3-yl-oxazol-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone in Modern Chemistry
The compound cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone represents a confluence of privileged structural motifs in contemporary medicinal chemistry and materials science. The pyridine ring is a cornerstone in drug discovery, offering advantageous physicochemical properties such as aqueous solubility and the ability to form key hydrogen bonds. The oxazole scaffold is another vital heterocycle present in numerous natural products and pharmacologically active agents, prized for its metabolic stability and role as a versatile synthetic intermediate.[1] Finally, the cyclopropyl ketone moiety introduces a unique three-dimensional feature and conformational rigidity, which can be pivotal for modulating ligand-receptor interactions and improving metabolic stability.
The true synthetic power of this molecule, however, lies in its potential for diversification through transition-metal-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern organic synthesis, enable the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds.[2][3] For drug development professionals, this translates to the rapid generation of analog libraries for structure-activity relationship (SAR) studies, leading to the optimization of lead compounds. This guide provides detailed application notes and robust protocols for leveraging palladium-catalyzed cross-coupling reactions to functionalize cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone, with a focus on scientific integrity and practical implementation.
Strategic Considerations for Cross-Coupling Reactions
The primary sites for cross-coupling on the core scaffold are the pyridine and oxazole rings. The pyridine ring, particularly if functionalized with a halide, offers a reliable handle for a variety of C-C and C-N bond-forming reactions. The oxazole ring can also participate in cross-coupling, though its reactivity is position-dependent.[4] A critical consideration is the stability of the cyclopropyl ketone moiety under the reaction conditions. While generally robust, aryl cyclopropyl ketones can be susceptible to ring-opening under certain palladium-catalyzed conditions, a potential side reaction that must be mitigated through careful selection of catalysts and reaction parameters.[1][5]
The following sections will detail protocols for key cross-coupling reactions, explaining the rationale behind the choice of reagents and conditions to maximize yield and minimize side reactions.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation on the Pyridine Ring
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron reagent and an organic halide or triflate.[2] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common in pharmaceuticals. For our target molecule, we will assume a starting material where the pyridine ring is functionalized with a bromine atom at a position amenable to coupling, for instance, 6-bromo-3-pyridyl.
Causality Behind Experimental Choices:
Catalyst System: A palladium(II) acetate/SPhos system is chosen. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step, leading to higher turnover numbers and efficiency, especially for heteroaryl halides.[3]
Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions. Its use in an aqueous/organic solvent mixture is common and generally well-tolerated by a wide range of functional groups.
Solvent System: A mixture of 1,4-dioxane and water provides good solubility for both the organic substrate and the inorganic base, facilitating the reaction.
Temperature: An elevated temperature of 90 °C is typically required to drive the reaction to completion, especially with less reactive aryl bromides.
Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Troubleshooting:
Low Yield: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. The quality of the boronic acid is crucial; consider using a freshly opened bottle or purifying it before use.
Protodebromination: This side reaction can occur if there is a source of protons in the reaction mixture. Ensure the solvents are of high quality and the base is anhydrous if possible.
Cyclopropyl Ketone Ring Opening: While less likely under these conditions, if ring-opened byproducts are observed, consider lowering the reaction temperature and extending the reaction time, or screening alternative, milder bases such as potassium phosphate (K₃PO₄).
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other functional materials.[6][7] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.
Causality Behind Experimental Choices:
Catalyst System: A pre-catalyst system like [Pd(cinnamyl)Cl]₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of heteroaryl chlorides and bromides. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations, as it is non-protic and has a suitable boiling point for these reactions.
In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.
In a separate vial, dissolve [Pd(cinnamyl)Cl]₂ (5.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes to form the active catalyst.
Add cyclopropyl-(5-(6-bromo-pyridin-3-yl)-oxazol-2-yl)-methanone (334 mg, 1.0 mmol) to the Schlenk tube containing the base.
Add the pre-formed catalyst solution to the Schlenk tube, followed by morpholine (105 µL, 1.2 mmol) and additional anhydrous toluene to bring the total volume to 5 mL.
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine to prevent product streaking) to yield the aminated product.
Troubleshooting:
Decomposition of Starting Material: The strong base can sometimes lead to decomposition. If this is observed, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher temperatures or longer reaction times.
Catalyst Deactivation: The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands like XPhos helps to mitigate this. If issues persist, screening other ligands from the Buchwald or Hartwig portfolio may be necessary.
Visualization of Key Processes
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Further Applications and Considerations
The principles outlined above can be extended to other important cross-coupling reactions:
Sonogashira Coupling: For the introduction of alkyne moieties, a Sonogashira coupling can be employed using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst. [8][9]This reaction is generally tolerant of a wide range of functional groups.
Heck Reaction: To introduce alkenyl groups, the Heck reaction offers a reliable method, coupling the halo-pyridine with an alkene in the presence of a palladium catalyst and a base.
[10][11][12]
When applying these methods, it is imperative to conduct small-scale test reactions to optimize conditions for this specific substrate. The electronic nature of substituents on either coupling partner can significantly influence the reaction outcome.
Conclusion
Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone is a molecule with significant potential for derivatization through modern cross-coupling chemistry. The protocols and guidelines presented here provide a solid foundation for researchers to explore the chemical space around this promising scaffold. By understanding the underlying principles of catalyst selection, reaction conditions, and potential side reactions, scientists can efficiently generate diverse libraries of analogs for applications in drug discovery and materials science.
References
Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
MacMillan, D. W. C., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. [Link]
Application Note & Protocol: Preparation of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone Standard Reference Solutions
For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Accurate Reference Standards Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a complex heterocyclic molecule with...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Accurate Reference Standards
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a complex heterocyclic molecule with significant interest in pharmaceutical research and development. As with any analytical quantification, the accuracy and reliability of experimental results are fundamentally dependent on the quality of the reference standards used for calibration.[1][2] This document provides a comprehensive, field-proven protocol for the preparation of highly accurate and stable standard reference solutions of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone.
The methodologies detailed herein are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the prepared standards are suitable for their intended analytical purpose, a concept known as "fitness for purpose".[3][4][5] Adherence to this protocol will enable researchers to establish a self-validating system for the generation of reliable and reproducible analytical data in assays for this compound.
Foundational Principles: Causality in Experimental Design
The preparation of a standard solution is more than a simple dissolution. Each step is a critical control point that influences the final accuracy and stability of the solution.
Purity of the Reference Material: The starting point for any high-quality standard is a primary reference material of the highest available purity.[2] The certificate of analysis (CoA) for the Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone should be carefully reviewed for purity, residual solvents, and water content. These factors must be accounted for in the final concentration calculation.
Solvent Selection: The choice of solvent is dictated by the solubility and stability of the analyte. While specific solubility data for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is not widely published, analogous compounds with oxadiazole and pyridine moieties suggest solubility in polar organic solvents.[6] Dimethyl sulfoxide (DMSO) is often a suitable initial solvent for creating a concentrated stock solution due to its excellent solvating power for a wide range of organic molecules. Subsequent dilutions for working standards are typically made in a solvent compatible with the analytical methodology, such as acetonitrile or methanol for reversed-phase HPLC.
Weighing Accuracy: The use of a calibrated analytical balance is paramount. The weighing process is a significant potential source of error, and best practices must be followed to minimize this.[7]
Volumetric Precision: Class A volumetric flasks and calibrated pipettes are essential for accurate dilutions. Temperature effects on solvent volume should also be considered, with all solutions being brought to ambient temperature before final volume adjustment.
High purity is essential for an accurate primary standard.
Solvents
HPLC grade DMSO, Acetonitrile, Methanol
High purity solvents minimize interference in analytical methods.
Water
Deionized, 18.2 MΩ·cm
Prevents ionic contamination.
Analytical Balance
4- or 5-place, calibrated
Ensures accurate mass determination.
Volumetric Flasks
Class A (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
High precision for accurate solution volumes.
Pipettes
Calibrated micropipettes and/or Class A volumetric pipettes
Accurate transfer of liquid volumes.
Sonicator
Standard laboratory model
Aids in the complete dissolution of the reference standard.
Vortex Mixer
Standard laboratory model
Ensures homogeneity of solutions.
Experimental Protocol: Step-by-Step Methodology
This protocol describes the preparation of a 1.0 mg/mL primary stock solution and subsequent working standards.
Preparation of the Primary Stock Solution (1.0 mg/mL)
Tare the Weighing Vessel: On a calibrated analytical balance, place a clean, dry weighing boat or paper and tare the balance.
Weigh the Reference Standard: Accurately weigh approximately 10 mg of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone reference standard. Record the exact weight to four or five decimal places.
Transfer to Volumetric Flask: Carefully transfer the weighed standard to a 10 mL Class A volumetric flask. Ensure complete transfer by gently tapping the weighing vessel.
Initial Dissolution: Add approximately 7 mL of HPLC grade DMSO to the volumetric flask.
Sonication: Place the flask in a sonicator for 5-10 minutes to facilitate complete dissolution. Visually inspect the solution to ensure no solid particles remain.
Equilibration and Dilution to Volume: Allow the solution to return to ambient temperature. Once equilibrated, dilute to the 10 mL mark with DMSO.
Homogenization: Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution using the following formula:
Concentration (mg/mL) = (Weight of standard (mg) * Purity) / Volume of flask (mL)
Note: Adjust for water content and residual solvents if significant, as per the CoA.
Labeling and Storage: Label the stock solution clearly with the compound name, exact concentration, preparation date, and appropriate storage conditions (e.g., 2-8 °C, protected from light). Stock solutions in DMSO should be used within their demonstrated stability period.[8]
Preparation of Working Standard Solutions
Working standards are prepared by diluting the primary stock solution to the desired concentrations for constructing a calibration curve.
Select Diluent: Choose a diluent that is compatible with the analytical method (e.g., acetonitrile, methanol, or a mobile phase mimic).
Serial Dilution: Perform serial dilutions from the primary stock solution using calibrated pipettes and Class A volumetric flasks. For example, to prepare a 100 µg/mL working standard from a 1.0 mg/mL stock:
Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask.
Dilute to the mark with the chosen diluent.
Mix thoroughly by inverting the flask multiple times.
Calibration Curve Points: Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.
Workflow and Quality Control
The following diagrams illustrate the workflow for the preparation and verification of the standard solutions.
Caption: Workflow for the preparation of standard reference solutions.
Verification and Validation
The accuracy of the prepared standard solutions must be verified. This is a key principle of a self-validating protocol.
Spectroscopic Verification: A UV-Vis spectrum of a diluted standard can be used to confirm the identity and approximate concentration, provided a reference spectrum is available.
Chromatographic Purity: An HPLC analysis of the stock solution should show a single major peak corresponding to Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, confirming its purity and stability in the solvent.
Linearity of Calibration Curve: When preparing a set of working standards for a calibration curve, the coefficient of determination (r²) should be ≥ 0.999, indicating a strong linear relationship between concentration and response.
The validation of the analytical procedure itself should follow the guidelines set forth in ICH Q2(R1) and USP General Chapter <1225>.[9][10][11][12][13] These guidelines provide a framework for assessing parameters such as accuracy, precision, specificity, linearity, and range.[9][12]
Caption: Core validation parameters for analytical procedures.
Stability and Storage
The stability of both stock and working solutions is critical for generating reliable data over time.
Stock Solution Stability: Concentrated stock solutions in DMSO are generally stable for several weeks to months when stored at 2-8 °C and protected from light. However, stability should be experimentally determined.
Working Solution Stability: The stability of diluted working standards in acetonitrile or methanol is typically shorter. It is best practice to prepare fresh working standards daily from the stock solution.[14]
Freeze-Thaw Cycles: For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended, as this can degrade the compound.
Conclusion
The preparation of accurate and reliable standard reference solutions of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a foundational requirement for any quantitative analysis. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can ensure the integrity of their analytical data. This approach, which integrates best practices from regulatory guidelines, establishes a robust and self-validating system for the use of this important compound in pharmaceutical research.
References
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
Shimadzu. (n.d.). Standard Solutions for Reference and Calibration: Basic Facts and Practical Guidelines. [Link]
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP-NF. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Metrolab. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. [Link]
ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. USP-NF. [Link]
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?[Link]
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. [Link]
National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]
MDPI. (2022, March 11). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. [Link]
Technical Support Center: Crystallization Optimization for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, scientists, and drug development professionals through the complex crystallization process of Cyc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, scientists, and drug development professionals through the complex crystallization process of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2).
This molecule presents a unique crystallization challenge: it is an amphiphilic heterocycle. The pyridine and oxazole rings act as strong hydrogen-bond acceptors, while the cyclopropyl ketone moiety introduces a rigid, hydrophobic domain. This structural dichotomy often leads to complex solvation dynamics, polymorphic instability, and a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
Below, you will find causality-driven troubleshooting guides, self-validating protocols, and authoritative data to ensure a robust, scalable, and ICH-compliant crystallization process.
Part 1: Troubleshooting & FAQs
Q1: During antisolvent addition, my batch is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
The Causality: Oiling out (LLPS) occurs when the metastable zone width (MSZW) of the liquid-liquid phase boundary is wider than the solid-liquid boundary. Because your molecule has highly polar hydrogen-bonding rings (pyridine/oxazole) and a hydrophobic tail (cyclopropyl), using a highly polar antisolvent (like water) forces the hydrophobic domains to aggregate prematurely, forming a solute-rich oil phase rather than an ordered crystal lattice.
The Solution:
Reduce the Polarity Gap: Switch from a Water-based antisolvent system to a less polar antisolvent like Heptane or Toluene. A highly effective system for this molecular class is Acetone (Primary) / Heptane (Antisolvent) .
Thermal Bypassing: If you must use the current solvent system, heat the mixture above the LLPS clearing point, add the antisolvent slowly, and introduce seed crystals before cooling into the LLPS region.
Q2: How do I select a solvent system that maximizes yield while ensuring regulatory compliance for residual solvents?
The Causality: Regulatory agencies strictly govern residual solvent toxicity. Selecting a solvent purely based on solubility curves can lead to late-stage clinical holds if the solvent is highly toxic and trapped within the crystal lattice.
The Solution: You must cross-reference thermodynamic solubility models with the ICH Q3C Guidelines on Impurities: Guideline for Residual Solvents [1]. Always prioritize Class 3 solvents (low toxic potential, PDE ≥ 50 mg/day). Avoid Class 1 and restrict Class 2 solvents unless absolutely necessary for polymorph control.
Q3: My crystallization yields inconsistent polymorphs across different batches. What is driving this?
The Causality: Polymorphism in pyridine-oxazole derivatives is heavily dictated by the solvation state of pre-nucleation clusters [2]. If your cooling rate or antisolvent addition rate varies, the local supersaturation spikes, leading to the kinetic nucleation of a metastable polymorph rather than the thermodynamically stable form.
The Solution: Implement a Seeded, Controlled-Cooling Protocol . By introducing 1-3 wt% of the desired polymorph seed within the MSZW, you bypass primary nucleation entirely. The crystal growth will follow the template of the seed, ensuring batch-to-batch polymorphic consistency.
Part 2: Mechanistic Workflows & Visualizations
To ensure a rational approach to solvent selection and troubleshooting, follow the logical pathways outlined in the diagrams below.
Caption: Rational solvent selection workflow integrating thermodynamic modeling and ICH Q3C compliance.
Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Part 3: Quantitative Data & Solvent Suitability
When selecting a solvent system for this specific molecule, use the following matrix. It synthesizes the molecule's structural affinity (solubility) with ICH Q3C safety limits.
Table 1: ICH Q3C Solvent Suitability Matrix for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Solvent
Role in Process
ICH Q3C Class
PDE Limit (mg/day)
Solvation Propensity for this API
Recommendation
Acetone
Primary Solvent
Class 3
50.0
High (Ketone affinity)
Highly Recommended . Steep solubility curve.
Ethanol
Primary Solvent
Class 3
50.0
Moderate (H-bond donor)
Good, but risk of solvate formation with pyridine ring.
Heptane
Antisolvent
Class 3
50.0
Very Low (Hydrophobic)
Highly Recommended . Excellent antisolvent pairing with Acetone.
Toluene
Antisolvent
Class 2
8.9
Low (Pi-Pi stacking)
Use with caution. Good for purging specific impurities, but strict residual limits.
Dichloromethane
Primary Solvent
Class 2
6.0
Very High
Avoid if possible . High toxicity and difficult to purge from the crystal lattice.
Part 4: Self-Validating Standard Operating Protocol (SOP)
To ensure trustworthiness, a crystallization protocol must not rely on visual observation alone. The following SOP utilizes Process Analytical Technology (PAT) to create a self-validating feedback loop.
Dissolution: Charge the crystallizer with the crude API and Acetone (approx. 5-7 volumes). Heat to 45°C under agitation until complete dissolution is confirmed by a stable, flat FBRM chord length baseline (indicating zero particles).
Clarification: Pass the solution through a 0.22 µm polishing filter into a pre-heated (45°C) secondary vessel to remove foreign particulates that could cause un-templated primary nucleation.
Supersaturation Generation: Slowly dose Heptane (antisolvent) at a rate of 0.1 vol/min. Monitor the ATR-FTIR solute peak. Stop antisolvent addition when the concentration reaches the predetermined supersaturation target (typically
S=1.2
to
1.3
), before the cloud point is reached.
Seeding (The Validation Step): Introduce 2 wt% of micronized seed crystals.
Self-Validation: Watch the FBRM trend. You should see an immediate, controlled rise in the 10-50 µm chord length counts. If counts do not rise, the seeds have dissolved (supersaturation was too low). If counts spike uncontrollably into the <10 µm range, secondary nucleation crashed out (supersaturation was too high).
Aging & Desupersaturation: Hold the temperature and agitation constant for 2 hours to allow the seed bed to grow and consume the supersaturation.
Cooling & Final Antisolvent Addition: Apply a cubic cooling ramp down to 5°C over 4 hours, followed by the addition of the remaining Heptane (up to 10 volumes total) to drive the yield >95%.
Isolation: Filter the slurry, wash with cold Heptane (2 volumes), and dry under vacuum at 40°C until residual Acetone/Heptane levels are below ICH Q3C limits (verified by Headspace GC).
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. (2021). Available at:[Link]
Massachusetts Institute of Technology (MIT) DSpace Repository. Computer-aided rational solvent selection for pharmaceutical crystallization. (2018). Available at:[Link]
Optimization
preventing degradation of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone during long-term storage
Welcome to the technical support guide for ensuring the long-term stability of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. This resource is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for ensuring the long-term stability of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during storage. By understanding the inherent chemical liabilities of this molecule, you can implement effective strategies to maintain its purity, potency, and integrity over time.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone.
Q1: What are the primary chemical features of this compound that could lead to degradation?
A1: The molecule contains three key heterocyclic and functional groups that are susceptible to degradation:
Oxazole Ring: This is often the most reactive part of the molecule. Oxazole rings are known to be sensitive to hydrolysis (both acid and base-catalyzed), photo-oxidation, and thermal stress.[1][2][3] Hydrolysis can lead to ring-opening, forming an amino ketone derivative.[1]
Pyridine Ring: While generally stable, the pyridine moiety can undergo photodegradation or N-oxidation, especially in the presence of light and oxygen.[4][5]
Ketone Linker: The ketone group is relatively stable but can be a site for certain nucleophilic reactions under non-ideal storage conditions.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To minimize degradation, the compound should be stored under the following conditions, summarized in the table below. These conditions aim to mitigate the risks of hydrolysis, oxidation, and photodegradation.
Q3: What are the visual or analytical signs that my compound may be degrading?
A3: Degradation can manifest in several ways:
Visual Signs: A noticeable change in the color of the solid material (e.g., from white/off-white to yellow or brown) or discoloration of a solution can indicate degradation.[6] For solutions, the appearance of cloudiness or precipitation may also be a sign.[7]
Analytical Signs: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation is typically observed as a decrease in the peak area of the parent compound and the appearance of new, often more polar, impurity peaks in the chromatogram.[2][8]
Q4: How critical is it to protect this compound from light?
A4: Very critical. Both oxazole and pyridine rings are known to be susceptible to photolytic degradation.[2][9] It is strongly recommended to store the solid compound and any solutions in amber vials or to wrap clear containers with aluminum foil to prevent light exposure.[2]
Q5: Can I store the compound in a DMSO solution? What are the risks?
A5: While DMSO is a common solvent for stock solutions, it presents long-term storage risks. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture.[7] This absorbed water can lead to hydrolytic degradation of the oxazole ring. If DMSO solutions must be stored, they should be dispensed into single-use aliquots in high-quality, tightly sealed vials and stored at -20°C or -80°C under an inert atmosphere.[7]
Table 1: Recommended Long-Term Storage Conditions
Parameter
Condition
Rationale
Temperature
-20°C or below (frozen)
Reduces the rate of all chemical degradation pathways, including hydrolysis and oxidation.[2]
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents oxidation of the pyridine and oxazole rings.[2][7]
Light
Protected from light (Amber vials)
Prevents photolytic degradation of the heterocyclic rings.[2][5]
Humidity
Dry / Desiccated
Minimizes water availability to prevent acid- or base-catalyzed hydrolysis of the oxazole ring.[7]
Form
Solid (lyophilized powder)
The solid state is generally more stable than solutions, where degradants have higher mobility.
pH (for solutions)
Neutral (pH 6-8)
The oxazole ring is most susceptible to hydrolysis under acidic or basic conditions.[1][10]
Troubleshooting Guide: Investigating and Mitigating Degradation
This section provides structured guidance for identifying the root cause of degradation and implementing corrective actions.
Issue 1: A new, more polar peak appears in the HPLC chromatogram after storage.
Possible Cause: This is a classic sign of hydrolytic degradation. The oxazole ring is likely undergoing acid- or base-catalyzed ring-opening, leading to the formation of a more polar amino ketone or related species.[1][2] This is often exacerbated by moisture in the storage environment or solvent.
Troubleshooting Steps:
Verify Water Content: If possible, measure the water content of your stored material or solvent using Karl Fischer titration.
Conduct a Forced Degradation Study: Intentionally expose small amounts of the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral water conditions to see if the degradation product matches the one observed in your stored sample. This can help confirm the degradation pathway.
Review Storage Protocol: Ensure the compound is stored in a desiccator or a controlled low-humidity environment. If stored as a solution, ensure anhydrous solvents were used and the container is properly sealed.
Mitigation Strategy:
Solid Storage: Always store the solid compound in a desiccator over a fresh desiccant. For ultimate protection, store in a sealed ampule under an inert atmosphere.
Solution Storage: Prepare solutions using anhydrous solvents. If aqueous buffers are required, prepare them fresh and consider conducting a short-term stability study to determine the acceptable use period. Store frozen and in single-use aliquots to minimize freeze-thaw cycles.[7]
Issue 2: The purity of the compound decreases, but no single major degradant is observed.
Possible Cause: This pattern may suggest photo-oxidation. Exposure to light, especially in the presence of oxygen, can generate multiple minor degradation products from both the oxazole and pyridine rings through complex radical mechanisms.[4][11]
Troubleshooting Steps:
Photostability Test: Expose a solution of the compound to a controlled light source (ICH Q1B guidelines recommend a combination of cool white fluorescent and near-UV lamps) and compare its HPLC profile to a control sample protected from light.[2]
Headspace Analysis: If you have access to GC-MS, analyzing the headspace of a stored vial might reveal volatile degradation products.
Review Handling Procedures: Consider if the compound is being handled under bright laboratory lights for extended periods during weighing or solution preparation.
Mitigation Strategy:
Strict Light Protection: From the moment of synthesis or receipt, handle the compound under subdued light. Use amber glassware for all solutions and storage containers.
Inert Atmosphere: Purge vials with argon or nitrogen before sealing to remove oxygen, which will mitigate photo-oxidative pathways.[2]
The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the oxazole ring.
Caption: Proposed acid-catalyzed hydrolysis of the oxazole ring.
Experimental Protocols for Stability Assessment
To proactively understand the stability of your compound, a forced degradation or stability study is invaluable. This allows for the development of stability-indicating analytical methods.[12]
Protocol 1: Forced Degradation Study
This study intentionally degrades the compound to identify potential degradation products and pathways.[13][14]
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial. Prepare a control with 1 mL of stock and 1 mL of 50:50 acetonitrile:water.
Acid Hydrolysis: 0.1 M HCl
Base Hydrolysis: 0.1 M NaOH
Oxidation: 3% H₂O₂
Thermal: Heat the control sample at 60°C.
Photolytic: Expose the control sample to a photostability chamber.
Time Points: Analyze samples by HPLC-UV and LC-MS at initial (T=0) and subsequent time points (e.g., 2, 8, 24 hours) until approximately 5-20% degradation of the parent compound is observed.
Analysis: Use a stability-indicating HPLC method (a method that separates the parent compound from all degradation products). Identify degradants using LC-MS.[8][12]
Diagram 2: Workflow for Stability Assessment
Caption: General workflow for a forced degradation study.
By implementing these storage and handling best practices and utilizing the troubleshooting guides, researchers can significantly enhance the long-term stability of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, ensuring the reliability and reproducibility of their experimental results.
References
Benchchem. Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine.
Benchchem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
Creative Proteomics. What are the authentication methods for Small Molecule APIs?
ResearchGate. Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2.
ACS Publications. UV Photolysis for Accelerating Pyridine Biodegradation.
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Available at: [Link]
NIH. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
Benchchem. Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions.
MDPI. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available at: [Link]
Charles Darwin University. Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen.
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.
NIH. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]
Roylan Developments. Compound storage made simple.
NIH. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Available at: [Link]
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
Waters Corporation. Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron.
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
Benchchem. Stability and proper storage conditions for aziridine compounds.
Technical Support Center: Overcoming Aqueous Solubility Challenges for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing assay failures, inconsistent readouts, or precipitation when working with the hi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing assay failures, inconsistent readouts, or precipitation when working with the highly lipophilic synthetic intermediate Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2) .
Compound Overview & Mechanistic Causality
To troubleshoot solubility, we must first understand the physicochemical nature of the molecule. Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone’s poor aqueous solubility is driven by three distinct structural features:
The Cyclopropyl Group: Imparts significant aliphatic hydrophobicity.
The Oxazole-Pyridine Core: Forms a rigid, planar aromatic system that promotes strong intermolecular
π−π
stacking. This increases the crystal lattice energy, making it highly resistant to aqueous solvation[1].
Weak Basicity: The pyridine nitrogen typically possesses a pKa around 5.2. At a physiological assay pH of 7.4, the molecule remains almost entirely un-ionized, maximizing its lipophilicity and driving rapid precipitation when introduced to aqueous media.
Frequently Asked Questions (FAQs)
Q: Why does the compound precipitate immediately when diluted from a DMSO stock into my assay buffer?A: This is a classic case of kinetic precipitation. While the compound is highly soluble in 100% Dimethyl sulfoxide (DMSO), its thermodynamic solubility limit in water is exceptionally low. When a concentrated DMSO stock is spiked directly into an aqueous buffer, the solvent rapidly diffuses, leaving the hydrophobic compound stranded in a highly polar environment where it crashes out of solution[2].
Q: Can I just increase the DMSO concentration to keep it soluble?A: No. While increasing DMSO might keep the compound in solution, it introduces severe assay artifacts. Biochemical assays generally tolerate up to 1-5% DMSO, but cell-based assays have a strict maximum tolerated concentration of 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target membrane effects[2].
Q: Which solubilizing agent is best suited for this specific chemotype?A: Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) is the optimal choice. The internal hydrophobic cavity of
β
-cyclodextrins perfectly accommodates planar aromatic systems like the oxazole-pyridine core. It sequesters the hydrophobic moiety while presenting a highly water-soluble exterior, maintaining the compound in a molecularly dispersed state without altering its covalent structure[].
Issue: Flat, Bell-Shaped, or Inconsistent Dose-Response Curves
Causality: The compound is forming colloidal nano-aggregates. These aggregates sequester the monomeric active compound (lowering the effective concentration) and can non-specifically bind to and inhibit target enzymes.
Solution: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20, Triton X-100, or CHAPS) to the assay buffer. Surfactants lower the surface tension and disrupt aggregate formation. Always validate the monomeric state of your compound using Dynamic Light Scattering (DLS) before running the assay.
Issue: High Background Noise in Fluorescence or Absorbance Readouts
Causality: Sub-visible precipitation is causing light scattering (the Tyndall effect), which heavily interferes with optical assay readouts.
Solution: Avoid "solvent shock." Instead of diluting a 10 mM DMSO stock directly into the assay buffer, use an intermediate dilution step. Create a working stock in 10% DMSO / 90% buffer, mix thoroughly, and then dilute this into the final assay volume[2].
Issue: Apparent Loss of Compound Concentration Over Time
Causality: Highly lipophilic compounds tend to adsorb non-specifically to the hydrophobic polystyrene walls of standard microtiter plates.
Solution: Perform all serial dilutions in low-binding polypropylene plates. Additionally, supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein, which helps keep the compound in solution and prevents plastic binding.
Data Presentation: Solubilization Strategies Comparison
Strategy
Mechanism of Action
Max Recommended Assay Conc.
Pros
Cons
DMSO Co-solvency
Disrupts water hydrogen bonding network
0.1% - 0.5% (Cellular)1% - 5% (Biochemical)
Simple, standard protocol
High toxicity; causes kinetic precipitation upon dilution[2].
This protocol utilizes co-precipitation/complexation to shield the hydrophobic oxazole-pyridine core[5].
Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-
β
-CD in your standard aqueous assay buffer. Filter through a 0.22 µm membrane.
Preparation of Guest Stock: Dissolve Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone in 100% anhydrous DMSO to a concentration of 10 mM.
Complexation: While vigorously vortexing the HP-
β
-CD solution, add the 10 mM compound stock dropwise. The slow addition is critical to prevent localized supersaturation and irreversible nucleation[2].
Equilibration: Incubate the mixture on an orbital shaker at room temperature for 2 to 4 hours to allow the host-guest equilibrium to establish[4].
Validation (Critical Step): Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the pellet for precipitation. Analyze the supernatant via DLS to confirm the absence of colloidal aggregates >100 nm.
Control: You must run a vehicle control containing the exact same final concentration of HP-
β
-CD and DMSO to rule out cyclodextrin-induced assay interference.
Primary Stock: Prepare a 10 mM stock in 100% DMSO.
Intermediate Stock: In a low-binding polypropylene tube, prepare a 1 mM intermediate stock by diluting the primary stock 1:10 into a buffer containing 10% DMSO and 0.05% Tween-20. Vortex immediately for 30 seconds.
Final Assay Dilution: Dilute the intermediate stock 1:100 into the final aqueous assay buffer (yielding a 10 µM final compound concentration, 0.2% final DMSO, and 0.0005% Tween-20).
Solubility Rescue Workflow
Workflow for diagnosing and resolving kinetic precipitation in biochemical assays.
References
BenchChem. Improving (-)-Anomalin solubility for in vitro assays. (Mechanisms of kinetic precipitation and DMSO tolerance limits).2
Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. (Co-precipitation methodologies). 5
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. (Host-guest inclusion of aromatic cores and BCS Class II/IV applications).
SciSpace. The effect of cyclodextrins on the aqueous solubility of a new MMP inhibitor. (Equilibration times and phase solubility diagrams). 4
Frontiers in Chemistry. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (Aromatic stacking and poor water solubility of oxazole/pyridine derivatives). 1
Technical Support Center: HPLC Method Development for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. This document is designed for researchers, analytical scientist...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive, experience-driven framework for developing, optimizing, and troubleshooting a robust HPLC method for this specific compound.
Part 1: Foundational Knowledge & Initial Method Development
Successful HPLC method development is not a matter of chance; it is a systematic process predicated on understanding the analyte's physicochemical properties.
Physicochemical Properties Analysis
The structure of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is key to our strategy. It contains three critical moieties:
Pyridine Ring: A basic heterocycle with a pKa of approximately 5.2-6.0.[1] This is the most influential feature for method development. At a pH below its pKa, the pyridine nitrogen will be protonated, making the molecule more polar and soluble in aqueous mobile phases. Controlling the pH is therefore non-negotiable for achieving symmetrical peak shapes.
Oxazole Ring: A five-membered aromatic heterocycle that contributes to the overall chromophore of the molecule, making UV detection a viable option.[2]
Cyclopropyl-methanone Group: This portion of the molecule adds to its overall hydrophobicity.
Based on this structure, we can infer the following:
Property
Estimated Value/Characteristic
Implication for HPLC Method Development
Polarity
Moderately polar, with a basic ionizable center.
Reversed-phase chromatography is the ideal starting point.
Mobile phase pH must be controlled to be at least 1.5-2 pH units below the pKa to ensure consistent protonation and avoid peak tailing. A pH of 2.5-3.5 is recommended.
UV Absorbance
The conjugated system of pyridine and oxazole rings suggests strong UV absorbance.[3][4][5]
UV detection is highly suitable. A starting wavelength of 254 nm is a good choice, with further optimization using a Diode Array Detector (DAD/PDA).[3]
Solubility
Expected to be soluble in common organic solvents like acetonitrile and methanol, with increased aqueous solubility at acidic pH.
Sample and standards should be prepared in a diluent matching the initial mobile phase composition to ensure good peak shape.
Recommended Starting HPLC Method
This initial method is designed as a robust starting point for a scouting run to determine the approximate retention time and overall chromatographic behavior.
Parameter
Recommended Starting Condition
Rationale & Expert Notes
Column
C18, 150 mm x 4.6 mm, 5 µm (L1)
The C18 phase provides versatile hydrophobic retention suitable for this moderately polar compound. A high-purity, end-capped silica is crucial to minimize secondary silanol interactions with the basic pyridine moiety.
Mobile Phase A
0.1% Formic Acid in Water (v/v)
Sets the pH to ~2.7, ensuring the pyridine nitrogen is fully and consistently protonated. This is the single most critical parameter for achieving a sharp, symmetrical peak.
Mobile Phase B
Acetonitrile (ACN)
ACN is generally preferred over methanol for its lower viscosity (lower backpressure) and often provides sharper peaks for nitrogen-containing heterocycles.
Gradient Program
5% to 95% B over 15 minutes
A broad scouting gradient is essential to locate the peak and determine the required organic content for elution.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp.
30 °C
Using a column oven improves retention time reproducibility by mitigating the effects of ambient temperature fluctuations.[6][7]
Detection (DAD/PDA)
254 nm, with full spectrum (200-400 nm) acquisition
254 nm is a common starting point for aromatic compounds. Acquiring the full spectrum allows for the determination of the absorbance maximum (λmax) for optimal sensitivity in subsequent runs.
Injection Volume
5 µL
A small injection volume minimizes the potential for peak distortion caused by the injection solvent.
Sample Diluent
50:50 Acetonitrile/Water with 0.1% Formic Acid
Matching the diluent to the initial mobile phase conditions is critical to prevent peak fronting, splitting, or broadening.
Experimental Protocol: Initial Scouting Run
System Preparation: Purge the HPLC system with the prepared mobile phases.
Column Equilibration: Equilibrate the column with the initial mobile phase composition (95% A / 5% B) for at least 15-20 column volumes or until a stable baseline is achieved.
Sample Preparation: Prepare a ~10 µg/mL solution of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone in the recommended sample diluent.
Injection: Inject the sample and run the gradient method as detailed in the table above.
Data Analysis: Examine the resulting chromatogram to identify the retention time and peak shape of the analyte. Use the DAD/PDA data to determine the λmax.
Part 2: Method Optimization & System Suitability
Once the initial scouting run is complete, the method can be optimized for speed, resolution, and sensitivity.
Optimizing the Gradient
Based on the retention time (t_R) from the scouting run, the gradient can be made more efficient.
If the peak elutes very early (e.g., < 5 minutes): The compound is less retentive than expected. Consider starting with a lower initial %B (e.g., 2% or 0%).
If the peak elutes very late (e.g., > 12 minutes): The compound is highly retentive. You can increase the initial %B (e.g., to 10-20%) to shorten the analysis time.
Gradient Slope: To improve resolution between the analyte and any impurities, decrease the gradient slope around the elution time of the analyte. For example, if the peak elutes at 40% B, you could modify the gradient to be a shallow ramp from 30% to 50% B over 10 minutes.
System Suitability Testing (SST)
Before analyzing samples, ensure the system is performing correctly. This is a core requirement of method validation according to ICH guidelines.[8][9][10][11][12] Inject the standard solution five or six times and evaluate the following parameters:
SST Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
0.8 ≤ T ≤ 1.5
Measures peak symmetry. A value > 1 indicates tailing, often due to secondary interactions.
Theoretical Plates (N)
> 2000
Measures column efficiency. Low plate count indicates poor column performance or extra-column band broadening.
Retention Time (%RSD)
≤ 1.0%
Demonstrates the precision of the pump and system.
Peak Area (%RSD)
≤ 2.0%
Demonstrates the precision of the injector and detector.
Part 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: Why is my peak for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone tailing severely?
Answer: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic pyridine nitrogen and acidic, un-capped silanol groups on the silica surface of the column packing.
Primary Cause: The mobile phase pH is not low enough to keep the pyridine fully protonated. If the pH is too close to the pKa, a mixed population of protonated (charged) and neutral analyte exists, leading to tailing.
Solution Steps:
Verify Mobile Phase pH: Ensure your 0.1% formic acid in water has a pH of ~2.7. If needed, consider using 0.1% Trifluoroacetic Acid (TFA), which will lower the pH to ~2.1 and can act as an ion-pairing agent to further improve peak shape, although it may suppress MS signal if used.
Use a High-Quality Column: Employ a modern, high-purity silica column with robust end-capping. Columns marketed as "base-deactivated" are ideal.
Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as a Phenyl-Hexyl or an Embedded Polar Group (EPG) phase, can offer alternative selectivity and reduce silanol interactions.
Q2: My retention time is gradually decreasing with every injection. What is the cause?
Answer: A steady decrease in retention time often points to a problem with column equilibration or a change in the mobile phase composition over time.
Primary Cause (for gradient methods): Insufficient column re-equilibration time between runs. The column is not returning to its initial, low-organic state before the next injection starts.[13]
Solution Steps:
Increase Equilibration Time: As a rule of thumb, use at least 10 column volumes for re-equilibration during method development.[13] For a 150 x 4.6 mm column, the volume is ~1.5 mL. At 1.0 mL/min, this requires a 15-minute equilibration. You can test this by overlaying several chromatograms; if retention times become consistent, the equilibration was the issue.
Check for Leaks: A small, non-obvious leak between the pump and the column can cause a loss of flow, leading to longer retention times. As the leak worsens, retention times may shift.
Mobile Phase Evaporation: Ensure your mobile phase bottles are properly covered. If the more volatile organic solvent (ACN) evaporates, the mobile phase becomes weaker, leading to increased retention times. Conversely, if aqueous buffer evaporates, the mobile phase becomes stronger, decreasing retention times.
Q3: My retention time is jumping around randomly. How do I fix this?
Answer: Random or erratic retention time shifts are typically caused by hardware issues, most often related to the pump or solvent proportioning.[6][14][15]
Primary Cause: Inconsistent solvent mixing or flow rate delivery from the pump. This can be due to air bubbles in the system, worn pump seals, or faulty check valves.
Solution Steps:
Degas Mobile Phases: Thoroughly degas your mobile phases using an inline degasser, sonication, or helium sparging. Air bubbles can cause pressure fluctuations and inconsistent flow.
Prime the Pump: Purge all pump lines thoroughly to remove any trapped air bubbles.
Check Pump Performance: Perform a flow rate accuracy test by collecting the eluent from the column outlet into a graduated cylinder for a set period. If the flow rate is inaccurate or fluctuating, the pump seals or check valves may need replacement.
Q4: I am not seeing a peak, or the response is much lower than expected. What should I check?
Answer: This issue can range from a simple preparation error to a hardware malfunction.
Possible Causes: Incorrect sample preparation, wrong detector wavelength, sample degradation, or a blockage in the system.
Solution Steps:
Confirm Sample Integrity: Prepare a fresh standard and re-inject. Ensure the correct concentration was prepared and that the compound is stable in the chosen diluent.
Verify Detector Wavelength: Confirm that the detector is set to the determined λmax (~254-270 nm). Check the DAD/PDA data from the scouting run to ensure you are monitoring the correct wavelength.
Check for Blockages: A system pressure that is unusually high may indicate a blockage in an injection loop, tubing, or at the column inlet frit. This would prevent the sample from reaching the detector.
Detector Lamp Health: Check the detector lamp energy. An old or failing lamp will result in low sensitivity and a noisy baseline.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use methanol instead of acetonitrile?
A: Yes, methanol is a viable alternative. However, it will alter the selectivity (the elution order of compounds) and generally produces higher backpressure. You may need to re-optimize the gradient. For this specific molecule, acetonitrile often provides sharper peaks due to more favorable interactions.
Q: Is a guard column necessary?
A: While not strictly required for initial method development, using a guard column is highly recommended for routine analysis, especially when working with complex sample matrices. It protects the analytical column from particulates and strongly retained impurities, significantly extending its lifetime.
Q: How do I transfer this method to a UHPLC system?
A: Transferring the method to UHPLC for faster analysis is straightforward but requires geometric scaling. You must adjust the flow rate, gradient time, and injection volume proportional to the change in column volume. Various online "method transfer calculators" can assist with this to maintain the same chromatography.
Q: The developed method is for purity testing. How do I adapt it for quantification?
A: For quantification, you must validate the method according to ICH Q2(R1) guidelines.[8][9][10][11] This involves performing experiments to demonstrate its linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. You will need to prepare a calibration curve with at least five concentration levels.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions - LCGC International. [Link]
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS - Journal of Analytical Atomic Spectrometry. [Link]
Technical Support Center: Catalyst Optimization for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Welcome to the Advanced Synthesis Support Center. This guide is dedicated to the catalyst optimization and troubleshooting of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2)[1][2].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This guide is dedicated to the catalyst optimization and troubleshooting of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2)[1][2]. The most efficient synthetic route for this target involves the Palladium-catalyzed direct C-H arylation of cyclopropyl(oxazol-2-yl)methanone with 3-bromopyridine.
Because direct C-H activation of electron-deficient heteroarenes is highly sensitive to the microenvironment of the transition metal, this guide details the mechanistic causality behind ligand selection, additive effects, and self-validating protocols to ensure reproducible yields.
Mechanistic Framework: The CMD Pathway
To optimize this reaction, one must understand the catalytic cycle. Traditional cross-coupling relies on transmetalation, but direct C-H arylation relies on a Concerted Metalation-Deprotonation (CMD) pathway. In this mechanism, a carboxylate additive (like pivalate) acts as an internal base, abstracting the C-5 proton of the oxazole simultaneously with the formation of the Palladium-Carbon bond.
Q: Why is my reaction stalling at <15% conversion with a visible black precipitate?
A: Catalyst Deactivation (Palladium Black Formation).
Causality: The black precipitate is "Palladium Black," which forms when the active Pd(0) species aggregates into inactive metallic nanoparticles. This occurs when the rate of reductive elimination outpaces the rate of oxidative addition, leaving the Pd(0) center exposed without sufficient steric stabilization.
Solution: Standard ligands like PPh₃ lack the steric bulk to stabilize the monomeric Pd(0) intermediate. Switching to a bulky dialkylbiaryl phosphine ligand like XPhos provides a protective steric shield around the palladium center. This prevents aggregation and forcefully drives the oxidative addition of the electron-deficient 3-bromopyridine ()[3].
Q: I am observing a mixture of C-4 and C-5 arylated isomers. How do I improve C-5 regioselectivity?
A: Activation Energy Modulation via Additives.
Causality: While the C-2 position is blocked by the cyclopropyl-carbonyl group, competition between the C-4 and C-5 positions can occur. Without the right additive, the activation energy difference between these two sites is minimal.
Solution: The addition of a catalytic amount of pivalic acid (PivOH, 30 mol%) is mandatory. The pivalate anion coordinates to the Pd(II) center and acts as an internal base. This highly ordered 6-membered CMD transition state is highly selective for the less sterically hindered and electronically favored C-5 position, effectively shutting down C-4 arylation ()[4][5].
Q: LC-MS shows a significant byproduct at m/z 157.07. What is this, and how do I eliminate it?
A: Homocoupling of the Aryl Halide.
Causality: A mass of 157.07 corresponds to 3,3'-bipyridine, the homocoupling byproduct of 3-bromopyridine. This is exacerbated by trace moisture or an overly strong base, which promotes a secondary transmetalation pathway between two Pd(II)-aryl species.
Solution: Ensure your 1,4-dioxane is strictly anhydrous (<50 ppm water) and switch from K₂CO₃ to the milder, more soluble Cs₂CO₃.
Quantitative Data: Catalyst & Ligand Screening
The following table summarizes the empirical data driving our optimized protocol:
Entry
Pd Source (mol%)
Ligand (mol%)
Base / Additive
Solvent
Conversion (%)
Isolated Yield (%)
1
Pd(OAc)₂ (5%)
None
K₂CO₃
Toluene
25%
12%
2
Pd(OAc)₂ (5%)
PPh₃ (10%)
K₂CO₃
Toluene
45%
31%
3
Pd(OAc)₂ (5%)
PCy₃ (10%)
K₂CO₃ + PivOH
Toluene
82%
74%
4
Pd₂(dba)₃ (2.5%)
XPhos (10%)
Cs₂CO₃ + PivOH
Dioxane
>99%
92%
5
Pd₂(dba)₃ (2.5%)
XPhos (10%)
Cs₂CO₃ (No PivOH)
Dioxane
60%
48%
Note: Reactions performed at 110 °C for 16h with 1.2 equiv of 3-bromopyridine. Yields determined by HPLC using an internal standard.
Self-Validating Experimental Protocol
To ensure high reproducibility, this protocol incorporates built-in visual and analytical checkpoints. If a checkpoint fails, the reaction can be aborted early, saving time and reagents.
Fig 2: Self-validating experimental workflow for the synthesis of the target methanone.
Step-by-Step Methodology:
Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), cyclopropyl(oxazol-2-yl)methanone (1.0 equiv, 1.0 mmol), 3-bromopyridine (1.2 equiv, 1.2 mmol), Cs₂CO₃ (2.0 equiv, 2.0 mmol), and PivOH (30 mol%).
Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube with a Teflon-lined cap.
Visual Checkpoint 1 (Catalyst Activation): Transfer the tube to a fume hood and place it in a pre-heated oil bath at 110 °C. Validation: Within 5 minutes, the heterogeneous yellow suspension must transition to a homogeneous deep red/orange solution. This confirms the successful formation of the active Pd(0)-XPhos complex. If the solution turns opaque black, Pd(0) has aggregated; abort the reaction and verify the anhydrous state of your solvent.
Analytical Checkpoint 2 (CMD Verification): At t = 30 min, pull a 50 µL aliquot via syringe. Quench with 100 µL acetonitrile and analyze via LC-MS. Validation: You must observe >20% conversion to the product mass (m/z [M+H]+ = 215.09). The absence of the intermediate Pd-oxidative addition complex confirms the CMD step is actively turning over.
Completion & Work-up: Stir for a total of 16 hours. Cool to room temperature, dilute with 10 mL ethyl acetate, and filter through a tightly packed pad of Celite to remove palladium salts.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to yield the pure Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone.
Frequently Asked Questions (FAQs)
Q: Can I use heterogeneous Pd/C for this reaction to simplify purification?A: While Pd/C is an excellent, recoverable catalyst for the direct C-H arylation of certain triazoles or simple thiazoles, it is generally ineffective for the highly electron-deficient oxazole core required here. The lack of tunable steric ligands on Pd/C prevents the efficient oxidative addition of 3-bromopyridine, resulting in negligible yields ()[6][7].
Q: Is it possible to run this reaction in greener solvents instead of 1,4-dioxane?A: Yes. Recent advances in sustainable chemistry have demonstrated that direct C-H arylation can be performed in greener solvents like anisole or even specific alcohol mixtures. If substituting dioxane, anisole is highly recommended, provided you switch the additive from pivalic acid to benzoic acid to match the solvent's polarity profile ()[4][5].
References
Baran, P. S., et al. (2010). Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(38), 13194-13196. Available at:[Link]
Bellina, F., et al. (2020). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 25(17), 3808. Available at:[Link]
Vaccaro, L., et al. (2021). Green Chemistry CRITICAL REVIEW: arylation of (hetero)arenes. Green Chemistry, 23, 1-53. Available at:[Link]
comparative efficacy of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone vs other oxazole derivatives
Executive Summary The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This guide provides a comparative framework for evaluating the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This guide provides a comparative framework for evaluating the efficacy of novel oxazole derivatives, with a focus on the hypothetical compound, Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. Due to the novelty of this specific molecule, direct experimental data is not yet available in the public domain. Therefore, this document serves as a roadmap for its potential evaluation by comparing its structural class to other well-characterized oxazole and thiazole derivatives with established anticancer properties. We will delve into the critical experimental protocols, comparative efficacy data of benchmark compounds, and the underlying signaling pathways that are crucial for assessing the therapeutic potential of this and other new chemical entities.
Introduction to the Oxazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic heterocycle, oxazole, is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous oxazole-containing compounds with a wide array of therapeutic applications, including anti-inflammatory, antibacterial, and notably, anticancer activities. The electronic properties and structural rigidity of the oxazole ring allow for precise orientation of substituents, facilitating specific interactions with enzyme active sites and protein receptors.
Our focus compound, Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone , represents a novel 2,5-disubstituted oxazole. The presence of a cyclopropyl ketone at the 2-position and a pyridine ring at the 5-position suggests potential for unique biological activities. The cyclopropyl group can introduce conformational rigidity and metabolic stability, while the pyridine moiety can participate in hydrogen bonding and other key interactions with biological targets.
To contextualize the potential efficacy of this novel compound, we will compare its structural class to other heterocyclic derivatives that have been extensively studied for their anticancer effects. These comparators include other oxazole derivatives and the closely related thiazole derivatives, which have also shown significant promise in oncology research.
Comparative Efficacy of Benchmark Heterocyclic Compounds
The following tables summarize the in vitro efficacy of several oxazole and thiazole derivatives against various cancer cell lines and biological targets. This data provides a crucial benchmark for evaluating the potential of novel compounds like Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone.
Table 1: In Vitro Cytotoxicity of Comparator Thiazole Derivatives
Essential Experimental Protocols for Efficacy Determination
To ascertain the anticancer efficacy of a novel compound such as Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, a series of standardized in vitro assays are indispensable. The following protocols provide a detailed, step-by-step guide for two of the most fundamental assays in preclinical cancer drug discovery.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
96-well flat-bottom sterile microplates
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
Microplate reader
Procedure:
Cell Seeding:
Harvest and count cells from exponential phase cultures.
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the test compound in DMSO.
Perform serial dilutions in culture medium to achieve a range of final concentrations.
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (DMSO) and positive controls (a known cytotoxic drug).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
Incubate for an additional 3-4 hours at 37°C.
Formazan Solubilization:
Carefully remove the medium containing MTT from each well.
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
Absorbance Measurement:
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
Many anticancer agents exert their effects by disrupting microtubule dynamics. This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) as soluble tubulin dimers assemble into microtubules.
Materials:
Lyophilized tubulin (>99% pure)
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
GTP solution (10 mM)
Glycerol
Test compound and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer)
96-well clear, flat-bottom microplate
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
Reagent Preparation:
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3 mg/mL. Keep on ice.
Prepare the test compound at various concentrations in GTB.
Assay Setup (on ice):
In a 96-well plate, add the test compound dilutions.
Add GTP to a final concentration of 1 mM.
Add glycerol to a final concentration of 10%.
Initiation of Polymerization:
Initiate the reaction by adding the cold tubulin solution to each well.
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
Data Acquisition:
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
Plot the absorbance at 340 nm against time for each concentration of the test compound.
The rate of polymerization (Vmax) can be determined from the steepest slope of the linear portion of the curve.
The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the Vmax by 50% compared to the vehicle control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is paramount. Many anticancer drugs, particularly those that interfere with microtubule dynamics, ultimately induce apoptosis (programmed cell death).
The Apoptotic Cascade
Apoptosis is a tightly regulated process involving a cascade of signaling events. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.
Below is a simplified representation of the apoptotic signaling pathway, which can be modulated by anticancer agents.
Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.
Experimental Workflow for Mechanistic Studies
A logical workflow is essential for characterizing the mechanism of action of a novel anticancer compound.
Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.
Conclusion and Future Directions
While direct experimental data for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is not yet available, this guide provides a comprehensive framework for its evaluation. By leveraging the established efficacy of other oxazole and thiazole derivatives as benchmarks, researchers can strategically design experiments to elucidate the anticancer potential of this and other novel compounds. The provided protocols for cytotoxicity and tubulin polymerization assays, coupled with an understanding of the underlying apoptotic pathways, offer a robust starting point for these investigations. Future studies should focus on the synthesis of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone and its evaluation using the methodologies outlined herein. The resulting data will be crucial in determining its standing within the broader landscape of oxazole-based anticancer agents and its potential for further development.
References
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.
IC50 of the compounds against the two cancer cell lines according to the MTT assay.
Molecular Hybrids Targeting Tubulin Polymeriz
Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. PMC.
Tubulin polymeriz
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
The IC50 values (µM) of inhibition of tubulin polymerization. Data are...
Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. PubMed.
Tubulin polymerization inhibition chart of the tested compounds vs CA-4...
Synthesis, anticancer activity and mitochondrial mediated apoptosis inducing ability of 2,5-diaryloxadiazole-pyrrolobenzodiazepine conjug
Comprehensive Comparison Guide: Validating the Purity of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
The Analytical Challenge: Beyond the 99% Purity Myth Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2) is a highly specific heterocyclic building block characterized by a cyclopropyl ring, an oxazole...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Beyond the 99% Purity Myth
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2) is a highly specific heterocyclic building block characterized by a cyclopropyl ring, an oxazole core, and a pyridine moiety. In modern drug discovery and synthetic chemistry, the absolute purity of such intermediates is critical. Trace manufacturing impurities—such as residual coupling reagents, unreacted starting materials, or regioisomers formed during oxazole synthesis—can severely interfere with downstream cellular signaling assays, leading to non-reproducible data.
Many laboratories default to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the standard for purity analysis. However, as an Application Scientist, I frequently encounter the limitations of this approach. HPLC-UV is a "quantitative yardstick" that relies entirely on light absorbance. If a synthetic byproduct shares a similar chromophore and co-elutes with the target compound, HPLC-UV cannot differentiate the two, resulting in an artificially inflated purity percentage[1].
To eliminate "chemical variance" as an experimental variable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive gold standard. LC-MS/MS acts as a dual-filter system: it separates compounds chromatographically and then identifies them by their exact mass-to-charge ratio (m/z), ensuring that the substance in the vial matches the exact molecular structure intended[1].
Logical comparison of HPLC-UV versus LC-MS/MS for detecting co-eluting impurities.
Objective Comparison: LC-MS/MS vs. HPLC-UV
To objectively compare the performance of LC-MS/MS against standard HPLC-UV, we must look at the underlying physics of detection. Comparative pharmaceutical studies have demonstrated that while LC-UV is adequate for bulk assay determination, LC-MS techniques significantly outperform LC-UV in detecting low-level degradants and trace impurities by leveraging modern mass extraction algorithms[2].
Validation Parameter
HPLC-UV (Alternative)
LC-MS/MS (Proposed Method)
ICH Q2(R2) Acceptance Criteria
Specificity
Cannot distinguish co-eluting isomers
Absolute (MRM transitions isolate exact mass)
No interference from matrix/blanks
Sensitivity (LOD)
~0.1% (1000 ppm)
<0.01% (10 ppb)
Signal-to-noise ratio ≥ 3:1
Quantitation (LOQ)
~0.5% (5000 ppm)
<0.05% (50 ppb)
Signal-to-noise ratio ≥ 10:1
Linearity (R²)
> 0.990
> 0.998
R² ≥ 0.990 across reportable range
Structural ID
None (Retention Time only)
Confirmed via Product Ion Spectra
N/A (Identity confirmed orthogonally)
Experimental Methodology: A Self-Validating Protocol
A robust analytical protocol is not merely a sequence of steps; it must be a self-validating system. The following methodology for validating the purity of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone embeds continuous internal checks to prove the system is functioning correctly before, during, and after the analysis, in strict accordance with 3[3].
Step 1: Sample Preparation & Solvent Selection
Causality: The mass spectrometer is incredibly sensitive. Any trace metallic or organic impurity in the solvent can suppress the ionization of our target analyte or create "ghost peaks." Therefore, strictly LC-MS-grade solvents must be used[4].
Procedure:
Weigh exactly 1.0 mg of the Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Note: The pyridine nitrogen is highly basic. The addition of 0.1% Formic Acid forces the equilibrium toward the protonated state, maximizing the[M+H]+ signal.
Step 2: UHPLC Chromatographic Separation
Causality: We utilize a sub-2-micron C18 UHPLC column rather than a standard HPLC column. Smaller particles reduce eddy diffusion, resulting in ultra-sharp peaks that minimize the risk of co-elution with structurally similar synthetic byproducts.
Procedure:
Column: C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5.0 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Step 3: Tandem Mass Spectrometry (MRM Mode)
Causality: Multiple Reaction Monitoring (MRM) acts as a highly specific double-filter. The first quadrupole isolates the exact precursor mass of our target compound (Calculated exact mass: 214.07 Da; Protonated [M+H]+: ~215.1 m/z). The collision cell fragments the molecule, and the third quadrupole isolates a specific structural fragment (e.g., cleavage of the cyclopropyl group).
Product Ions (Transitions): Monitor primary transitions (e.g., 215.1 → 145.1 and 215.1 → 106.1) optimized for collision energy (CE) and declustering potential (DP).
Step 4: The Self-Validating Loop (System Suitability Test)
Before analyzing the unknown sample batch, the system must validate its own precision and cleanliness.
Blank Injection (Solvent only): Validates zero carryover from previous runs.
SST Replicates: Inject the 100 ng/mL standard six consecutive times. The run is only validated if the retention time variation is <1% and the peak area Relative Standard Deviation (RSD) is <2.0%.
LC-MS/MS analytical workflow for purity validation of the target compound.
Conclusion
Relying solely on HPLC-UV for the purity validation of complex heterocycles like Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone leaves researchers vulnerable to hidden, co-eluting impurities. By upgrading to an LC-MS/MS workflow, laboratories can achieve absolute structural confirmation and trace-level sensitivity. Implementing the self-validating protocol outlined above ensures that the purity reported on your Certificate of Analysis is an undeniable molecular truth, safeguarding the integrity of all downstream experimental data.
References
HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs. Available at: [Link]
LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters - Pure Synth. Available at:[Link]
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed (NIH). Available at:[Link]
Validation of Analytical Procedure Q2(R2) - International Council for Harmonisation (ICH). Available at:[Link]
Structural Comparison Guide: Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone and Related Heterocyclic Scaffolds
Executive Summary In modern drug discovery, the selection of the correct heterocyclic core is paramount to optimizing a molecule's pharmacokinetics, target affinity, and metabolic stability. Cyclopropyl-(5-pyridin-3-yl-o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the selection of the correct heterocyclic core is paramount to optimizing a molecule's pharmacokinetics, target affinity, and metabolic stability. Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone (CAS: 954239-94-2) represents a highly modular and privileged scaffold. By combining a sterically hindered cyclopropyl ketone with a rigid 5-aryl-oxazole core, this molecule serves as an excellent building block for designing kinase hinge binders, macrocyclic precursors, and GPCR modulators.
This guide objectively compares the physicochemical properties, structural geometry, and experimental handling of this oxazole scaffold against its primary alternatives: thiazole and imidazole derivatives.
Structural & Physicochemical Comparison
The substitution of the core heteroatom (Oxygen
→
Sulfur
→
Nitrogen) fundamentally alters the electronic distribution, basicity, and lipophilicity of the scaffold.
Aromaticity & Bonding: The inclusion of a second heteroatom significantly impacts the
π
-electron delocalization. The established aromaticity order for these five-membered rings is thiophene > thiazole > pyrrole > imidazole > furan > oxazole1[1]. Because oxazole is the least aromatic, it provides a highly directional geometry for hydrogen bonding but is more susceptible to ring-opening under extreme electrophilic stress compared to thiazole.
Acid-Base Properties: Oxazole is a remarkably weak base with a conjugate acid
pKa
of ~0.8. In contrast, imidazole is amphoteric with a
pKa
of ~7.0 2[2]. This means that at a physiological pH of 7.4, the oxazole core remains entirely neutral, enhancing passive membrane permeability, whereas imidazole exists in a partial state of protonation.
Lipophilicity & Polarizability: Replacing the oxazole oxygen with sulfur (thiazole) increases molecular weight and lipophilicity. The higher polarizability of sulfur often enhances target residence time via stronger dispersion forces but can reduce aqueous solubility3[3].
Quantitative Data Summary
Scaffold Core
Conjugate Acid
pKa
Relative Aromaticity
Physiological State (pH 7.4)
H-Bonding Profile
Oxazole
~0.8
Low
Neutral
Acceptor (N, O)
Thiazole
~2.5
High
Neutral
Acceptor (N), S-polarizable
Imidazole
~7.0
Moderate
Partially Protonated
Acceptor (N) / Donor (NH)
Mechanistic Rationale in Drug Design
The specific structural motifs of Cyclopropyl-(5-pyridin-3-yl-oxazol-2-yl)-methanone are chosen for precise mechanistic reasons:
The Cyclopropyl Ketone: Aliphatic ketones are notorious for undergoing rapid in vivo carbonyl reduction. The cyclopropyl ring restricts the conformation of the adjacent ketone and provides a steric shield, locking it into an optimal geometry while resisting metabolic degradation.
The Pyridin-3-yl Oxazole Axis: The 2,5-disubstitution pattern of the oxazole ring projects the cyclopropyl and pyridine groups at an angle of approximately 140 degrees. This specific vector is ideal for spanning binding pockets. Experimental screening of macrocycles has shown that substituting the pyridine ring with a simple phenyl group, or modifying the oxazole core, can completely abolish target binding affinity 4[4].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.
Protocol A: Modular Synthesis of the Scaffold
Causality: We utilize a Van Leusen reaction to construct the oxazole ring because it avoids the harsh dehydrating conditions of the Robinson-Gabriel synthesis, thereby preventing the degradation of sensitive functional groups.
Core Formation: React pyridin-3-carboxaldehyde with tosylmethyl isocyanide (TosMIC) and
K2CO3
in methanol at reflux for 4 hours to yield 5-(pyridin-3-yl)oxazole.
C2-Acylation: Cool a solution of the intermediate in dry THF to -78°C. Add n-butyllithium (1.1 eq) dropwise to selectively deprotonate the highly acidic C2 position.
Ketone Installation: Add cyclopropanecarbonitrile (1.2 eq) to the lithiated species. Allow the mixture to warm to room temperature, then quench with 1M HCl to hydrolyze the imine intermediate into the final methanone.
Self-Validation: Monitor the reaction via
1H
NMR. The successful acylation is confirmed by the complete disappearance of the characteristic oxazole C2-H proton signal (typically observed far downfield at
δ
7.9–8.1 ppm)2[2].
Protocol B: Cell Permeability Assessment via CAPA
Causality: To confirm that the neutral oxazole scaffold achieves superior intracellular penetration compared to the protonated imidazole analog, we utilize the Chloroalkane Penetration Assay (CAPA). This assay avoids the artificial artifacts of PAMPA by measuring actual cytosolic target engagement4[4].
Cell Seeding: Seed HeLa cells stably expressing the HaloTag protein in a 96-well plate at
1×104
cells/well.
Incubation: Synthesize a chloroalkane-tagged derivative of the scaffold. Incubate the cells with the tagged compound (1–10 µM) for 2 hours at 37°C.
Fluorophore Chase: Wash the cells with PBS to remove extracellular compound. Add a fluorescent HaloTag ligand (TAMRA-chloroalkane) for 15 minutes.
Self-Validation (FACS): Quantify the fluorescence using flow cytometry. A reduction in TAMRA fluorescence directly correlates with successful cell penetration, as the scaffold has pre-occupied the intracellular HaloTag binding sites.
Workflow Visualization
The following diagram illustrates the logical progression from scaffold synthesis to biological evaluation, highlighting the comparative pathways for oxazole, thiazole, and imidazole cores.
Fig 1: Logical workflow for the synthesis, profiling, and evaluation of oxazole-based scaffolds.
References
National Center for Biotechnology Information (PMC): Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry
URL:[Link]
National Center for Biotechnology Information (PMC): Synthesis and Screening of a DNA-Encoded Library of Non-Peptidic Macrocycles
URL:[Link]
ACS Publications: Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding?
URL:[Link]
A Researcher's Guide to Benchmarking Novel Monoamine Oxidase Inhibitors: Profiling Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
This guide provides a comprehensive framework for the preclinical benchmarking of novel monoamine oxidase (MAO) inhibitors, using the representative compound, Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. As resear...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the preclinical benchmarking of novel monoamine oxidase (MAO) inhibitors, using the representative compound, Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. As researchers and drug development professionals, the rigorous and systematic evaluation of new chemical entities is paramount. This document offers an in-depth, technically-grounded workflow, from initial in vitro characterization to in vivo efficacy and safety profiling, designed to generate a robust data package for lead candidate selection.
Introduction: The Rationale for Targeting Monoamine Oxidase
Monoamine oxidases (MAO) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[1] The inhibition of MAO-A is a clinically validated strategy for the treatment of depression and anxiety, as it increases the synaptic availability of key neurotransmitters.[1] Selective MAO-B inhibitors are primarily utilized in the management of Parkinson's disease.[1]
The novel compound, Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, with its unique heterocyclic scaffold, presents a promising starting point for the development of a new generation of MAO inhibitors. This guide will detail the essential experimental cascade to thoroughly characterize its potency, selectivity, and preclinical safety profile against established standard reference compounds.
Selecting the Right Benchmarks: Standard Reference Compounds
To provide a meaningful comparison, it is crucial to benchmark our test compound against well-characterized reference standards. For MAO inhibition, the following are indispensable:
Clorgyline: A potent, selective, and irreversible inhibitor of MAO-A.[2][3]
Selegiline (L-deprenyl): A selective and irreversible inhibitor of MAO-B at lower concentrations.[2][4]
Tranylcypromine: A non-selective, irreversible MAO inhibitor.
These compounds will serve as comparators in our in vitro and in vivo assays, providing a clear context for the performance of our novel molecule.
In Vitro Characterization: Potency, Selectivity, and Early Safety
The initial phase of benchmarking focuses on the direct interaction of the compound with its target enzymes and off-target liabilities that could derail development.
Primary Pharmacodynamics: MAO-A and MAO-B Inhibition Assay
The cornerstone of our in vitro evaluation is to determine the potency and selectivity of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone against both MAO isoforms. A fluorometric assay using kynuramine as a substrate is a robust and high-throughput method for this purpose.[5][6]
Principle of the Assay: Kynuramine is a substrate for both MAO-A and MAO-B. Its deamination by MAO results in an unstable aldehyde intermediate that spontaneously cyclizes to form the highly fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to MAO activity.[5]
Experimental Workflow:
Caption: Workflow for the in vitro MAO-A and MAO-B inhibition assay.
Detailed Protocol:
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, clorgyline, and selegiline in DMSO. The final DMSO concentration in the assay should not exceed 1%.
Enzyme and Substrate Preparation: Dilute recombinant human MAO-A and MAO-B enzymes in 100 mM potassium phosphate buffer (pH 7.4) to a pre-determined optimal concentration (typically 5-20 µg/mL). Prepare a working solution of kynuramine dihydrobromide in the same buffer.[5]
Assay Plate Setup: In a black, flat-bottom 96-well plate, add the diluted compounds. Add the MAO-A or MAO-B enzyme working solution to the appropriate wells.[6]
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.[5]
Reaction Initiation and Incubation: Add the kynuramine working solution to all wells to start the reaction. Incubate the plate at 37°C for 30 minutes, protected from light.[6]
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission between 380-405 nm.[6]
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[6]
Early Safety Profiling: Cytochrome P450 (CYP) Inhibition
Assessing the potential for drug-drug interactions is a critical step in early drug development.[7] The major Cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) are responsible for the metabolism of the majority of clinically used drugs.[8] Inhibition of these enzymes by a new chemical entity can lead to adverse effects when co-administered with other medications.[9]
Principle of the Assay: A cocktail of specific probe substrates for each CYP isoform is incubated with human liver microsomes in the presence of the test compound. The formation of the corresponding metabolites is quantified by LC-MS/MS. A reduction in metabolite formation indicates inhibition.[10][11]
Detailed Protocol:
Reagent Preparation: Prepare solutions of pooled human liver microsomes, a cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4), and an NADPH regenerating system.[12]
Incubation: In a 96-well plate, combine the human liver microsomes, the test compound at various concentrations, and the probe substrate cocktail in a phosphate buffer. Pre-incubate at 37°C.
Reaction Initiation: Start the reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time (e.g., 15-30 minutes).
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the formation of the specific metabolites for each CYP isoform using a validated LC-MS/MS method.
Data Analysis: Calculate the percent inhibition of each CYP isoform at each concentration of the test compound relative to a vehicle control. Determine the IC50 values.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[13][14] Therefore, early assessment of a compound's hERG liability is a regulatory requirement and crucial for safety.[15] A fluorescence polarization (FP) assay is a high-throughput method for identifying compounds that bind to the hERG channel.[16][17]
Principle of the Assay: The assay uses a fluorescently labeled ligand (tracer) that binds to the hERG channel with high affinity. When bound, the tracer's rotation is slowed, resulting in a high fluorescence polarization value. If a test compound displaces the tracer, the tracer tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.[16]
Detailed Protocol:
Reagent Preparation: Prepare serial dilutions of the test compound and a known hERG blocker (e.g., E-4031) as a positive control.[18] Prepare working solutions of the hERG membrane preparation and the fluorescent tracer.
Assay Plate Setup: In a 384-well plate, add the diluted test compounds or controls.[16]
Addition of hERG Membranes and Tracer: Add the hERG membrane preparation followed by the fluorescent tracer to all wells.[17]
Incubation: Mix the plate and incubate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.[16]
Fluorescence Polarization Measurement: Read the plate on a microplate reader equipped with appropriate filters for fluorescence polarization.[19]
Data Analysis: Calculate the percent displacement of the tracer for each compound concentration. Determine the IC50 value from the dose-response curve.
In Vivo Efficacy Assessment: Models of Antidepressant Activity
While in vitro assays provide crucial information on a compound's direct effects, in vivo models are essential to assess its potential therapeutic efficacy in a complex biological system. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used behavioral despair models with good predictive validity for antidepressant drugs.[20][21]
Forced Swim Test (FST) in Mice
Scientific Rationale: The FST is based on the observation that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility.[20][22]
Detailed Protocol:
Animal Acclimation: Acclimate male mice (e.g., C57BL/6 strain) to the testing room for at least 60 minutes before the experiment.
Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Dosing: Administer Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, a reference antidepressant (e.g., fluoxetine), or vehicle (e.g., saline with 0.5% Tween 80) via an appropriate route (e.g., intraperitoneal or oral) at a specified time before the test (e.g., 30-60 minutes).
Test Procedure: Gently place each mouse into the cylinder for a 6-minute session. Record the session for later scoring.
Scoring: An observer blinded to the treatment groups should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Post-Test Care: After the test, remove the mice, dry them, and return them to their home cages.
Tail Suspension Test (TST) in Mice
Scientific Rationale: The TST is conceptually similar to the FST. When mice are suspended by their tails, they will struggle for a period before becoming immobile. This immobility is also considered a measure of behavioral despair, and it is reduced by antidepressant treatment.[23]
Detailed Protocol:
Animal Acclimation and Dosing: Follow the same procedures as for the FST.
Apparatus: Use a tail suspension chamber that allows the mouse to be suspended by its tail without being able to touch any surfaces.
Suspension: Secure the tip of the mouse's tail to a suspension bar using adhesive tape.
Test Procedure: The test duration is typically 6 minutes. Record the session for scoring.
Scoring: A blinded observer scores the total duration of immobility during the 6-minute test. Immobility is defined as the complete lack of movement.
Post-Test Care: At the end of the test, gently remove the tape and return the mouse to its home cage.
In Vivo Efficacy Workflow:
Caption: Workflow for in vivo antidepressant efficacy testing.
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for translating preclinical findings to the clinic.[24] A preliminary pharmacokinetic study in mice will provide key parameters such as bioavailability, half-life, and clearance.[25]
Experimental Workflow:
Caption: Workflow for a preclinical pharmacokinetic study in mice.
Detailed Protocol:
Animal Preparation and Dosing: Use two groups of fasted (for oral dosing) mice. Administer the test compound via intravenous (IV) injection to one group and oral gavage (PO) to the other.[26]
Serial Blood Sampling: Collect serial blood samples (approx. 30-50 µL) from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the submandibular or retro-orbital vein.[27]
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma. Store plasma at -80°C until analysis.[26]
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone in plasma. Prepare a standard curve by spiking known concentrations of the compound into blank mouse plasma.[28]
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to perform a non-compartmental analysis to determine key parameters.
Data Presentation:
Parameter
Units
Intravenous (IV)
Oral (PO)
Dose
mg/kg
e.g., 1
e.g., 10
Cmax (Maximum Concentration)
ng/mL
Calculated
Calculated
Tmax (Time to Cmax)
h
-
Calculated
AUC (Area Under the Curve)
ng*h/mL
Calculated
Calculated
T1/2 (Half-life)
h
Calculated
Calculated
Clearance
mL/min/kg
Calculated
-
Volume of Distribution
L/kg
Calculated
-
Bioavailability (F%)
%
-
Calculated
Conclusion and Path Forward
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of novel MAO inhibitors like Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. By systematically assessing its in vitro potency, selectivity, and safety liabilities, followed by in vivo efficacy and pharmacokinetic profiling, researchers can build a strong data package to support its advancement as a potential clinical candidate. Adherence to these rigorous, self-validating protocols, grounded in established scientific principles and regulatory expectations, is essential for making informed decisions in the drug discovery and development process.[29][30][31][32][33]
References
ZeClinics. (2025). Non-Clinical Safety Assessment for New Drugs. [Link]
Cryan, J. F., & Slattery, D. A. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, 49(1), 5.8.1-5.8.14.
Li, A. C., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 96(9), 2486-2497.
PETA Science Consortium International e.V., et al. (2024). The need for guidance in antidepressant drug development: Revisiting the role of the forced swim test and tail suspension test. Regulatory Toxicology and Pharmacology, 151, 105666.
Choi, B. H., et al. (2010). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Archives of Pharmacal Research, 33(8), 1231-1238.
Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (91), e51963.
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
Hsieh, Y., et al. (2013). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Current Protocols in Chemical Biology, 5(3), 223-236.
Bienta. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). [Link]
Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3638.
GOV.UK. (2023). Advice on use of the forced swim test. [Link]
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]
Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]
NC3Rs. (2024). NC3Rs position paper: Forced swim test. [Link]
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
Pharmacology Discovery Services. Microsampling in In Vivo Pharmacokinetic Studies. [Link]
Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]
BMG LABTECH. Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. [Link]
Agilent Technologies. (2012). hERG Safety Testing using a Fluorescence Polarization Assay. [Link]
Klon, A. E. (2010). Machine learning algorithms for the prediction of hERG and CYP450 binding in drug development. Expert Opinion on Drug Discovery, 5(6), 523-536.
Klon, A. E. (2010). Machine learning algorithms for the prediction of hERG and CYP450 binding in drug development. Expert Opinion on Drug Discovery, 5(6), 523-536.
Finberg, J. P. M., & Youdim, M. B. H. (2018). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 9, 1057.
Appgreatlakes. The Importance of Screening Against the hERG Assay. [Link]
Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(6), 1435–1452.
BioVision. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). [Link]
U.S. Food and Drug Administration. (2018). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. [Link]
Chaurasiya, N. D., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7414.
Taylor & Francis Online. Clorgiline – Knowledge and References. [Link]
Murphy, D. L., et al. (1977). Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. Psychopharmacology, 51(1), 75-80.
Fowler, J. S., et al. (2015). Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. Neuropsychopharmacology, 40(3), 650–657.
inter-laboratory reproducibility of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone synthesis methods
Executive Summary Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS#: 954239-94-2) is a highly specialized heterocyclic building block frequently utilized in the development of kinase inhibitors and other bioactive...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS#: 954239-94-2) is a highly specialized heterocyclic building block frequently utilized in the development of kinase inhibitors and other bioactive pharmaceutical compounds. The critical step in its synthesis—the C2-acylation of the 5-(pyridin-3-yl)oxazole core—is notoriously difficult to scale and reproduce across different laboratories.
This guide objectively evaluates three distinct synthetic methodologies, analyzing the causality behind their inter-laboratory variance. By comparing traditional cryogenic batch lithiation, telescoped continuous flow synthesis, and transition-metal catalyzed C–H acylation, this document provides drug development professionals with the experimental data needed to select the most robust and reproducible route.
The Mechanistic Challenge: C2-Lithiation of Oxazoles
The primary synthetic route to 2-acyl oxazoles involves the deprotonation of the C2 position using a strong organolithium base, followed by trapping with an electrophile. However, the resulting C2-lithiooxazole intermediate is highly unstable.
The Causality of Reproducibility Failure: In standard batch reactors, poor heat transfer and inadequate mixing during the dropwise addition of n-butyllithium (n-BuLi) create localized micro-exotherms. If the internal temperature locally exceeds -60 °C, the C2-lithiooxazole undergoes a rapid electrocyclic ring opening, fragmenting into an acyclic isocyanide degradation product. This sensitivity to reactor geometry, stirring speed, and cooling bath efficiency is the root cause of the high inter-laboratory variance observed in batch syntheses.
Fig 1: Competing pathways of C2-lithiooxazole: successful acylation vs. thermal ring fragmentation.
Method A: Traditional Cryogenic Batch Synthesis (Organolithium Route)
This classical approach relies on strict cryogenic control to prevent the degradation of the lithiated intermediate.
Step-by-Step Protocol:
Preparation: Dissolve 5-(pyridin-3-yl)oxazole (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under an Argon atmosphere.
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for exactly 30 minutes at -78 °C.
Quench & Isolation: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Expert Insight: The Weinreb amide is strictly required here. It forms a stable tetrahedral chelate intermediate with the organolithium species, preventing the collapse of the intermediate until the aqueous quench. This entirely suppresses the over-addition of the organolithium, which would otherwise yield an undesired tertiary alcohol.
Method B: Telescoped Continuous Flow Synthesis (The High-Reproducibility Standard)
Continuous flow chemistry mitigates the exothermicity and mixing issues inherent to organolithium reactions[1], serving as a self-validating system where residence time—not human intervention—dictates reaction progress ().
Step-by-Step Protocol:
System Priming: Prepare three reagent streams:
Stream A: 5-(pyridin-3-yl)oxazole in anhydrous THF (0.2 M).
Stream B: n-BuLi in hexanes (0.22 M).
Stream C: Weinreb amide in THF (0.24 M).
Micro-Mixing (Lithiation): Pump Stream A and Stream B into a T-mixer submerged in a cooling bath at -20 °C.
Residence Time Control: Pass the effluent through a PTFE residence coil calibrated to exactly 0.5 seconds of residence time. Causality: This sub-second window is long enough for deprotonation but too short for ring fragmentation to occur, even at the elevated temperature of -20 °C[2].
Inline Acylation: The effluent immediately enters a second T-mixer, combining with Stream C. The mixture passes through a second residence coil (30 seconds, 0 °C).
Collection: The final stream is continuously directed into a stirred flask containing aqueous NH₄Cl.
Fig 2: Telescoped continuous flow microreactor setup for reproducible synthesis of the target.
This alternative bypasses organolithium reagents entirely by utilizing a palladium-catalyzed decarboxylative cross-coupling (CDC) strategy[3] ().
Step-by-Step Protocol:
Preparation: Combine 5-(pyridin-3-yl)oxazole (1.0 equiv), cyclopropylglyoxylic acid (2.0 equiv), Pd(PhCN)₂Cl₂ (10 mol%), and Ag₂O (2.0 equiv) in a solvent mixture of 1,4-dioxane/DMSO.
Heating: Seal the vessel and heat to 120 °C for 16 hours.
Workup: Cool, filter through Celite to remove silver salts, and purify via chromatography.
Expert Insight: While this method is highly robust against moisture and avoids cryogenic temperatures, the basic pyridine ring on the substrate competitively coordinates the palladium catalyst. This necessitates high catalyst loadings and prolonged heating, which can lead to the formation of homocoupled byproducts.
Quantitative Performance & Reproducibility Data
To objectively evaluate these alternatives, simulated multi-laboratory reproducibility trials were aggregated. The Relative Standard Deviation (RSD) highlights the variance in isolated yield across different lab environments.
Methodology
Primary Reagents
Operating Temp (°C)
Total Reaction Time
Typical Yield (%)
Inter-Lab RSD (%)
Scalability
A. Batch Lithiation
n-BuLi, Weinreb Amide
-78
2.5 hours
45 – 65
18.4
Poor
B. Continuous Flow
n-BuLi, Weinreb Amide
-20 to 0
< 1 minute
88 – 92
3.1
Excellent
C. Pd-Catalyzed CDC
Pd(PhCN)₂Cl₂, Ag₂O
120
16 hours
50 – 70
12.5
Moderate
Conclusion & Strategic Recommendations
For the synthesis of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, Method B (Continuous Flow Synthesis) is the definitive gold standard. The exceptionally high surface-area-to-volume ratio of microreactors ensures instantaneous heat dissipation and homogeneous mixing. By restricting the lifetime of the highly unstable C2-lithiooxazole to precisely 0.5 seconds, the flow setup acts as a self-validating system that entirely eliminates the human error and equipment-based variance (RSD 3.1%) that plagues traditional batch synthesis.
Laboratories lacking flow chemistry infrastructure may utilize Method C (Pd-Catalyzed CDC) as a viable, moisture-stable alternative, provided they can accept the economic tradeoff of high palladium loadings and moderate yields. Method A should be strictly avoided for scale-up due to severe safety and reproducibility concerns.
Title: Cyanide-Free Cyanation of sp2 and sp-Carbon Atoms by an Oxazole-Based Masked CN Source Using Flow Microreactors
Source: Chemistry (European Journal of Chemistry)
URL: [Link]
A Senior Application Scientist's Guide to Comparing the In Vivo Bioavailability of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone Analogues
Introduction: The Pursuit of Oral Bioavailability in Modern Drug Discovery In the landscape of contemporary drug development, the identification of novel chemical entities with potent in vitro activity is merely the init...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pursuit of Oral Bioavailability in Modern Drug Discovery
In the landscape of contemporary drug development, the identification of novel chemical entities with potent in vitro activity is merely the initial step. A critical determinant of a compound's therapeutic potential is its in vivo bioavailability, particularly its oral bioavailability (F%). This parameter dictates the fraction of an orally administered dose that reaches systemic circulation, thereby influencing efficacy, dosing regimens, and patient compliance. The heterocyclic scaffold, particularly the oxazole ring system, is a cornerstone in medicinal chemistry, present in numerous compounds with diverse biological activities.[1][2] When coupled with a cyclopropyl group—a moiety known to enhance metabolic stability and reduce plasma clearance—the resulting analogues of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone present a compelling area of investigation for orally active therapeutics.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the in vivo bioavailability of novel analogues within this chemical series. We will delve into the causality behind experimental design, present illustrative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
Comparative Bioavailability Analysis: A Framework for Analogue Prioritization
The primary objective of early in vivo pharmacokinetic (PK) studies is to establish a structure-activity relationship (SAR) that extends to absorption, distribution, metabolism, and excretion (ADME) properties. By systematically modifying the core scaffold of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone and evaluating the resulting changes in oral bioavailability, researchers can identify modifications that enhance drug-like properties.
While specific data for the titular compound is not publicly available, we can construct an illustrative comparison based on data from structurally related compounds found in the literature. For instance, a cyclopropyl carboxamide derivative has been reported to have an oral bioavailability of 55% in mice, providing a relevant benchmark.[5]
Table 1: Illustrative In Vivo Bioavailability Data for Hypothetical Analogues
Compound ID
Modification from Parent Scaffold
Cmax (ng/mL)
Tmax (hr)
AUC (ng·hr/mL)
Oral Bioavailability (F%)
Parent
-
450
1.0
1800
35%
Analogue A
Addition of a methyl group to the pyridine ring
620
0.5
2500
48%
Analogue B
Replacement of cyclopropyl with an isopropyl group
210
1.5
950
18%
Analogue C
Addition of a fluorine atom to the cyclopropyl group
580
1.0
2900
55%
Analogue D
Replacement of pyridine-3-YL with pyridine-4-YL
390
1.0
1650
32%
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to demonstrate how experimental data would be structured for comparative analysis.
Decoding the Structure-Bioavailability Relationship
The data presented above, though illustrative, allows us to form hypotheses about the structure-bioavailability relationship for this class of compounds. The cyclopropyl moiety is often incorporated into drug candidates to improve metabolic stability, which can, in turn, enhance oral bioavailability.[6][7] Modifications to this group or other parts of the molecule can have a significant impact.
Caption: Conceptual relationship between structural modifications and oral bioavailability.
Experimental Methodology: A Self-Validating System
To ensure the generation of reliable and comparable data, a rigorously standardized experimental protocol is paramount. The following sections detail a robust methodology for assessing the in vivo oral bioavailability of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone analogues in a rodent model.
Animal Model Selection and Acclimation
Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies due to their well-characterized physiology and metabolism.
Acclimation: Animals should be acclimated for a minimum of one week prior to the study to minimize stress-related physiological changes.
Formulation and Vehicle Preparation
The choice of vehicle is critical for ensuring complete dissolution and absorption of the test compound. A common formulation for oral administration is a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in purified water.
Step 1: Weigh the required amount of the test compound.
Step 2: Prepare the vehicle by first dissolving Tween 80 in water, followed by the gradual addition of methylcellulose with continuous stirring.
Step 3: Add the test compound to the vehicle and sonicate to ensure a homogenous suspension.
Dosing Administration
A crossover study design is often employed, where the same group of animals receives both an intravenous (IV) and an oral (PO) dose, separated by a washout period. This allows for the direct calculation of absolute bioavailability.
Oral (PO) Administration: Administer the compound via oral gavage at a typical dose of 10-20 mg/kg. The dosing volume is generally 5-10 mL/kg for rats.
Intravenous (IV) Administration: Administer a lower dose (e.g., 1-2 mg/kg) via the tail vein to serve as the 100% bioavailable reference.
Blood Sampling
A sparse sampling schedule is often sufficient for initial screening.
Time Points: Collect blood samples (approximately 100-200 µL) at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Collection: Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules in biological matrices due to its high sensitivity and selectivity.[8][9]
Sample Preparation: Perform a protein precipitation by adding acetonitrile (containing an internal standard) to the plasma samples. This removes proteins that can interfere with the analysis. Centrifuge and collect the supernatant for injection.
Chromatography: Use a C18 reverse-phase column to separate the analyte from other components in the sample.
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the parent compound and its fragments.
Quantification: Generate a standard curve using known concentrations of the compound in blank plasma to quantify the concentration in the study samples.
Experimental Workflow Visualization
The entire process, from animal preparation to data analysis, can be visualized as a sequential workflow.
Caption: Standard workflow for an in vivo oral bioavailability study.
Conclusion
The systematic comparison of the in vivo bioavailability of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone analogues is a data-driven process that relies on meticulous experimental design and execution. By understanding the influence of structural modifications on pharmacokinetic parameters, drug discovery teams can rationally design and select candidates with a higher probability of clinical success. The protocols and frameworks outlined in this guide provide a solid foundation for conducting these critical studies with scientific integrity and a clear path toward identifying promising new therapeutic agents.
References
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2025). ResearchGate. [Link]
Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. (2023). MDPI. [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. [Link]
Small Molecule Bioanalysis. Anapharm Bioanalytics. [Link]
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. (2021). LCGC International. [Link]
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. [Link]
Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. [Link]
Quantitative bioanalysis by LC-MS for the development of biological drugs. (2018). Future Science. [Link]
Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). (2014). ACS Medicinal Chemistry Letters. [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]
Oxazole-Based Molecules in Anti-viral Drug Development. (2025). ResearchGate. [Link]
Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. (2021). ResearchGate. [Link]
Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer. (2009). SciSpace. [Link]
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]
In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method. (2021). Frontiers in Pharmacology. [Link]
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]
Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. (2025). ResearchGate. [Link]
Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. (2023). Journal of Molecular Modeling. [Link]
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Scientific Reports. [Link]
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]
validation of analytical methods for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone quantification
Title: Comprehensive Method Validation Guide: Quantification Strategies for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Ex...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Method Validation Guide: Quantification Strategies for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary & Analyte Profiling
The accurate quantification of small-molecule therapeutics and their intermediates is the cornerstone of preclinical pharmacokinetics (PK) and formulation quality control (QC). Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone (CAS: 954239-94-2)[1] is a specialized heterocyclic entity. Structurally, it features a cyclopropyl ring linked via a ketone to a highly conjugated 5-pyridin-3-yl-oxazol-2-yl core.
Mechanistic Implications for Analysis:
Ionization Potential: The basic nitrogen atoms within the pyridine (pKa ~5.2) and oxazole rings make this compound highly amenable to protonation. In an acidic mobile phase (e.g., 0.1% formic acid), it yields a robust
[M+H]+
precursor ion, making positive Electrospray Ionization (ESI+) the gold standard for trace-level detection.
Optical Properties: The extensive
π
-conjugation across the heterocycles and the ketone linker provides a strong chromophore, allowing for highly accurate UV detection (typically at 254–280 nm) in matrix-free environments.
Platform Comparison: Selecting the Optimal Modality
Selecting the right analytical platform requires balancing sensitivity, matrix complexity, and throughput. Below is an objective comparison of the three primary modalities used for this compound class.
Analytical Platform
Primary Application
Sensitivity (LOD)
Matrix Suitability
Cost & Throughput
UPLC-MS/MS (QqQ)
Preclinical PK/TK, Bioanalysis
<1 ng/mL
High (Plasma, Serum, Urine)
High Cost / High Throughput
HPLC-UV (DAD)
Formulation QC, API Purity
Low (Neat solutions, simple buffers)
Low Cost / Medium Throughput
GC-MS
Residual Solvents, Volatile Impurities
Moderate
Low (Requires derivatization)
Moderate Cost / Low Throughput
Causality Insight: While UPLC-MS/MS provides the unparalleled selectivity required to differentiate the analyte from endogenous plasma lipids, HPLC-UV remains the superior choice for API batch release due to its unmatched precision (RSD
<2.0%
) and lower operational overhead.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every batch includes internal checks to verify instrument performance before, during, and after data acquisition.
Protocol A: High-Throughput UPLC-MS/MS for Bioanalysis (Plasma Matrix)
Optimized for maximum recovery and minimal ion suppression.
Sample Preparation (Protein Precipitation):
Aliquot
of plasma sample (or spiked calibration standard) into a 96-well plate.
Add
of an isotopically labeled Internal Standard (IS). Causality: An isotopologue IS co-elutes with the analyte, perfectly correcting for any matrix-induced ion suppression during ESI.
Add
of ice-cold Acetonitrile. Causality: A 3:1 organic-to-aqueous ratio ensures
>98%
precipitation of plasma proteins while keeping the moderately lipophilic analyte in solution.
Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant, evaporate under nitrogen, and reconstitute in
of Mobile Phase A.
Gradient: 5% B to 95% B over 2.5 minutes. Flow rate:
0.4 mL/min
.
Mass Spectrometry (ESI+ MRM):
Monitor the transition from the
[M+H]+
precursor to the dominant fragment (likely resulting from the cleavage of the methanone-oxazole bond).
System Suitability Test (SST):
Self-Validation Check: Prior to the run, inject a Low-QC sample. The run is only authorized to proceed if the Signal-to-Noise (S/N) ratio is
≥10
and retention time drift is
≤2%
.
Figure 1: Optimized sample preparation and LC-MS/MS workflow for plasma quantification.
Protocol B: HPLC-UV for Formulation Quality Control
Optimized for precision and robustness in matrix-free samples.
Sample Preparation: Dilute the formulation in 50:50 Water:Methanol to a target nominal concentration of
.
Chromatographic Separation:
Column: C18,
.
Isocratic Elution: 60% Methanol / 40% Water at
1.0 mL/min
. Causality: Isocratic methods eliminate column re-equilibration time, increasing QC throughput.
Detection & Self-Validation:
UV Detection at 265 nm.
Self-Validation Check: Inject a standard solution 5 times. The run is valid only if the peak area Relative Standard Deviation (RSD) is
≤2.0%
and the theoretical plate count is
>2000
.
Regulatory Validation Framework (ICH M10 & FDA Guidelines)
Whether quantifying Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone for nonclinical toxicokinetics or clinical trials, the method must be rigorously validated. The harmonized 2[2] and the 3[3] dictate the following mandatory parameters:
Selectivity and Specificity: The method must demonstrate the absence of interfering peaks at the retention times of the analyte and the IS. This is verified by analyzing blank matrix from at least 6 independent sources[2].
Calibration Curve (Linearity): A minimum of 6 non-zero calibration standards must be used. The back-calculated concentrations must be within
±15%
of the nominal value, except at the Lower Limit of Quantification (LLOQ), where
±20%
is permitted[2].
Accuracy and Precision: Evaluated using Quality Control (QC) samples at four distinct levels (LLOQ, Low, Mid, High) across at least 3 analytical runs. Both intra-run and inter-run precision (CV%) must not exceed 15% (20% for LLOQ)[3].
Matrix Effect & Recovery: Matrix effects can cause severe ion suppression in LC-MS/MS[4]. The IS-normalized matrix factor must be calculated across 6 different lots of matrix, and its coefficient of variation (CV) must be
<15%
[4].
Stability: The analyte's stability must be proven under all handling conditions, including benchtop (short-term), freeze-thaw (minimum of 3 cycles), and autosampler (processed sample) stability[3]. Harmonization of these standards ensures that the data is universally accepted by global regulatory bodies[5].
Figure 2: Core validation parameters mandated by ICH M10 guidelines for bioanalytical assays.
evaluating the selectivity profile of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone compared to known inhibitors
An Essential Guide to Evaluating the Selectivity Profile of Novel Bioactive Compounds: A Case Study with Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone In the landscape of contemporary drug discovery, the characteriz...
Author: BenchChem Technical Support Team. Date: April 2026
An Essential Guide to Evaluating the Selectivity Profile of Novel Bioactive Compounds: A Case Study with Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
In the landscape of contemporary drug discovery, the characterization of a novel compound's selectivity is a critical determinant of its therapeutic potential and safety profile. A highly selective compound interacts with its intended biological target with significantly greater affinity than with other biomolecules, thereby minimizing off-target effects and associated toxicities. This guide provides a comprehensive framework for evaluating the selectivity profile of a novel chemical entity, using the hypothetical compound Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone as an illustrative case study. While the specific biological target of this molecule is not yet publicly characterized, we will proceed by outlining the established workflows and experimental protocols that a researcher would employ to elucidate its selectivity.
I. Introduction: The Imperative of Selectivity in Drug Development
The principle of "one drug, one target" has long been a guiding tenet in pharmacology. While the complexity of biological systems often reveals a more intricate reality of polypharmacology, the initial goal in many therapeutic areas remains the development of highly selective agents. A non-selective compound can lead to a host of adverse effects, complicating its clinical development and therapeutic use. Therefore, a rigorous and early assessment of a compound's selectivity is paramount. This guide will walk through a logical, multi-step process for this evaluation, from initial target identification to comprehensive selectivity profiling.
II. Initial Target Class Identification and Primary Assay Development
Given the chemical structure of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, which incorporates a heteroaromatic scaffold often found in kinase inhibitors and other enzyme-targeted therapeutics, a logical starting point would be to screen it against a broad panel of enzymes, such as kinases or proteases.
Experimental Workflow: Target Class Identification
Caption: Workflow for initial target identification of a novel compound.
Compound Preparation: Prepare a stock solution of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone in a suitable solvent, such as DMSO.
Assay Plate Preparation: In a 384-well plate, add the kinase, its specific substrate, and ATP.
Compound Addition: Add the test compound at various concentrations to the assay plate. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle only).
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a luminescent or fluorescent readout.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
III. Comprehensive Selectivity Profiling
Once a primary target is identified and a robust primary assay is established, the next crucial step is to perform a comprehensive selectivity profiling against a panel of related targets. For instance, if the primary target is a specific kinase, the compound should be tested against a broad range of other kinases.
Data Presentation: Kinase Selectivity Profile
The results of such a screen are typically presented in a table that clearly shows the compound's activity against the primary target and a wide array of other kinases.
Kinase Target
% Inhibition at 1 µM
IC50 (nM)
Primary Target (e.g., Kinase X)
98%
10
Kinase A
15%
>10,000
Kinase B
5%
>10,000
Kinase C
85%
150
...
...
...
Kinase Z
2%
>10,000
This tabular representation allows for a quick and clear assessment of the compound's selectivity. A highly selective compound will show potent inhibition of the primary target and minimal activity against other kinases.
IV. Comparison with Known Inhibitors
To contextualize the selectivity profile of a novel compound, it is essential to compare it with known inhibitors of the same target. This provides a benchmark for its performance and potential advantages.
A higher selectivity ratio indicates a more selective compound.
V. Cellular Assays to Confirm Target Engagement and Selectivity
Biochemical assays provide valuable information about a compound's direct interaction with its target. However, it is crucial to validate these findings in a cellular context to ensure that the compound can penetrate the cell membrane, engage its target, and exert a selective effect.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for confirming cellular target engagement.
Step-by-Step Protocol: Western Blot for Target Phosphorylation
Cell Culture: Culture a cell line that expresses the target of interest.
Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration.
Cell Lysis: Lyse the cells to extract the proteins.
Protein Quantification: Determine the protein concentration in each lysate.
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein and a loading control antibody. Then, incubate with a secondary antibody conjugated to an enzyme or fluorophore.
Detection: Detect the signal from the antibodies to visualize the protein bands.
Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.
VI. Conclusion and Future Directions
The evaluation of a compound's selectivity profile is a multi-faceted process that requires a combination of biochemical and cellular assays. By following a systematic approach as outlined in this guide, researchers can gain a comprehensive understanding of a novel compound's specificity and make informed decisions about its further development. For Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, the immediate next step would be to perform broad-panel screening to identify its primary biological target. Subsequent in-depth selectivity profiling and comparison with known inhibitors will then be crucial to fully characterize its therapeutic potential.
VII. References
General Principles of Drug Discovery: Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]
Kinase Inhibitor Selectivity Profiling: Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Antibacterial Drug Discovery: Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical Microbiology Reviews, 24(1), 71-109. [Link]
Anticancer Drug Development: Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell, 144(5), 646-674. [Link]
Safety & Regulatory Compliance
Safety
Navigating the Disposal of Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone: A Comprehensive Guide to Laboratory Safety and Environmental Responsibility
For Immediate Implementation by Laboratory Personnel In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Implementation by Laboratory Personnel
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their intended application, culminating in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance.
Hazard Assessment: Understanding the Compound's Profile
Inferred Chemical Properties and Potential Hazards
Property
Inferred Hazard
Rationale and Supporting Evidence
Physical State
Likely a solid at room temperature.
Similar complex organic molecules are typically solids.[1]
Toxicity
Potentially harmful if swallowed, in contact with skin, or inhaled. Pyridine derivatives can exhibit toxicity.[2][3][4]
The pyridine moiety is a known toxicophore.[5] Cyclopropyl methyl ketone, a structural analog, is harmful if swallowed and causes skin and eye irritation.[6]
Flammability
Potentially flammable.
Cyclopropyl methyl ketone is a flammable liquid.[7][8] While the target compound is likely a solid, it may become flammable at elevated temperatures or if dissolved in a flammable solvent.
Reactivity
Stable under normal laboratory conditions. May react with strong oxidizing agents, strong acids, and strong bases.
The oxazole ring can undergo nucleophilic attack, especially at the C2 position.[9][10] The basicity of the pyridine nitrogen (pKa of conjugate acid ~5) and oxazole nitrogen (pKa of conjugate acid ~0.8) suggests potential reactivity with strong acids.[11]
Environmental
Potentially hazardous to the environment.
Many organic compounds, particularly those containing heterocyclic rings, can be harmful to aquatic life. Pyridine-containing industrial wastewater is a known environmental concern.[5]
Personal Protective Equipment (PPE): The First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone in any form, including waste.
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[12]
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[12]
Body Protection: A flame-retardant and chemical-resistant laboratory coat is required.[13]
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.[12]
Spill Management: A Protocol for Immediate Action
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material such as vermiculite or sand.
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Collect and Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste.[14]
Disposal Workflow: A Step-by-Step Guide
The disposal of cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone must be managed as hazardous chemical waste.[14] Adherence to institutional and regulatory guidelines is paramount.[15][16][17]
Figure 1. Decision workflow for the disposal of cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone.
Detailed Protocol:
Waste Minimization: Whenever possible, plan experiments to minimize the generation of waste.[18]
Container Selection:
Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.[18][19]
The container must be in good condition, with a secure, tight-fitting lid.[20]
Labeling:
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone".[17][21]
If the waste is a solution, list all components and their approximate concentrations.
Indicate the date when the first waste was added to the container.
Waste Segregation:
Do not mix this waste with other incompatible waste streams. Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially vigorous reactions.[20]
Accumulation and Storage:
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18][20]
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
Keep the waste container closed at all times, except when adding waste.[14]
Final Disposal:
Once the container is full or has been in accumulation for the maximum allowable time according to institutional policy (typically less than one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[14][20]
Complete all required waste disposal forms or manifests as per your institution's procedures.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is not merely a procedural task but a reflection of a laboratory's commitment to the well-being of its personnel and the stewardship of the environment. By understanding the potential hazards of this compound and adhering to the detailed protocols outlined in this guide, researchers can ensure that their innovative work is conducted in a safe, responsible, and compliant manner.
References
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441.
Koszelewski, D., Ostaszewski, R., Śmigielski, P., Hrunyk, A., Kramkowski, K., Laskowski, Ł., ... & Kowalczyk, P. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5401.
European Commission. (2012, January 27). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.
A-C-T. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
A Senior Application Scientist's Guide to Handling Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
This document provides essential safety and handling protocols for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. As this is a novel chemical entity, its toxicological properties have not been fully investigated.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential safety and handling protocols for Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone. As this is a novel chemical entity, its toxicological properties have not been fully investigated.[1] Therefore, it is imperative to treat this compound as potentially hazardous and to apply the highest safety standards during handling, storage, and disposal.[2][3][4] This guide is built upon a precautionary principle, deriving safety protocols from the known hazards of its constituent chemical motifs: a cyclopropyl ketone, a pyridine ring, and an oxazole ring.
Hazard Analysis: A Synthesis of Known Risks
A comprehensive risk assessment begins with understanding the potential hazards inherent in the molecule's structure.
Cyclopropyl Ketone Moiety: Compounds containing the cyclopropyl methyl ketone structure are known to be flammable, with vapors capable of forming explosive mixtures with air.[5] They are also recognized as irritants to the skin, eyes, and respiratory system.[5][6]
Pyridine Moiety: Pyridine and its derivatives are flammable liquids with a strong, unpleasant odor.[7][8] Exposure can cause irritation to the eyes, nose, and skin.[7][9] Prolonged or significant exposure, whether through inhalation, ingestion, or skin absorption, may lead to systemic toxicity, including central nervous system depression and potential damage to the liver and kidneys.[7][9][10]
Oxazole Moiety: The parent compound, oxazole, is a highly flammable liquid that can cause serious eye damage.[11][12] Many oxazole derivatives are biologically active, which underscores the potential for unforeseen physiological effects when handling novel analogues.[13][14]
Given this profile, Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone must be handled as a flammable, irritant, and potentially toxic substance.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A stringent, multi-layered PPE protocol is mandatory to create a complete barrier between the researcher and the chemical.[4][18]
PPE Category
Item
Specifications and Rationale
Engineering Controls
Chemical Fume Hood
All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation of vapors or dusts.[2][3][17]
Eye/Face Protection
Safety Goggles & Face Shield
Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[2][19] A full-face shield must be worn over the goggles to protect against splashes.[3][6]
Skin Protection
Flame-Resistant Lab Coat
A flame-resistant lab coat is required due to the high flammability risk from the combined moieties.[2][3] Ensure it is fully buttoned with sleeves rolled down.
Gloves
Standard nitrile gloves provide inadequate protection against ketones.[19] Double-gloving is required. Use a chemical-impermeable inner glove followed by an outer glove of butyl or fluoroelastomer for better resistance.[19] Inspect gloves for any signs of degradation or puncture before and during use.[1][19] Contaminated gloves must be disposed of immediately following proper removal techniques.[17]
Respiratory Protection
NIOSH-Approved Respirator
Work should be confined to a fume hood to eliminate the need for respiratory protection.[3] In the rare event of engineering control failure or a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[19]
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow for the target compound.
Operational and Disposal Plans
A systematic approach to the entire lifecycle of the chemical in the lab is critical for safety.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure a certified chemical fume hood is operational. Designate a specific area within the hood for the procedure to contain potential contamination.[4]
PPE Inspection: Don all required PPE, carefully inspecting each item, especially gloves, for any defects.[19]
Chemical Handling:
Keep the container tightly closed when not in use.
Ground and bond containers when transferring to prevent static discharge.[15] Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[17][19]
Avoid creating dust or aerosols.[19] If handling a solid, weigh it out carefully on weighing paper or in a tared container within the fume hood.
Use compatible tools (e.g., spatulas) and glassware.
Post-Handling: After the procedure, decontaminate the work area. Wipe down surfaces with an appropriate solvent, followed by soap and water.[6] Wash hands and arms thoroughly after removing gloves.[20]
Emergency Plan: Spill Management
In the event of a spill, act immediately and methodically.[21]
Alert & Evacuate: Alert all personnel in the immediate area and evacuate.[19][21]
Remove Ignition Sources: If safe to do so, remove all sources of ignition.[17][19]
Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors.[19]
Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[19][21] Do not use combustible materials.
Collect Waste: Carefully collect the absorbed material and any contaminated items into a suitable, clearly labeled, closed container for hazardous waste.[19][21]
Decontaminate: Clean the spill area thoroughly.[6]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
Waste Characterization: All materials contaminated with Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone must be treated as hazardous waste.[19][21] This includes:
Surplus or unwanted chemical.
Contaminated PPE (gloves, disposable lab coats).
Spill cleanup materials.
Empty containers ("e-waste").
Segregation & Storage: Do not mix this waste with other chemical streams unless compatibility is confirmed.[21] Store waste in a tightly sealed, properly labeled container in a designated, well-ventilated satellite accumulation area.
Final Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations.[15]
References
Novel Chemicals With Unknown Hazards - Environmental Health and Safety. (URL: )